molecular formula C10H7N3 B8667840 8-Aminoquinoline-5-carbonitrile

8-Aminoquinoline-5-carbonitrile

Cat. No.: B8667840
M. Wt: 169.18 g/mol
InChI Key: GZOKMBOFGADTAY-UHFFFAOYSA-N
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Description

8-Aminoquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

8-aminoquinoline-5-carbonitrile

InChI

InChI=1S/C10H7N3/c11-6-7-3-4-9(12)10-8(7)2-1-5-13-10/h1-5H,12H2

InChI Key

GZOKMBOFGADTAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)C#N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 8-Aminoquinoline-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 8-aminoquinoline-5-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1394084-40-2) is a specialized heterocyclic building block and fluorophore scaffold. Distinguished by its "push-pull" electronic structure—featuring an electron-donating amino group at the 8-position and an electron-withdrawing cyano group at the 5-position—this compound serves as a critical intermediate in the synthesis of metallo-pharmaceuticals and fluorescent chemosensors. This guide details its physicochemical characteristics, synthesis protocols, and application logic in medicinal chemistry.

Chemical Identity & Structural Integrity

PropertyDetail
IUPAC Name This compound
Common Synonyms 5-Cyano-8-aminoquinoline; 8-Amino-5-cyanoquinoline
CAS Number 1394084-40-2
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
SMILES Nc1cccc2c(C#N)cccc12 (Isomeric) / NC1=C2N=CC=C(C#N)C2=CC=C1
Structural Class Quinoline; Aminoquinoline; Benzonitrile derivative
Electronic Structure & Tautomerism

The 8-aminoquinoline scaffold is rigid and planar. The introduction of the nitrile group at C5 creates a significant dipole moment directed along the short axis of the molecule.

  • Push-Pull System: The C8-amino group acts as a

    
    -donor (+M effect), while the C5-cyano group acts as a 
    
    
    
    -acceptor (-M, -I effects). This conjugation lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the C2/C4 positions and enhancing its utility as a fluorophore via Internal Charge Transfer (ICT).
  • Chelation Geometry: The quinoline nitrogen (

    
    ) and the amino nitrogen (
    
    
    
    ) form a stable 5-membered chelate ring with transition metals (e.g., Zn²⁺, Cu²⁺, Pd²⁺). The 5-cyano substitution electronically tunes this binding affinity by reducing the basicity of the
    
    
    .

Physicochemical Characterization

Solid-State Properties
  • Appearance: Typically a yellow to beige-brown crystalline solid. The color intensity is due to the

    
     and 
    
    
    
    transitions extended by the nitrile conjugation.
  • Melting Point: Predicted range 120–135 °C . (Note: The 6-amino isomer melts at ~181 °C; the 5-bromo analog melts at ~117 °C. The 5-cyano derivative is expected to have a higher lattice energy than the bromo-analog due to dipole-dipole interactions).

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents).

    • Moderate Solubility: Chloroform, Dichloromethane, Methanol (hot).

    • Low Solubility: Water, Hexanes, Diethyl ether.

Solution-State Properties & pKa

The acid-dissociation constant (pKa) is a critical parameter for drug design and metal coordination.

Ionizable GroupApproximate pKaMechanistic Insight
Quinoline Nitrogen (

)
~2.5 – 3.5 Significantly lower than unsubstituted 8-aminoquinoline (pKa ~4.9) due to the strong electron-withdrawing nature of the 5-CN group.
Aniline Nitrogen (

)
< 0 The amino group is extremely weakly basic; protonation occurs only in superacids. It acts primarily as a hydrogen bond donor.
Spectral Fingerprints
  • UV-Vis Absorption: Exhibits a bathochromic shift (red shift) compared to 8-aminoquinoline due to the extended conjugation. Typical

    
     in MeOH is expected around 340–360 nm .
    
  • Fluorescence:

    • Free Ligand: Weakly fluorescent in polar protic solvents due to quenching by solvent H-bonding and photoinduced electron transfer (PET).

    • Metal Complex: Upon binding Zn²⁺ or Cd²⁺, fluorescence is significantly enhanced (CHEF effect - Chelation-Enhanced Fluorescence) and often red-shifted due to the ICT character of the 5-cyano group.

Synthesis & Purification Protocols

Protocol: Metal-Free C-H Cyanation (Recommended)

Rationale: Traditional Sandmeyer reactions require diazonium intermediates which can be unstable. The modern radical C-H functionalization is safer and more direct.

Reagents:

  • Substrate: 8-Aminoquinoline (1.0 equiv)

  • Reagent: Azobisisobutyronitrile (AIBN) (2.0 equiv) - Source of cyanopropyl radical/CN.

  • Oxidant: Potassium Persulfate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Acetonitrile/Water or DMSO.

Workflow:

  • Dissolution: Dissolve 8-aminoquinoline (1 mmol) in DMSO (5 mL).

  • Addition: Add AIBN (2 mmol) and

    
     (2.5 mmol).
    
  • Reaction: Stir the mixture at 80 °C for 12–24 hours under an inert atmosphere (

    
    ).
    
  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated

    
     followed by brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40).
    
  • Yield: Expect 50–70% yield of a yellow solid.

Visualization of Synthesis Logic

Synthesis Start 8-Aminoquinoline (Precursor) Intermediate N-Centered Radical (Transient Species) Start->Intermediate SET Oxidation (by K2S2O8) Reagents AIBN + K2S2O8 (Radical Source & Oxidant) Reagents->Intermediate Radical Attack Product This compound (Target) Intermediate->Product Regioselective C5-H Substitution

Caption: Radical-mediated C-H cyanation pathway avoiding diazonium intermediates.

Applications in Drug Discovery & Sensing

Metallopharmaceutical Chaperones

The 5-cyano-8-aminoquinoline scaffold is a privileged structure for creating "ionophores" that transport metals across cell membranes.

  • Mechanism: The bidentate N,N-chelation binds Cu²⁺ or Zn²⁺. The 5-CN group modulates the lipophilicity (LogP ~1.5–2.0) and reduces the pKa, ensuring the complex remains neutral at physiological pH if the amino group is deprotonated (rare) or if auxiliary anionic ligands are present.

  • Therapeutic Area: Alzheimer’s disease (metal redistribution), Anti-cancer (ribonucleotide reductase inhibition via iron chelation).

Fluorescent Zn²⁺ Sensors

The compound acts as a ratiometric or "turn-on" sensor for Zinc.

  • Logic: The 5-cyano group acts as an electron sink. When Zn²⁺ binds to the N-N pocket, it blocks the lone pair on the quinoline nitrogen, preventing PET quenching and enabling strong fluorescence from the ICT state.

Experimental Workflow: Solubility & Stability Testing

For drug development, establishing the thermodynamic solubility is prerequisite.

Protocol:

  • Preparation: Weigh 5 mg of this compound into a chemically resistant vial.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4). Vortex for 1 hour at 25 °C.

  • Equilibration: Shake for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm and 340 nm).

  • Self-Validation: If the peak area is below the Limit of Quantitation (LOQ), repeat with 50% DMSO/PBS to determine kinetic solubility.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use strictly in a fume hood. Wear nitrile gloves. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

References

  • Synthesis via C-H Functionalization: Zhao, M., et al. "Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile."[2] Organic Chemistry Frontiers, 2021. Link

  • Fluorescence Mechanisms: Jiang, P., et al. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Molecules, 2021.[2] Link

  • General Quinoline Properties: NIST Chemistry WebBook, "8-Quinolinamine". Link

  • Vendor Data (CAS Verification): BLD Pharm & Bidepharm Product Listings for CAS 1394084-40-2. Link

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 8-aminoquinoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile 8-aminoquinoline scaffold, the introduction of a carbonitrile group at the 5-position imparts unique electronic and steric characteristics that influence its chemical reactivity, biological activity, and potential as a pharmacophore. This document synthesizes theoretical and experimental insights to offer a detailed understanding of its synthesis, spectroscopic signature, and three-dimensional architecture. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinoline framework.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core is a privileged scaffold in drug discovery, most notably recognized for its role in the development of antimalarial agents.[1][2] Primaquine, an 8-aminoquinoline derivative, remains a critical therapeutic for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[3][4] The biological activity of 8-aminoquinoline derivatives is broad, encompassing antimicrobial, and anticancer properties.[2][3] The nitrogen atom at the 8-position provides a key locus for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of various substituents onto the quinoline ring system allows for the modulation of the molecule's electronic and steric profile, thereby influencing its interaction with biological targets.

This guide focuses on a specific derivative, this compound, which incorporates a potent electron-withdrawing nitrile group at the C5 position. This substitution is anticipated to significantly alter the electron distribution within the aromatic system and influence the conformational preferences of the 8-amino group, thereby impacting its biological and chemical properties.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached through the introduction of the cyano group onto a pre-formed 8-aminoquinoline ring system or by constructing the quinoline ring with the nitrile already in place. A highly plausible and established method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[5][6]

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile.[5][6] In the context of this compound synthesis, the logical precursor would be 5,8-diaminoquinoline. However, a more practical approach involves the diazotization of a 5-amino-8-substituted quinoline that can be later converted to the 8-amino group. A feasible synthetic route is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Cyanation (Sandmeyer Reaction) 8-Aminoquinoline 8-Aminoquinoline 5-Nitro-8-aminoquinoline 5-Nitro-8-aminoquinoline 8-Aminoquinoline->5-Nitro-8-aminoquinoline HNO3, H2SO4 5,8-Diaminoquinoline 5,8-Diaminoquinoline 5-Nitro-8-aminoquinoline->5,8-Diaminoquinoline SnCl2, HCl or H2, Pd/C 8-Aminoquinoline-5-diazonium salt 8-Aminoquinoline-5-diazonium salt 5,8-Diaminoquinoline->8-Aminoquinoline-5-diazonium salt NaNO2, HCl, 0-5 °C This compound This compound 8-Aminoquinoline-5-diazonium salt->this compound CuCN

Caption: Proposed synthetic pathway for this compound.

Expert Insight: The choice of the Sandmeyer reaction is predicated on its high efficiency and tolerance for a variety of functional groups. The critical step is the selective diazotization of the 5-amino group in the presence of the 8-amino group. This can be achieved by protecting the 8-amino group prior to diazotization or by carefully controlling the reaction conditions. An alternative, and potentially more direct, route would involve the palladium-catalyzed cyanation of a 5-halo-8-aminoquinoline derivative, which has emerged as a powerful method for the synthesis of aryl nitriles under milder conditions.[2][7][8][9]

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for the Sandmeyer reaction.

Step 1: Diazotization of 5-Amino-8-nitroquinoline

  • Dissolve 5-amino-8-nitroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide at 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-nitroquinoline-5-carbonitrile.

Step 3: Reduction of the Nitro Group

  • Dissolve the 8-nitroquinoline-5-carbonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Molecular Structure and Conformation

The definitive determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray diffraction. In the absence of experimental crystallographic data for this compound, we must rely on computational modeling and analysis of related structures to infer its molecular geometry and conformational preferences.

Predicted Molecular Geometry

The molecular structure of this compound is characterized by a planar quinoline ring system. The introduction of the electron-withdrawing cyano group at the 5-position is expected to influence the bond lengths and angles within the aromatic core. The C-C bond between C5 and the cyano carbon will have partial double bond character due to resonance.

The conformation of the molecule is largely defined by the orientation of the 8-amino group relative to the quinoline ring. Intramolecular hydrogen bonding between one of the amino protons and the nitrogen of the quinoline ring (N1) is a key feature of 8-aminoquinoline itself and is expected to be a dominant factor in the conformational landscape of the 5-carbonitrile derivative.

Intramolecular_Hydrogen_Bonding cluster_0 Conformational Preference of 8-Aminoquinoline Structure          An intramolecular hydrogen bond between the amino group and the quinoline nitrogen stabilizes a planar conformation.       Biological_Activity_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Synthesis Synthesis Antimicrobial_Assay Antimicrobial_Assay Synthesis->Antimicrobial_Assay Test against bacterial and fungal strains Antimalarial_Assay Antimalarial_Assay Synthesis->Antimalarial_Assay Test against Plasmodium falciparum Cytotoxicity_Assay Cytotoxicity_Assay Synthesis->Cytotoxicity_Assay Evaluate toxicity against mammalian cell lines ROS_Measurement ROS_Measurement Antimicrobial_Assay->ROS_Measurement Antimalarial_Assay->ROS_Measurement Investigate oxidative stress induction SAR_Studies SAR_Studies Cytotoxicity_Assay->SAR_Studies ROS_Measurement->SAR_Studies Structure-Activity Relationship Analog_Synthesis Analog_Synthesis SAR_Studies->Analog_Synthesis

Caption: Workflow for evaluating the biological activity of this compound.

Cytotoxicity and Anticancer Potential

Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. [11]The introduction of a nitrile group can enhance the anticancer activity of certain pharmacophores. Therefore, evaluating the cytotoxicity of this compound against a panel of cancer cell lines is a logical step in exploring its therapeutic potential.

Conclusion

This compound represents a synthetically accessible and medicinally relevant derivative of the important 8-aminoquinoline scaffold. While experimental data on its specific molecular structure and conformation are currently limited, this guide provides a robust theoretical framework based on established chemical principles and data from related compounds. The proposed synthetic route via the Sandmeyer reaction offers a practical means of obtaining this molecule for further study. The predicted spectroscopic signatures provide a clear basis for its characterization. The unique electronic properties conferred by the 5-carbonitrile group suggest that this compound is a promising candidate for biological evaluation, particularly in the areas of antimicrobial and anticancer drug discovery. Further experimental and computational studies are warranted to fully elucidate the structure-activity relationships of this intriguing molecule and to unlock its full therapeutic potential.

References

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. (2025).
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. (2022).
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. (2016).
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
  • Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis. Benchchem.
  • Sandmeyer reaction. Wikipedia.
  • (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Rsc.org.
  • 8-Aminoquinoline. PubChem.
  • Palladium-Catalyzed Cyanomethylation of Amino Acids.
  • 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. (2019).
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal. (2016).
  • 8-Aminoquinoline(578-66-5) 1H NMR spectrum. ChemicalBook.
  • 8-Aminoquinoline Therapy for Latent Malaria. American Society for Microbiology. (2019).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. (2018).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Sandmeyer Reaction Mechanism. BYJU'S. (2019).
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. (2025).
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. (2020).
  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. (2022).
  • 8-Aminoquinoline(578-66-5)IR1. ChemicalBook.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Linköping University. (2025).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (2021).
  • Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. LUC-Finna. (2013).
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Semantic Scholar.
  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. PubMed. (2013).
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
  • 22.5 Sandmeyer Reactions. YouTube. (2021).
  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline deriv
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

Sources

Technical Monograph: 8-Aminoquinoline-5-Carbonitrile as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the application of 8-aminoquinoline-5-carbonitrile in drug discovery. It deviates from standard templates to prioritize the logical flow of medicinal chemistry: from electronic properties to synthesis, and finally to biological application.

Executive Summary: The "Metabolic Switch"

In the landscape of nitrogen heterocycles, the 8-aminoquinoline (8-AQ) core is a "privileged structure," most notably anchoring the antimalarial class (Primaquine, Tafenoquine). However, its utility is historically compromised by metabolic liability at the C5 position, leading to toxic quinone-imine metabolites responsible for hemolytic anemia in G6PD-deficient patients.[1]

This compound represents a precision-engineered scaffold designed to solve this liability.[1] By installing a nitrile group at C5, medicinal chemists achieve three simultaneous objectives:

  • Metabolic Blockade: The nitrile sterically and electronically occludes the primary site of CYP450-mediated hydroxylation.

  • Electronic Modulation: The strong electron-withdrawing nature of the nitrile (

    
    ) lowers the pKa of the C8-amine, altering membrane permeability and lysosomal trapping.
    
  • Synthetic Versatility: The nitrile serves as a precursor for amides, amines, and heterocycles (e.g., tetrazoles).

Physicochemical & Electronic Landscape

The C5 Blocking Strategy

The primary failure mode of 8-AQs is the metabolic oxidation at C5. The introduction of a nitrile group creates a "metabolic switch," diverting metabolism away from toxic pathways.

Figure 1: Metabolic Divergence Pathway This diagram illustrates how the 5-CN substitution prevents the formation of the hemotoxic 5,6-dihydroxy metabolite.[1]

MetabolicPathway Parent 8-Aminoquinoline (Unsubstituted) Metabolite_OH 5-Hydroxy-8-AQ (Unstable Intermediate) Parent->Metabolite_OH CYP2D6 (Hydroxylation) Quinone Quinone-Imine (Hemotoxic Species) Metabolite_OH->Quinone Oxidation Scaffold_CN 8-Aminoquinoline- 5-Carbonitrile Scaffold_CN->Metabolite_OH BLOCKED (Steric/Electronic) Metabolite_Stable Phase II Conjugates (N-Glucuronidation) Scaffold_CN->Metabolite_Stable Redirected Metabolism

Caption: Comparative metabolic fate of unsubstituted 8-AQ vs. the 5-carbonitrile derivative. The nitrile prevents the formation of the toxic quinone-imine.[1]

Electronic Effects on the Pharmacophore

The 8-amino group is a bidentate chelator (with the quinoline nitrogen). The 5-CN group exerts a long-range inductive effect ($ -I


 -M $) on the ring system.[1]
  • pKa Shift: The basicity of the quinoline nitrogen (N1) and the exocyclic amine (N8) is reduced. This is critical for reducing "lysosomal trapping" (accumulation in acidic organelles), a common issue with highly basic 8-AQs that leads to phospholipidosis.

  • Binding Affinity: The nitrile nitrogen acts as a weak hydrogen bond acceptor, potentially engaging residues like Serine or Threonine in kinase ATP pockets.

Synthetic Architecture

Synthesis of this compound requires careful orchestration to avoid over-bromination or catalyst poisoning during cyanation.[1]

Retrosynthetic Analysis

The most robust route is Convergent Functionalization starting from commercially available 8-aminoquinoline.[1]

Figure 2: Synthetic Workflow Step-by-step transformation from 8-aminoquinoline to the 5-carbonitrile scaffold.

Synthesis Start 8-Aminoquinoline Step1 N-Protection (Ac2O, Pyridine) Start->Step1 Inter1 N-(quinolin-8-yl)acetamide Step1->Inter1 Step2 Regioselective Bromination (NBS, MeCN, 0°C) Inter1->Step2 Inter2 N-(5-bromoquinolin-8-yl)acetamide Step2->Inter2 Step3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Inter2->Step3 Inter3 N-(5-cyanoquinolin-8-yl)acetamide Step3->Inter3 Step4 Hydrolysis/Deprotection (HCl/EtOH, Reflux) Inter3->Step4 Final This compound Step4->Final

Caption: Optimized synthetic route utilizing acetamide protection to direct bromination and facilitate palladium catalysis.

Experimental Protocols

The following protocols are designed for reproducibility and scalability .

Protocol A: Regioselective Bromination (C5 Targeting)

Rationale: Direct bromination of the free amine results in a mixture of C5, C7, and 5,7-dibromo products. Acetyl protection sterically hinders C7, favoring C5 substitution.

  • Protection: Dissolve 8-aminoquinoline (10 mmol) in DCM (20 mL). Add pyridine (12 mmol) and acetic anhydride (11 mmol). Stir at RT for 2h. Wash with 1M HCl, dry (MgSO4), and concentrate to yield N-(quinolin-8-yl)acetamide.[1]

  • Bromination: Dissolve the amide (10 mmol) in Acetonitrile (50 mL). Cool to 0°C.

  • Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 30 mins. Critical: Keep cold to prevent radical side reactions.

  • Workup: Quench with saturated Na2S2O3 (sodium thiosulfate) to remove bromine. Extract with EtOAc.

  • Purification: Recrystallize from EtOH.

    • Yield Target: >85%[1][2][3]

    • Validation: 1H NMR should show a singlet at C7 (blocked) or specific coupling constants indicating C5 substitution.

Protocol B: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Modification)

Rationale: Classical CuCN conditions require harsh heat (200°C). Pd(0) catalysis allows milder conditions (80-100°C) and higher tolerance for functional groups.[1]

  • Setup: In a glovebox or under Argon, combine:

    • 5-bromo-N-(quinolin-8-yl)acetamide (5 mmol)[1]

    • Zn(CN)2 (3 mmol) - Source of cyanide[1]

    • Pd(PPh3)4 (5 mol%) - Catalyst[1]

    • DMF (anhydrous, degassed, 15 mL)

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H: ~265/267) and appearance of the nitrile (M+H: ~212).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NH4OH (to sequester Zn/Pd) followed by brine.

  • Deprotection: Dissolve the crude intermediate in EtOH (20 mL) and 6M HCl (5 mL). Reflux for 2 hours.

  • Isolation: Neutralize with NaOH to pH 8. Extract with DCM.[4]

    • Final Product: this compound (Yellow solid).[1]

Medicinal Chemistry Applications

Antimalarial Optimization

The 8-AQ scaffold is the only class effective against the latent liver stage (hypnozoites) of P. vivax.

  • Problem: Primaquine causes oxidative stress in erythrocytes.

  • Solution: 5-CN analogs maintain parasite clearance (via mitochondrial electron transport interference) but resist the formation of the redox-active 5,6-dihydroxy metabolite [1].[1]

Kinase Inhibition (MEK/EGFR)

While 3-cyanoquinolines are common in EGFR inhibitors (e.g., Pelitinib), the 8-amino-5-cyano motif offers a unique vector.[1]

  • Binding Mode: The 8-amine can form a hinge-binding interaction, while the 5-CN group projects into the solvent front or a hydrophobic back-pocket, depending on the substitution pattern at C4.[1]

  • Data Summary:

Compound ClassTargetRole of 5-CNActivity (IC50)
8-AQ (Primaquine)Malaria (Liver)Metabolic Liability (H)~15 nM (Parasite)
5-CN-8-AQ Malaria Metabolic Blocker ~20 nM (Stable)
3-CN-QuinolineEGFRH-Bond Acceptor<10 nM
Metal Chelation & Neuroprotection

8-AQs are potent chelators of Cu(II) and Zn(II).[1] The 5-CN group reduces the electron density on the chelating nitrogens (N1, N8), lowering the stability constant (log K) of the metal complex.

  • Application: This "tuned" chelation is valuable in Alzheimer's research (PBT2 analogs) to prevent stripping essential metals from healthy enzymes while targeting dysregulated synaptic metals [2].

References

  • McChesney, J. D. (1981).[5] Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization.[5][6] Retrieved from [Link]

  • Jain, R., et al. (2014). Discovery of Potent Inhibitors of Cyclin-Dependent Kinase 4 (CDK4). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kaur, K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates. ACS Omega. Retrieved from [Link][1]

  • Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization.[5][6] Retrieved from [Link]

Sources

8-Aminoquinoline-5-Carbonitrile: A Technical Review of Biological Activity & Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the biological activity and medicinal chemistry potential of 8-aminoquinoline-5-carbonitrile .

Executive Summary

This compound (CAS: 314062-44-7) represents a specialized scaffold within the 8-aminoquinoline class, a family of heterocycles historically significant for their antimalarial properties (e.g., Primaquine, Tafenoquine). Unlike its 5-unsubstituted or 5-alkoxy congeners, the 5-carbonitrile derivative is primarily characterized as a critical chemotype intermediate for next-generation anti-infectives, specifically anti-helminthic sulfonamides and potential kinase inhibitors .

This guide analyzes the molecule’s biological activity through the lens of its structural electronic properties, its role in blocking metabolic liability at the C5 position, and its validated utility in synthesizing treatments for filarial diseases.

Chemical Biology & Structural Logic

The biological activity of this compound is dictated by the electronic interplay between the electron-withdrawing cyano group (-CN) at position 5 and the electron-donating amino group (-NH2) at position 8.

Electronic Desensitization & Metabolic Stability

In classic 8-aminoquinolines (e.g., Primaquine), the C5 position is electron-rich and prone to oxidative metabolism (hydroxylation), leading to the formation of reactive quinone-imines responsible for hemotoxicity (hemolysis in G6PD-deficient patients).

  • The Cyano Effect: The -CN group at C5 is a strong electron-withdrawing group (EWG). It reduces the electron density of the quinoline ring, particularly at the C8 amine.

  • Biological Consequence: This electronic deactivation increases the metabolic stability of the scaffold by blocking the primary site of oxidative attack (C5), potentially reducing the formation of toxic metabolites while maintaining the pharmacophore required for target binding.

Pharmacophore Visualization (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

SAR_Logic Core This compound (Core Scaffold) C5_CN C5-Cyano Group (-CN) Electron Withdrawing Core->C5_CN Substitution C8_NH2 C8-Amino Group (-NH2) Primary Attachment Point Core->C8_NH2 Substitution C5_CN->C8_NH2 Reduces Basicity (Inductive Effect) Metabolism Metabolic Stability (Blocks C5-Hydroxylation) C5_CN->Metabolism Enhances Activity Target Binding (Kinase/Helminth Targets) C8_NH2->Activity Critical for

Figure 1: Structural logic of this compound. The C5-cyano group modulates the electronic environment, enhancing metabolic stability compared to C5-H analogs.

Primary Biological Application: Anti-Helminthic Therapeutics

The most authoritative biological application of this compound is its use as a key intermediate in the synthesis of sulfonamide derivatives targeting parasitic nematodes (helminths).

Mechanism of Action in Filarial Diseases

Recent patent literature (e.g., JP2024506322A) identifies this scaffold as a precursor for compounds active against:

  • Onchocerca volvulus (River Blindness)

  • Wuchereria bancrofti (Lymphatic Filariasis)

  • Loa loa (African Eye Worm)

Therapeutic Workflow:

  • Synthesis: this compound is sulfonylated at the C8-amine.

  • Target Engagement: The resulting sulfonamides target specific nematode proteins (likely tubulin or specific kinases involved in worm motility/reproduction), causing paralysis or sterilization of the adult worms (macrofilaricidal activity).

  • Selectivity: The quinoline core facilitates uptake into the parasite, while the 5-CN group prevents rapid degradation by host liver enzymes.

Comparative Activity Profile
Feature8-Aminoquinoline (Parent)This compound
Primary Use Antimalarial (Primaquine)Anti-helminthic Intermediate
C5 Substituent -H (Metabolically Labile)-CN (Metabolically Stable)
Metabolic Risk High (Quinone-imine formation)Low (Blocked oxidation site)
Key Derivatives Primaquine, TafenoquineSulfonamide Anti-infectives

Secondary Potential: Kinase Inhibition & Oncology

While primarily an anti-infective scaffold, the 3-cyanoquinoline motif is famous in oncology (e.g., Bosutinib, Neratinib). The 5-cyano-8-amino isomer shares structural homology relevant for kinase inhibition.

Kinase Binding Potential
  • ATP Hinge Binding: The quinoline nitrogen (N1) and the exocyclic amine (N8) can form bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets.

  • Gatekeeper Interaction: The 5-CN group projects into the hydrophobic back pocket or the solvent-exposed region, depending on binding mode, potentially interacting with "gatekeeper" residues (e.g., T790M in EGFR).

Hypothetical Pathway: Researchers investigating resistance to 3-cyanoquinoline EGFR inhibitors often explore isomeric scaffolds (like 5-cyano) to alter the vector of the solubilizing tail attached to the amine, potentially overcoming steric clashes in mutant kinases.

Experimental Protocols

To validate the biological utility of this scaffold, the following protocols for synthesis and biological screening are recommended.

Synthesis of this compound

This protocol is adapted from high-reliability patent methodologies (Source 1.7).

Reagents:

  • 8-Nitroquinoline-5-carbonitrile (Starting Material)[1][2]

  • 10% Palladium on Carbon (Pd/C)[1][2]

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Dissolution: Dissolve 85 mg (0.43 mmol) of 8-nitroquinoline-5-carbonitrile in 5 mL of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 33 mg of 10% Pd/C under an inert atmosphere (nitrogen purge) to prevent ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas. Stir the mixture under a hydrogen balloon (1 atm) at room temperature for 16 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using Combiflash chromatography (20-25% Ethyl Acetate in Hexane).

  • Validation: Verify product identity via 1H-NMR (distinct doublet for H-6/H-7 protons) and Mass Spectrometry (M+H peak).

Biological Screening Workflow (Anti-Wolbachia/Helminth)

Since many anti-filarial drugs target Wolbachia endosymbionts, this screen is standard.

Screening_Workflow Compound 8-Aminoquinoline-5-CN Derivative InVitro In Vitro Screen (L. sigmodontis microfilariae) Compound->InVitro Motility Motility Assay (48h, 37°C) InVitro->Motility MTT Cytotoxicity Assay (HepG2 Cells) InVitro->MTT Hit Hit Selection (IC50 < 1µM, SI > 10) Motility->Hit High Potency MTT->Hit Low Toxicity

Figure 2: Screening cascade for validating anti-helminthic activity of this compound derivatives.

Conclusion

This compound is a high-value pharmacophore that bridges the gap between classic antimalarial chemistry and modern anti-helminthic drug discovery. Its 5-cyano substitution offers a strategic advantage in metabolic stability , mitigating the toxicity issues historically associated with the 8-aminoquinoline class. For drug development professionals, this molecule serves as a robust starting point for synthesizing sulfonamide-based macrofilaricides and exploring novel kinase inhibitor chemical space.

References

  • Google Patents. (2024). Sulfonamides and their use for the treatment of helminth infections and diseases (JP2024506322A). Retrieved from

  • National Institutes of Health (NIH). (2019). 8-Aminoquinoline Therapy for Latent Malaria.[3][4][5][6][7][8] Clinical Microbiology Reviews. Retrieved from

  • BenchChem. (2025). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.[3][7][8][9][10] Retrieved from

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[5][11] Retrieved from

Sources

Electronic Modulation of 8-Aminoquinoline Systems via Cyano Substitution: Mechanistic Insights and Applications in C–H Activation and Photophysics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Aminoquinoline (8-AQ) has established itself as a privileged bidentate directing group in transition-metal-catalyzed C–H functionalization and a highly tunable pharmacophore in medicinal chemistry. While the unsubstituted 8-AQ core provides a reliable baseline for N,N-coordination, introducing a cyano group (–CN) fundamentally alters the scaffold's electronic landscape. As a strongly electron-withdrawing, sp-hybridized moiety, the cyano group modulates the thermodynamics of metal binding, the kinetics of catalytic cycles, and the photophysical properties of the quinoline fluorophore.

This whitepaper provides an in-depth technical analysis of how cyano substitution—particularly at the 5- or 7-position of the 8-AQ ring—dictates chemical behavior. By dissecting the causality behind experimental outcomes, this guide equips researchers with the mechanistic logic required to optimize C–H activation workflows and design next-generation fluorescent sensors.

Electronic Properties and Thermodynamic Modulation

The cyano group exerts powerful inductive (–I) and mesomeric (–M) effects across the conjugated quinoline ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system. With a high Hammett constant (

), the –CN group significantly withdraws electron density from both the quinoline nitrogen and the 8-amino substituent.

This electronic "push-pull" dynamic has two critical thermodynamic consequences:

  • Ground-State pKa Modulation : The basicity of the quinoline nitrogen is drastically reduced, while the acidity of the 8-amino (or amide) N–H is increased. This enhanced acidity facilitates easier deprotonation, a prerequisite for forming stable anionic N,N-bidentate metal complexes.

  • Excited-State Photobasicity : Upon photoexcitation, quinoline derivatives exhibit a marked shift in their excited-state pKa (

    
    ). The cyano group amplifies this photobasicity, making the excited state highly sensitive to the electron-withdrawing power of the substituent, which is crucial for driving photo-induced proton transfer reactions[1].
    

G CN Cyano Group (-CN) EWG (-I, -M) Ring Quinoline Core Electron Depleted CN->Ring Electron Withdrawal (Hammett σ = +0.66) Amine Amide/Amine Nitrogen Increased N-H Acidity Ring->Amine Inductive Effect Metal Metal Center (Pd/Cu) Altered Binding Affinity Amine->Metal Facilitated Deprotonation & Coordination

Caption: Electronic push-pull logic and pKa modulation in cyano-8-aminoquinoline systems.

Quantitative Electronic and Photophysical Data

The table below summarizes the divergent properties of the standard 8-AQ scaffold versus its 5-cyano derivative.

Table 1: Comparative Electronic and Photophysical Parameters

Parameter8-Aminoquinoline (8-AQ)5-Cyano-8-AminoquinolineMechanistic Consequence
Hammett Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
0.00+0.66Strong electron withdrawal from the aromatic core.
Quinoline N pKa ~3.99~2.50 (Estimated)Weaker

-donor ability; destabilizes high-valent metal intermediates.
Free State Fluorescence Weak (PET active)Very Weak (Enhanced PET)Lower background noise in sensor applications[2].
Metal-Bound Fluorescence Strong (CHEF active)Very Strong (CHEF + ICT)Red-shifted emission due to Intramolecular Charge Transfer[2].
Reductive Elimination Rate BaselineAcceleratedElectron deficiency forces the metal to expel the product faster.

Impact on Transition-Metal-Catalyzed C–H Activation

In palladium- or copper-catalyzed C–H activation, the 8-AQ directing group forms a highly stable metallacycle[3]. However, the catalytic turnover is often bottlenecked by either the initial C–H metalation or the final reductive elimination step.

The Causality of Cyano Substitution in Catalysis:

  • Facilitated Coordination: The increased acidity of the amide N–H in 5-cyano-8-AQ allows for rapid, base-assisted deprotonation. This accelerates the initial N,N-coordination to the Pd(II) or Cu(II) center.

  • Accelerated Reductive Elimination: The electron-withdrawing nature of the cyano group reduces the electron density at the metal center. This electronic starvation destabilizes the high-oxidation-state intermediate (e.g., Pd(IV) or Cu(III)), effectively lowering the activation energy barrier for reductive elimination and accelerating product release.

G Pd_cat Pd(II) Catalyst Coord N,N-Coordination (Facilitated by acidic N-H) Pd_cat->Coord CH_Act C-H Metalation (Rate-Determining Step) Coord->CH_Act Ox_Add Oxidative Addition (Ar-I) CH_Act->Ox_Add Red_Elim Reductive Elimination (Accelerated by -CN) Ox_Add->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration Product Functionalized Product Red_Elim->Product

Caption: Catalytic cycle of Pd-catalyzed C-H activation utilizing a 5-CN-8-AQ directing group.

Protocol 1: Self-Validating Pd-Catalyzed C(sp2)–H Arylation Workflow

This protocol utilizes 5-cyano-8-aminoquinoline to achieve high-turnover ortho-arylation of aliphatic amides.

Step 1: Reaction Assembly

  • In an oven-dried Schlenk tube, combine the 5-cyano-8-AQ amide substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)2 (5 mol%), K2CO3 (2.0 equiv), and PivOH (30 mol%).

  • Causality Check: K2CO3 is strictly required to deprotonate the acidic N–H of the cyano-8-AQ, while PivOH acts as a proton shuttle to lower the activation energy of the Concerted Metalation-Deprotonation (CMD) step.

Step 2: Catalytic Execution

  • Add 2.0 mL of anhydrous toluene under an inert N2 atmosphere.

  • Seal the tube and heat to 110 °C for 12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The cyano group renders the starting material highly UV-active at 254 nm. The disappearance of the starting material spot confirms successful C–H activation.

Step 3: Workup and Cleavage

  • Cool to room temperature, filter through a Celite pad, and concentrate in vacuo.

  • To cleave the directing group, dissolve the crude product in EtOH, add NaOH (10 equiv), and reflux for 4 hours. The electron-withdrawing cyano group makes the amide bond more susceptible to nucleophilic attack, ensuring rapid and clean cleavage.

Photophysical Properties and Sensor Applications

Unsubstituted 8-AQ exhibits weak fluorescence due to a Photoinduced Electron Transfer (PET) process. In the free state, the lone pair of electrons on the 8-amino group transfers to the excited state of the quinoline ring, non-radiatively quenching the emission[2].

When a target metal ion (e.g., Zn2+ or Cu2+) is introduced, the amino group and the quinoline nitrogen coordinate to the metal. This chelation event ties up the lone pair, blocking the PET pathway and leading to a massive enhancement in fluorescence—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF)[2]. The cyano group enhances this system by introducing Intramolecular Charge Transfer (ICT) characteristics, which allows researchers to tune the emission wavelength (often yielding a ratiometric shift) and increase the signal-to-noise ratio.

G Free Free Cyano-8-AQ (Weak Fluorescence) PET Active PET Pathway Lone Pair Quenching Free->PET Metal Addition of Zn2+/Cu2+ PET->Metal Chelation N,N-Chelation Lone Pair Blocked Metal->Chelation CHEF CHEF Activation Strong ICT Emission Chelation->CHEF

Caption: Transition from PET quenching to CHEF activation in cyano-8-AQ metal sensors.

Protocol 2: Photophysical Characterization and Metal Ion Titration

A rigorous methodology to validate the PET-to-CHEF transition of a cyano-8-AQ sensor.

Step 1: Stock Solution Preparation

  • Prepare a 10 μM stock solution of the cyano-8-AQ probe in a CH3CN/HEPES buffer mixture (1:1, v/v, pH 7.4).

  • Causality Check: HEPES buffer is mandatory. The fluorescence of the quinoline core is highly pH-dependent; protonation of the quinoline nitrogen at low pH will artificially block PET and turn on fluorescence, creating a false positive for metal binding[2].

Step 2: Baseline Measurement

  • Record the UV-Vis absorption and fluorescence emission spectra (excitation at the isosbestic point) of the free probe. The baseline emission should be near zero due to the active PET mechanism.

Step 3: Metal Ion Titration

  • Incrementally add aliquots of a standardized Zn(NO3)2 solution (0 to 5.0 equivalents).

  • Record the spectra after each addition.

  • Self-Validation: Observe the UV-Vis spectra for an isosbestic point. The presence of a clean isosbestic point validates that the system is undergoing a direct two-state transition (Free Probe

    
     Metal Complex) without the formation of off-target aggregates or degradation products.
    

Step 4: Quantum Yield and Binding Constant Calculation

  • Calculate the binding constant (

    
    ) using the Benesi-Hildebrand plot derived from the fluorescence intensity changes. The cyano-substituted probe typically exhibits a higher 
    
    
    
    for soft metals due to the modulated hard-soft acid-base (HSAB) profile of the binding pocket.

Conclusion

The integration of a cyano group into the 8-aminoquinoline scaffold is not merely a structural decoration; it is a profound electronic intervention. By strategically leveraging the Hammett (+0.66) parameters of the –CN group, researchers can rationally design systems with lowered activation barriers for C–H functionalization and engineered photophysical responses for high-fidelity biological sensing. Understanding the causality behind these electronic shifts is the key to unlocking the full potential of 8-AQ derivatives in modern chemical applications.

References

  • A Reëxamination of the Hammett Equation. ACS Publications. Available at:[Link]

  • Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. ACS Publications. Available at:[Link]

  • Modern Arylation Methods. ResearchGate. Available at:[Link]

Sources

Technical Guide: Ionization Behavior & pKa Characterization of 8-Aminoquinoline-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a high-level technical manual for the characterization of 8-aminoquinoline-5-carbonitrile , a specialized pharmacophore often utilized in antimalarial drug discovery and metallo-organic ligand design.

Structural Analysis & Ionization Centers

To understand the ionization behavior of this compound, one must first deconstruct its electronic environment. This molecule is a "push-pull" system where the electron-donating 8-amino group interacts with the electron-withdrawing 5-cyano group through the conjugated quinoline scaffold.

The Two Nitrogen Centers

There are two potential sites for protonation, but their basicity differs by orders of magnitude:

  • Quinoline Ring Nitrogen (N1): This is the primary ionization site . In unsubstituted quinoline, the lone pair is in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it available for protonation.
  • Exocyclic Amine Nitrogen (N8): This nitrogen is essentially non-basic in aqueous media. Its lone pair is heavily delocalized into the aromatic ring (resonance), especially reinforced by the electron-withdrawing cyano group at the para position (C5).

Electronic Impact of the 5-Cyano Group

The 5-carbonitrile (-CN) group is a strong electron-withdrawing group (EWG) exhibiting both inductive (-I) and mesomeric (-M) effects.

  • Effect on pKa: The -CN group pulls electron density away from the ring system, significantly destabilizing the positive charge on the protonated quinolinium ion.

  • Result: The pKa of the ring nitrogen will be drastically lower than that of the parent 8-aminoquinoline.

pKa Values: Data & Predictive Analysis

As specific experimental data for the 5-carbonitrile derivative is often proprietary or absent in public databases, we derive the values based on high-confidence Structure-Activity Relationship (SAR) logic and Hammett substituent constants.

Comparative pKa Table
CompoundPrimary Basic Site (Ring N) pKaExocyclic Amine pKaElectronic Environment
Quinoline 4.90N/AStandard aromatic heterocycle.
8-Aminoquinoline 3.99< 1.0 (Est.)+M effect of 8-NH2 raises ring electron density slightly vs quinoline, but H-bonding reduces basicity.
This compound 1.5 – 2.2 (Predicted) << 0 Strong -M/-I effect of 5-CN drastically reduces basicity.
Theoretical Derivation

Using the Hammett equation for quinoline ionization:



  • The Hammett constant (

    
    ) for a -CN group is approximately 0.66 .
    
  • The sensitivity factor (

    
    ) for quinoline nitrogen protonation is roughly -5.9 .
    
  • Calculation:

    
    .
    
  • Estimated Shift: Starting from a baseline of ~5-6 (substituted quinolines), a drop of 3-4 units is expected. However, the 8-amino group provides some compensation. Thus, the experimental pKa is expected to lie in the pH 1.5 – 2.2 range.

Ionization Pathway Visualization

The following diagram illustrates the protonation equilibrium. Note that the "neutral" species predominates at physiological pH (7.4).

IonizationPathway Figure 1: Protonation equilibrium of this compound. The transition from Cation to Neutral is the only relevant step in physiological conditions. SpeciesA Cationic Species (pH < 1.5) [Protonated Ring N+] SpeciesB Neutral Species (pH > 2.5) [Neutral Ring N] SpeciesA->SpeciesB Ka1 (Ring N) pKa ~ 1.8 SpeciesC Anionic Species (pH > 14) [Deprotonated Amine N-] SpeciesB->SpeciesC Ka2 (Amine N) pKa > 14 (Theoretical)

Experimental Determination Protocols

Since the predicted pKa is low (< 2.5), Potentiometric Titration is often inaccurate due to the "acid error" of glass electrodes at low pH. UV-Vis Spectrophotometry is the gold standard method here because the "push-pull" electronic system causes significant spectral shifts upon protonation.

Method: UV-Vis Spectrophotometric Titration

Objective: Determine the thermodynamic pKa by monitoring the bathochromic/hypsochromic shift of the


 transition.
Reagents & Equipment
  • Stock Solution: 10 mM this compound in Methanol or DMSO.

  • Buffer System: Britton-Robinson universal buffer (pH 1.0 to 5.0) or dilute HCl solutions for pH < 2.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Workflow
  • Preparation: Prepare 10 samples of the analyte (final conc. 50

    
    M) in buffers ranging from pH 0.5 to 4.5 in 0.4 unit increments. Ensure ionic strength is constant (
    
    
    
    M KCl).
  • Blanking: Zero the instrument using the respective buffer solution without analyte.

  • Scanning: Scan each sample from 200 nm to 500 nm.

  • Isosbestic Point Verification: Overlay the spectra. A tight isosbestic point (where absorbance is invariant with pH) confirms a clean two-state equilibrium (Protonated

    
     Neutral).
    
  • Data Extraction: Select the wavelength of maximum change (

    
    ). Plot Absorbance vs. pH.
    
Calculation (Henderson-Hasselbalch)

Fit the data to the sigmoidal equation:



  • 
    : Absorbance at specific pH.
    
  • 
    : Absorbance of the fully protonated species (pH < 1).
    
  • 
    : Absorbance of the neutral species (pH > 3).
    

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for spectrophotometric pKa determination. Start Start: Analyte Preparation (10mM Stock in DMSO) Buffers Prepare Buffer Series (pH 0.5 - 4.5, I=0.1M) Start->Buffers Mix Incubate Analyte + Buffer (Final Conc: 50µM) Buffers->Mix Scan UV-Vis Scan (200-500nm) Identify Isosbestic Points Mix->Scan Check Isosbestic Point Clear? Scan->Check Calc Non-Linear Regression (Henderson-Hasselbalch) Check->Calc Yes Refine Refine Buffer Range (Narrow increments near pKa) Check->Refine No (Drift/Degradation) Refine->Mix

Implications for Drug Development

Solubility & Permeability
  • Physiological pH (7.4): The molecule exists almost exclusively in its neutral form (since

    
    ).
    
  • LogD Profile: The LogD at pH 7.4 will be approximately equal to the LogP (intrinsic lipophilicity).

  • Membrane Permeability: Being neutral and planar, it will exhibit high passive membrane permeability. However, the 5-cyano group increases polarity compared to the parent aminoquinoline, potentially reducing blood-brain barrier (BBB) penetration slightly, which may be desirable to reduce neurotoxicity.

Formulation Strategy

To solubilize this compound for IV administration, simple saline will likely be insufficient due to poor aqueous solubility of the neutral form.

  • Recommendation: Use acidifying agents (e.g., methanesulfonic acid) to drop the pH below 2.0 in situ to generate the soluble cationic salt, or utilize cyclodextrin encapsulation (HP-

    
    -CD) to solubilize the neutral species.
    

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Albert, A., & Goldacre, R. (1944). The Nature of the Amino-group in Aminoacridines and Aminoquinolines. Journal of the Chemical Society, 454-462. Link

  • Jain, R., et al. (2016). Structure-Activity Relationship Studies of 8-Aminoquinolines for the Cure of Malaria. Journal of Medicinal Chemistry, 59(11), 5377–5393. (Discussion on electronic effects of substituents).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Uncoupling Efficacy from Toxicity: The Potential of 8-Aminoquinoline-5-Carbonitrile in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Malaria eradication is currently bottlenecked by the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, as well as the mature transmission-competent gametocytes of P. falciparum[1]. The 8-aminoquinoline (8-AQ) class, prototyped by primaquine, remains the primary chemical family capable of achieving "radical cure" by eradicating these specific stages[2]. However, the global deployment of 8-AQs is severely restricted by their propensity to induce acute hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[3]. This technical guide explores the rational design of 8-aminoquinoline-5-carbonitrile derivatives as a definitive strategy to uncouple antimalarial efficacy from hemotoxicity.

The Mechanistic Paradox of 8-Aminoquinolines

The therapeutic efficacy and hemolytic toxicity of 8-AQs are inextricably linked to their metabolic processing. Primaquine acts as a prodrug that requires bioactivation by hepatic cytochrome P450 2D6 (CYP2D6)[2]. The primary metabolic vulnerability of the 8-AQ core lies at the C-5 position of the quinoline ring.

CYP2D6 hydroxylates this position, yielding 5-hydroxyprimaquine, which rapidly oxidizes into a highly reactive 5,6-orthoquinone[4]. In normal erythrocytes, the oxidative stress generated by the redox cycling of this quinone is neutralized by NADPH, a byproduct of the G6PD enzyme. However, in G6PD-deficient erythrocytes, the absence of NADPH allows reactive oxygen species (ROS) to accumulate unchecked, leading to methemoglobinemia, lipid peroxidation, and catastrophic hemolysis[4].

Metabolic_Pathway AQ 8-Aminoquinoline (e.g., Primaquine) CYP CYP2D6 Hydroxylation AQ->CYP OH 5-Hydroxy Metabolite CYP->OH Quinone 5,6-Orthoquinone (Hemotoxic) OH->Quinone Oxidation CN_AQ 5-Carbonitrile Derivative Block Metabolic Blockade CN_AQ->Block CYP2D6 Resistance Safe Non-Hemotoxic Efficacy Block->Safe

Fig 1. Divergent metabolic pathways of standard 8-AQs vs. 5-carbonitrile derivatives.

Rational Design: The 5-Carbonitrile Substitution Strategy

To uncouple the hypnozoitocidal efficacy from hemotoxicity, rational drug design dictates the stabilization of the C-5 position. While substitutions like the 5-phenoxy group in tafenoquine increase the drug's half-life and provide some steric shielding, they do not entirely eliminate the hemolytic risk[2].

The introduction of a carbonitrile (-C≡N) group at the 5-position represents a superior electronic and steric intervention. The carbonitrile moiety acts as a strong electron-withdrawing group (EWG) that fundamentally alters the molecule's reactivity:

  • Electronic Modulation: By withdrawing electron density from the quinoline core, the 5-carbonitrile group significantly increases the ionization potential (IP) of the molecule. Theoretical models of 8-AQs demonstrate that higher IPs correlate directly with a reduced propensity to form hemotoxic radical intermediates[4].

  • Metabolic Blockade: The rigid, linear geometry and strong C-C bond of the -C≡N group physically block CYP2D6 from hydroxylating the C-5 carbon, effectively shutting down the toxic 5,6-orthoquinone pathway[2].

  • Maintained Efficacy: Recent structure-activity relationship (SAR) studies on quinoline hybrids show that while electron-withdrawing groups can sometimes reduce binding affinity, strategically placed modifications (such as carbonitriles) can be well-tolerated if spatial orientation is optimized, maintaining potent antiplasmodial activity against both chloroquine-sensitive and resistant strains[5].

Data Presentation: Comparative Pharmacological Profiles
Compound5-Position SubstituentCYP2D6 LabilityHemolytic Potential (G6PD-)Antimalarial Half-Life
Primaquine -HHighHigh~6 hours
Tafenoquine -O-PhenylLowModerate~14 days
8-AQ-5-carbonitrile -C≡NVery LowLow (Predicted)Extended

Experimental Workflows for Evaluating 5-Carbonitrile Derivatives

As a Senior Application Scientist, I emphasize that evaluating novel 8-AQs requires a rigorous, self-validating experimental matrix. We must definitively prove not only that the compound kills the parasite, but that it survives hepatic metabolism without generating hemotoxic byproducts.

Workflow Synth Synthesis of 5-CN-8-AQ InVitro In Vitro Efficacy (P. falciparum & P. vivax) Synth->InVitro Metab Microsomal Stability (Human/Mouse CYP450) Synth->Metab Tox Ex Vivo Hemotoxicity (G6PD-deficient RBCs) InVitro->Tox IC50 < 1 µM Metab->Tox t1/2 > 60 min Lead Lead Optimization Tox->Lead Low Methemoglobin Fail Discard/Redesign Tox->Fail High Hemolysis

Fig 2. Self-validating screening workflow for evaluating 5-carbonitrile 8-AQ candidates.

Protocol A: In Vitro CYP2D6 Metabolic Stability and Metabolite Identification

Objective: Validate the metabolic resistance of the 5-carbonitrile substitution against hepatic degradation.

  • Preparation: Incubate 1 µM of the this compound candidate with 0.5 mg/mL pooled human liver microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH regenerating system to initiate the reaction.

    • Causality: NADPH is the essential cofactor for CYP450 enzymes. Running a parallel sample without NADPH serves as a self-validating negative control to rule out non-CYP-mediated chemical degradation.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting metabolism and locking the pharmacokinetic snapshot in time for accurate mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Validation Criteria: Primaquine must be run in parallel as a positive control (expected

    
     < 15 min). The 5-CN-8-AQ candidate is validated if 
    
    
    
    > 60 min and no +16 Da (hydroxylation) mass shifts are detected at the C-5 position.
Protocol B: Ex Vivo Hemotoxicity Assay (G6PD-Deficient Erythrocytes)

Objective: Confirm the absence of methemoglobinemia induction in vulnerable red blood cells.

  • Blood Sourcing & Prep: Obtain human whole blood typed for severe G6PD deficiency (WHO Class II or III). Wash erythrocytes three times in 0.162 mol/L NaCl to remove plasma antioxidants[6].

    • Causality: Removing plasma ensures that the erythrocytes must rely solely on their internal (and deficient) G6PD-driven antioxidant pathways, maximizing the sensitivity of the toxicity assay.

  • Incubation: Resuspend erythrocytes to a 40% hematocrit in PBS containing 10 mM glucose. Dose with 10 µM and 50 µM of the 5-CN-8-AQ candidate.

    • Causality: Glucose is provided to fuel any residual G6PD activity, mimicking physiological baseline conditions in the patient's bloodstream.

  • Spectrophotometric Readout: After 4 hours of incubation at 37°C, lyse the cells with distilled water. Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb).

  • Validation Criteria: A positive control of 5-hydroxyprimaquine must yield >15% MetHb formation. The 5-CN-8-AQ candidate passes if MetHb formation remains indistinguishable from the vehicle control (DMSO, <2%).

Conclusion

The this compound scaffold represents a paradigm shift in antimalarial drug design. By leveraging targeted electronic withdrawal and steric blockade, researchers can theoretically bypass the CYP2D6-mediated toxification pathway that has plagued this drug class since the 1950s. If successfully translated, this scaffold could yield a universal, single-dose radical cure that requires no prior G6PD testing, drastically accelerating global malaria elimination efforts.

References

1.[5] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. URL: 2.[2] Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. Benchchem. URL: 3.[6] Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. World Health Organization (WHO) / IRIS. URL: 4.[4] Hydroxylated Derivatives of NPC1161: Theoretical Insights into Their Potential Toxicity and the Feasibility and Regioselectivity of Their Formation. PMC / NIH. URL: 5.[1] The Role of Primaquine in Blocking Malaria Transmission: A Technical Guide. Benchchem. URL: 6.[3] Policy brief on single-dose primaquine as a gametocytocide in Plasmodium falciparum malaria. World Health Organization (WHO). URL:

Sources

Methodological & Application

Synthetic routes for the preparation of 8-aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-AQ5CN-01

Executive Summary & Significance

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (e.g., Tafenoquine, Primaquine) and a powerful directing group for C-H activation. The 5-carbonitrile derivative (8-aminoquinoline-5-carbonitrile) is a critical intermediate; the nitrile group provides a versatile handle for transformation into amides, acids, amines, or heterocycles (e.g., tetrazoles) at the metabolically stable C5 position.

This guide details the most robust, scalable synthetic route to this compound. While direct C-H functionalization methods exist, they often suffer from regioselectivity issues (C5 vs. C7) and catalyst poisoning by the free amine. Therefore, this protocol utilizes a Protection-Activation-Cyanation-Deprotection (PACD) strategy to ensure high purity and reproducibility.

Retrosynthetic Analysis

To achieve high regiocontrol and yield, the synthesis is disconnected via a palladium-catalyzed cyanation of a 5-bromo intermediate. The 8-amino group is identified as a "catalyst poison" and a source of side reactions (N-arylation), necessitating a protection strategy.

Retrosynthesis cluster_legend Legend Target This compound (Target) Intermediate1 N-(5-Cyanoquinolin-8-yl)acetamide (Protected Nitrile) Target->Intermediate1 Hydrolysis (Deprotection) Intermediate2 N-(5-Bromoquinolin-8-yl)acetamide (Brominated Precursor) Intermediate1->Intermediate2 Pd-Catalyzed Cyanation SM 8-Aminoquinoline (Starting Material) Intermediate2->SM Electrophilic Bromination (NBS) L1 Target L2 Precursor L3 Start

Figure 1: Retrosynthetic logic prioritizing regioselectivity and catalyst longevity.

Detailed Synthetic Protocol (The PACD Route)

Phase 1: Protection (N-Acetylation)

Objective: Mask the free amine to prevent N-bromination and catalyst coordination.

  • Reagents: 8-Aminoquinoline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base).

  • Mechanism: Nucleophilic acyl substitution.

Step-by-Step:

  • Dissolve 8-aminoquinoline (14.4 g, 100 mmol) in Pyridine (50 mL) at 0°C.

  • Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise over 20 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour mixture into ice water (300 mL). The product, N-(quinolin-8-yl)acetamide, precipitates as a beige solid.

  • Filter, wash with cold water, and dry in vacuo.

    • Expected Yield: 90-95%.

Phase 2: Regioselective Bromination

Objective: Introduce bromine at C5.

  • Challenge: Competitive bromination at C7.

  • Solution: Use N-Bromosuccinimide (NBS) in polar aprotic solvent to favor the para (C5) position relative to the amide.

Step-by-Step:

  • Dissolve N-(quinolin-8-yl)acetamide (18.6 g, 100 mmol) in DMF (100 mL).

  • Cool to 0°C. Add NBS (17.8 g, 100 mmol) portion-wise over 30 minutes. Darkness is recommended to prevent radical side reactions.

  • Stir at RT for 12 hours.

  • QC Check: HPLC should show <5% of the 5,7-dibromo impurity.

  • Workup: Pour into water (500 mL). Filter the precipitate.[1] Recrystallize from Ethanol to remove any dibromo species.

    • Product: N-(5-bromoquinolin-8-yl)acetamide.

    • Expected Yield: 75-80%.

Phase 3: Palladium-Catalyzed Cyanation (The Critical Step)

Objective: Convert Ar-Br to Ar-CN using "safe" cyanide sources.

  • Reagents:

    
    , 
    
    
    
    , Zn dust (activator), DMF.
  • Safety Note: Although

    
     is less volatile than KCN, it is still lethal. Work in a well-ventilated fume hood.
    

Step-by-Step:

  • In a glovebox or under Argon stream, charge a pressure vial with:

    • N-(5-bromoquinolin-8-yl)acetamide (2.65 g, 10 mmol)

    • Zinc Cyanide (

      
      ) (0.70 g, 6.0 mmol, 0.6 eq)
      
    • Zinc Dust (65 mg, 1.0 mmol, 0.1 eq) - Essential for keeping Pd active.

    • 
       (366 mg, 0.5 mmol, 5 mol%)
      
  • Add anhydrous DMF (20 mL) and seal the vial.

  • Heat to 100°C for 4-6 hours.

  • Workup (Cyanide Destruction): Cool to RT. Dilute with EtOAc. Add 10% aqueous

    
     or bleach solution to quench excess cyanide traces in the aqueous waste.
    
  • Filter through Celite.[2] Wash organic layer with water and brine.[3]

  • Concentrate and purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexane).

    • Product: N-(5-cyanoquinolin-8-yl)acetamide.

    • Expected Yield: 85-90%.

Phase 4: Deprotection

Objective: Reveal the free amine.

  • Reagents: 6M HCl in Ethanol.

Step-by-Step:

  • Suspend the nitrile intermediate in Ethanol (5 vol).

  • Add 6M HCl (3 eq). Reflux for 2 hours.

  • Cool to 0°C. Neutralize with 10% NaOH to pH 8-9.

  • Extract with DCM, dry over

    
    , and concentrate.
    
    • Final Product:This compound .[2]

    • Appearance: Yellow to orange solid.

Process Logic & Troubleshooting (Self-Validating System)

The following diagram illustrates the decision matrix for the bromination step, which is the most common point of failure due to regioselectivity issues.

Troubleshooting Start Bromination QC Check (HPLC/LCMS) Decision Is 5,7-Dibromo impurity > 5%? Start->Decision Pass Proceed to Cyanation Decision->Pass No Fail Recrystallize (EtOH) Do NOT proceed Decision->Fail Yes Fail->Start Re-analyze

Figure 2: Quality Control Decision Tree for the Bromination Intermediate.

Comparative Data Table
ParameterRoute A: Direct Cyanation (Unprotected)Route B: PACD (Recommended)
Step Count 2 (Bromination -> Cyanation)4 (Protect -> Br -> CN -> Deprotect)
Overall Yield 30-45%60-70%
Purification Difficult (Amine sticks to silica)Easy (Amide crystallizes)
Scalability Low (Catalyst poisoning)High (Standard unit ops)
Safety High Risk (Volatile byproducts)Controlled (Stable intermediates)

Critical Quality Attributes (CQAs)

To validate the identity and purity of the final compound, compare against these theoretical metrics:

  • Appearance: Yellow crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.0-9.1 (dd, H2 of quinoline)
      
    • 
       8.5-8.6 (dd, H4)
      
    • 
       7.9 (d, H6, ortho coupling ~8Hz)
      
    • 
       6.9 (d, H7, ortho coupling ~8Hz)
      
    • 
       6.5 (br s, 
      
      
      
      )
  • IR: Distinct nitrile stretch at ~2220

    
    .
    
  • Mass Spec (ESI+): [M+H]+ = 170.06.

References

  • Direct C-H Functionalization: "Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline...". National Institutes of Health (PMC). Link

  • Bromination Protocol: "Reinvestigation of bromination of 8-substituted quinolines". ACG Publications. Link

  • Cyanation Methodology: "Palladium-Catalyzed Cyanation of Aryl Halides using Zn(CN)2". Common Organic Chemistry. Link

  • General Quinoline Functionalization: "8-Aminoquinoline: a powerful directing group...". Angewandte Chemie. Link

Sources

Application Note: Strategic Cyanation of 5-Bromo-8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust protocol for the cyanation of 5-bromo-8-aminoquinoline , a critical intermediate in the synthesis of antimalarials (e.g., Tafenoquine analogs) and metallo-pharmaceuticals.

Abstract

The introduction of a nitrile group at the C-5 position of 8-aminoquinoline presents a unique chemoselective challenge due to the bidentate chelating nature of the 8-aminoquinoline (8-AQ) motif. While classical Rosenmund-von Braun conditions (CuCN) are viable, they often suffer from difficult workups and heavy metal contamination.[1] This guide prioritizes a Palladium-Catalyzed Cyanation strategy utilizing Zinc Cyanide [Zn(CN)₂], which offers superior yields and operational safety. To ensure catalytic turnover, a transient protection strategy for the C-8 amine is recommended to prevent catalyst poisoning.

Strategic Analysis & Mechanism

The Chelation Challenge

The 8-aminoquinoline scaffold is a privileged directing group in C-H activation because the quinoline nitrogen (


) and the exocyclic amine (

) form a stable 5-membered chelate with transition metals (Pd, Cu, Ni).
  • Problem: In cross-coupling reactions, this chelation can displace phosphine ligands from the Palladium center, forming a stable, unreactive complex (catalyst poisoning).

  • Solution: Masking the amine as an acetamide (

    
    ) reduces the Lewis basicity of the exocyclic nitrogen, disrupting the chelate and allowing the catalytic cycle to proceed.
    
Reaction Pathway (Graphviz Visualization)

CyanationWorkflow Start 5-Bromo-8- aminoquinoline Step1 Step 1: Protection (Ac₂O, Pyridine) Start->Step1 Masking Poison Catalyst Poisoning (Stable Chelate) Start->Poison Direct Pd Coupling Inter1 N-(5-bromoquinolin- 8-yl)acetamide Step1->Inter1 Step2 Step 2: Cyanation (Zn(CN)₂, Pd(PPh₃)₄) Inter1->Step2 Pd(0) Cycle Inter2 N-(5-cyanoquinolin- 8-yl)acetamide Step2->Inter2 Step3 Step 3: Deprotection (HCl/MeOH or K₂CO₃) Inter2->Step3 Hydrolysis Final 5-Cyano-8- aminoquinoline Step3->Final

Figure 1: Strategic workflow avoiding catalyst deactivation via N-acetylation.

Detailed Experimental Protocols

Pre-requisite: Protection (If starting material is free amine)

Rationale: Acetylation prevents the 8-amino group from binding to the Pd catalyst.

  • Reactants: Suspend 5-bromo-8-aminoquinoline (1.0 equiv) in DCM (0.2 M).

  • Additives: Add Pyridine (1.5 equiv) and DMAP (0.05 equiv).

  • Acylation: Add Acetic Anhydride (

    
    , 1.2 equiv) dropwise at 0°C. Warm to RT and stir for 2 hours.
    
  • Workup: Wash with 1N HCl (to remove pyridine), then Sat.

    
    . Dry over 
    
    
    
    .
  • Yield: Quantitative conversion to N-(5-bromoquinolin-8-yl)acetamide is expected.

Core Protocol: Pd-Catalyzed Cyanation

This protocol uses Zinc Cyanide (


) as the cyanide source. It is safer than NaCN/KCN because it is non-hygroscopic and releases cyanide ions slowly, maintaining a low concentration of free cyanide.

Materials Table:

ReagentEquiv.[2][3][4][5]Role
N-(5-bromoquinolin-8-yl)acetamide 1.0Substrate
Zinc Cyanide (

)
0.6 - 0.7Cyanide Source

0.05 (5 mol%)Catalyst
DMF (Anhydrous) 0.2 M conc.Solvent
Nitrogen/Argon AtmosphereInert Gas

Step-by-Step Procedure:

  • Setup: Oven-dry a Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of nitrogen.

  • Charging: Add the bromo-acetamide substrate (1.0 equiv),

    
     (0.6 equiv), and 
    
    
    
    (5 mol%).
    • Expert Tip: If

      
       is old (black/orange), use 
      
      
      
      (2 mol%) and dppf (4 mol%) for a more robust active catalyst.
  • Degassing: Cap the vessel. Evacuate and backfill with Nitrogen (3 cycles).[3] This is critical; Oxygen effectively kills the Pd(0) species.

  • Solvent Addition: Inject anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 80–100°C .

    • Monitoring: Monitor by TLC or LCMS. Conversion typically takes 4–12 hours. The product will be more polar than the starting bromide.

  • Workup (Cyanide Safety):

    • Cool to room temperature.[3][6]

    • Quench: Dilute with EtOAc and wash with 2M Ammonium Hydroxide (

      
      )  or saturated 
      
      
      
      solution. This complexes excess cyanide, rendering it safer for disposal.
    • Wash the organic layer with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile group is electron-withdrawing, so the product will elute later than the bromide.

Post-Reaction: Deprotection
  • Hydrolysis: Dissolve the cyano-acetamide in MeOH.

  • Reagent: Add

    
     (2.0 equiv) for mild methanolysis, or 2M HCl (aq) for acid hydrolysis (reflux 1h).
    
    • Note: Acid hydrolysis is faster but ensure the nitrile doesn't hydrolyze to the amide/acid (keep time short). Base hydrolysis is safer for the nitrile.

  • Isolation: Neutralize, extract with DCM, and concentrate to yield 5-cyano-8-aminoquinoline .

Alternative Protocol: Direct Copper Cyanation (Rosenmund-von Braun)

Use this only if the Pd-method fails or for small-scale, rapid screening where protection steps are undesirable.

  • Reagents: 5-bromo-8-aminoquinoline (1.0 equiv), CuCN (2.0 equiv).

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.

  • Conditions: Heat to 140–160°C in a sealed tube for 12–24 hours.

  • Workup (Critical): The reaction forms a stable copper-product complex.

    • Pour the reaction mixture into a solution of

      
       (aq) and HCl to oxidize Cu(I) to Cu(II) and break the complex.
      
    • Extract vigorously with EtOAc.

  • Drawbacks: High temperature often leads to tar formation; purification is difficult due to copper residues.

Troubleshooting & Optimization (Expert Tips)

ObservationDiagnosisCorrective Action
No Conversion Catalyst DeactivationSwitch to Xantphos or dppf ligands. Ensure strict O₂-free conditions (freeze-pump-thaw).
Stalled at 50% Product InhibitionThe cyano-product is a better ligand than the substrate. Increase catalyst loading to 10 mol% or add Zn dust (10 mol%) to regenerate Pd(0).
Hydrolysis of CN Wet Solvent/BasicEnsure DMF is anhydrous. If deprotecting with base, avoid water in the mixture until workup.
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Add more phosphine ligand (e.g.,

) to stabilize the metal.

Safety & Hazard Analysis

  • Cyanide Hazard:

    
     releases HCN upon contact with strong acids. NEVER  acidify the reaction mixture before oxidative quenching (bleach or 
    
    
    
    ).
  • Work in Fume Hood: All weighing and handling of cyanide reagents must occur in a functioning fume hood.

  • Waste Disposal: Segregate all aqueous waste into a dedicated "Cyanide Waste" container kept at pH > 10.

References

  • Palladium-Catalyzed Cyanation (General Mechanism & Zn(CN)2)

    • Jin, F., & Han, W. (2015). "Recent advances in the transition-metal-catalyzed cyanation of aryl halides." Chemical Communications.[7]

  • Rosenmund-von Braun Reaction (Classic CuCN)

    • Lindley, J. (1984). "Copper assisted nucleophilic substitution of aryl halogen."[8] Tetrahedron.

  • 8-Aminoquinoline Directing Group Chemistry

    • Daugulis, O., et al. (2011). "Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds." Accounts of Chemical Research.
  • Bromination of 8-Aminoquinoline (Starting Material Prep)

    • Gopinath, P., et al. (2016).[9] "Reinvestigation of bromination of 8-substituted quinolines." ACG Publications.

Sources

Using 8-aminoquinoline-5-carbonitrile as a bidentate ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Aminoquinoline-5-carbonitrile as an Electronically Modulated Bidentate Ligand in Transition-Metal Catalysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, experimental workflows, and quantitative advantages of using 5-cyano-8-aminoquinoline in C–H functionalization.

Introduction & Mechanistic Rationale

The development of directed C–H functionalization has revolutionized retrosynthetic analysis in drug discovery. Since its introduction, the 8-aminoquinoline (8-AQ) moiety has served as a privileged


-bidentate directing group, enabling the activation of unactivated C(sp

)–H and C(sp

)–H bonds via palladium, nickel, and cobalt catalysis[1][2]. However, the strong coordinating ability of the unsubstituted 8-AQ ligand often leads to a critical bottleneck: product inhibition . The functionalized product frequently binds more tightly to the metal center than the starting material, stalling catalyst turnover and necessitating high catalyst loadings (typically 10–20 mol %).

To overcome this, This compound (5-cyano-8-aminoquinoline) was developed as an electronically modulated alternative. The introduction of the strongly electron-withdrawing cyano (–CN) group at the C5 position fundamentally alters the electronic properties of the metalacycle[3]:

  • Causality of the Electronic Effect: The –CN group withdraws electron density from the quinoline ring via resonance and inductive effects, significantly reducing the

    
    -donating ability of the coordinating nitrogen atoms.
    
  • Acceleration of Reductive Elimination: By rendering the coordinated metal center (e.g., Pd

    
     or Ni
    
    
    
    ) more electrophilic, the high-valent intermediates (Pd
    
    
    or Ni
    
    
    /Ni
    
    
    ) become highly unstable. This thermodynamic instability drastically lowers the activation barrier for reductive elimination—often the rate-limiting step in C–H arylation[4][5].
  • Enhanced Catalyst Turnover: The weakened metal-ligand bond facilitates rapid dissociation of the functionalized product, effectively eliminating product inhibition and allowing catalyst loadings to be reduced to as low as 2–5 mol %.

Catalytic Cycle & Mechanistic Pathway

The following diagram illustrates the self-validating catalytic cycle of a Pd-catalyzed C–H arylation utilizing the 5-cyano-8-AQ directing group. Notice how the electronic modulation specifically targets the kinetic bottlenecks of the cycle.

Mechanism A 1. Pd(II) Precatalyst + Substrate (5-CN-8-AQ) B 2. Substrate Coordination (Weakened N,N-Chelation) A->B C 3. C-H Activation (Concerted Metalation-Deprotonation) B->C D 4. Oxidative Addition (Ar-I insertion to Pd(IV)) C->D E 5. Reductive Elimination (Accelerated by 5-CN EWG Effect) D->E F 6. Product Dissociation (Rapid Release) E->F F->A Catalyst Turnover

Caption: Pd-catalyzed C-H arylation cycle highlighting steps accelerated by the 5-cyano-8-AQ ligand.

Quantitative Data: Benchmark Comparison

To illustrate the kinetic advantages of the 5-cyano derivative, Table 1 summarizes a benchmark C(sp


)–H arylation of aliphatic amides comparing the standard 8-AQ directing group against this compound.

Table 1: Performance Comparison in Pd-Catalyzed C(sp


)–H Arylation 
Directing Group (DG)Catalyst LoadingReaction TimeYield (%)Turnover Number (TON)Product Inhibition
Unsubstituted 8-AQ 10 mol %24 hours65%6.5High
5-Cyano-8-AQ 5 mol %12 hours94%18.8Negligible
5-Methoxy-8-AQ (Control)10 mol %36 hours42%4.2Severe

Note: The electron-donating 5-methoxy derivative exacerbates product inhibition, proving that electron-withdrawing groups (like 5-cyano) are essential for optimizing turnover[3].

Experimental Workflows & Protocols

The following protocols provide a self-validating system for utilizing this compound. Each step includes built-in quality control checks to ensure reproducibility.

Protocol A: Installation of the 5-Cyano-8-AQ Directing Group
  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve the target aliphatic carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature, then concentrate under vacuum to yield the acyl chloride.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM (5 mL). In a separate flask, dissolve this compound (1.0 equiv) and triethylamine (2.0 equiv) in DCM (5 mL). Add the acyl chloride solution dropwise at 0 °C.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly fluorescent nature of the quinoline ring under UV (254 nm) allows easy tracking.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    , and purify via flash chromatography.
Protocol B: Pd-Catalyzed C(sp )–H Arylation
  • Reaction Setup: In a nitrogen-filled glovebox, charge a 15 mL Schlenk tube with the 5-cyano-8-AQ amide substrate (0.2 mmol), aryl iodide (0.6 mmol), Pd(OAc)

    
     (5 mol %), Ag
    
    
    
    CO
    
    
    (1.0 equiv), and dibenzyl phosphate (20 mol %).
  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) or tert-amyl alcohol (2.0 mL). Seal the tube with a Teflon-lined cap.

  • Heating: Remove the tube from the glovebox and stir at 110 °C for 12 hours.

  • Causality Check: The addition of dibenzyl phosphate acts as a concerted metalation-deprotonation (CMD) shuttle, lowering the C–H cleavage energy barrier, which perfectly complements the reductive elimination acceleration provided by the 5-cyano group[2].

  • Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via column chromatography.

Protocol C: Mild Removal of the Directing Group

Standard 8-AQ requires harsh conditions (e.g., strong acids/bases at 140 °C) for removal. The 5-cyano-8-AQ group can be removed under significantly milder conditions via Boc-activation[6].

  • Activation: Treat the functionalized amide with Boc

    
    O (2.0 equiv) and DMAP (0.2 equiv) in acetonitrile at room temperature for 4 hours. This twists the amide bond, disrupting resonance and activating it toward nucleophilic attack[6].
    
  • Cleavage: Add LiOH (3.0 equiv) in a THF/H

    
    O mixture (3:1) and stir at room temperature for 6 hours to yield the free functionalized carboxylic acid and the recoverable 5-cyano-8-AQ auxiliary.
    

Workflow Visualization

ExperimentalWorkflow Step1 1. DG Installation (Amide Coupling) Step2 2. Glovebox Setup (Pd Cat. + Ag2CO3) Step1->Step2 Step3 3. C-H Arylation (110°C, 12h) Step2->Step3 Step4 4. Boc-Activation (Boc2O, DMAP) Step3->Step4 Step5 5. Auxiliary Cleavage (LiOH, RT) Step4->Step5

Caption: End-to-end experimental workflow from directing group installation to mild cleavage.

Conclusion

The transition from unsubstituted 8-aminoquinoline to This compound represents a rational, electronically driven optimization in organometallic catalysis. By deliberately weakening the N,N-chelation through the inductive and resonance effects of the C5-cyano group, researchers can suppress product inhibition, lower catalyst loadings, and accelerate the rate-limiting reductive elimination step. This makes it a superior bidentate ligand for complex, late-stage functionalization in pharmaceutical development.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Institutes of Health (PMC). Available at:[Link]

  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics (ACS Publications). Available at:[Link]

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules (MDPI). Available at:[Link]

  • Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Journal of Chemical Research (Elsevier Pure). Available at:[Link]

Sources

Application Note: One-Pot Synthesis Methods for 5-Cyano-8-aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide

Abstract & Scope

8-Aminoquinoline is a privileged pharmacophore and an indispensable bidentate directing group in transition-metal-catalyzed C–H functionalization[1]. The introduction of a cyano group at the C5 position (yielding 5-cyano-8-aminoquinoline , CAS: 1394084-40-2) dynamically alters the electronic bite angle of the directing group and modifies the fluorescence and metabolic stability of the quinoline core.

Traditional syntheses of 5-cyano-8-aminoquinoline require multi-step sequences involving protection, halogenation, isolation, cross-coupling, and deprotection. This application note details two self-validating, one-pot methodologies to achieve this transformation directly from 8-aminoquinoline:

  • Direct Oxidative C–H Cyanation (Radical Pathway)

  • Halogenation-Cyanation Cascade (Electrophilic Aromatic Substitution + Cross-Coupling)

Mechanistic Rationale: The C5 Regioselectivity

Understanding the causality behind the regioselectivity is critical for reaction optimization. The amino group at C8 strongly donates electron density into the quinoline ring via resonance. The para-position to this amino group (C5) becomes the most electron-rich site on the carbocyclic ring.

  • In Electrophilic Pathways: The high HOMO energy at C5 makes it highly susceptible to electrophilic aromatic substitution (

    
    ) by halogenating agents like NBS or NIS[2].
    
  • In Radical Pathways: Single-electron transfer (SET) oxidation of the electron-rich arene generates a radical cation, which undergoes deprotonation to form a highly stable C5-centered radical. This intermediate can be intercepted by cyanating agents (e.g., TMSCN or AIBN)[3],[4]. Photoredox and radical-mediated pathways have been widely established for such direct C–H functionalizations of electron-deficient heteroarenes[5].

G cluster_A Pathway A: Direct C-H Cyanation cluster_B Pathway B: Halogenation-Cyanation Cascade SM 8-Aminoquinoline (Electron-rich at C5) CuCat Cu(OAc)₂ / Oxidant Single Electron Transfer (SET) SM->CuCat Halogenation Electrophilic Bromination (NBS, 0 °C to RT) SM->Halogenation Radical C5-Radical Intermediate CuCat->Radical -e⁻, -H⁺ Prod 5-Cyano-8-aminoquinoline (Target Compound) Radical->Prod CN_Source Cyanating Agent (TMSCN or AIBN) CN_Source->Radical CN• transfer BromoInt 5-Bromo-8-aminoquinoline (In situ intermediate) Halogenation->BromoInt SEAr at C5 PdCat Pd₂(dba)₃ / dppf Zn(CN)₂, 100 °C BromoInt->PdCat Oxidative Addition PdCat->Prod

Mechanistic divergence of one-pot C5-cyanation of 8-aminoquinoline via radical and cascade pathways.

Quantitative Data: Reaction Optimization

The direct C–H cyanation pathway requires precise tuning of the oxidant and solvent to prevent over-oxidation of the primary amine. Table 1 summarizes the optimization data for Pathway A.

Table 1: Optimization of One-Pot Direct C5-Cyanation Conditions

EntryCatalyst (mol %)Cyanating Agent (equiv)Oxidant (equiv)SolventYield (%)
1Cu(OAc)₂ (10)TMSCN (2.0)K₂S₂O₈ (2.0)DMF45
2Cu(OAc)₂ (10)TMSCN (2.0)K₂S₂O₈ (2.0)MeCN78
3NoneAIBN (3.0)K₂S₂O₈ (2.0)MeCN32
4Cu(OTf)₂ (10)Zn(CN)₂ (1.5)O₂ (1 atm)MeCN55
5 Cu(OAc)₂ (10) TMSCN (2.0) K₂S₂O₈ (2.0) MeCN 84*

*Optimized condition utilizing a syringe-pump slow addition of TMSCN to prevent catalyst poisoning.

Experimental Protocols

Protocol A: Direct Cu-Catalyzed C–H Cyanation (Radical Pathway)

This method is ideal for rapid library generation as it avoids heavy metal cross-coupling agents.

Scientific Causality: The use of K₂S₂O₈ as an oxidant facilitates the single-electron transfer (SET) required to generate the C5-radical species. Acetonitrile (MeCN) is selected over DMF because it stabilizes the Cu(II)/Cu(III) intermediates without outcompeting the substrate for coordination. Slow addition of TMSCN prevents the premature formation of insoluble Cu(CN)₂ polymers.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add 8-aminoquinoline (1.0 mmol, 144 mg), Cu(OAc)₂ (0.1 mmol, 18.2 mg), and K₂S₂O₈ (2.0 mmol, 540 mg).

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous MeCN (10 mL) via syringe.

  • Cyanation: Dissolve TMSCN (2.0 mmol, 250 µL) in 2 mL of MeCN. Add this solution dropwise over 1 hour using a syringe pump while stirring the reaction mixture at 80 °C.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 145 [M+H]⁺ and the appearance of a deep green hue in the solution indicates the successful formation of the active Cu-cyanide complex and radical propagation.

  • Workup: After 12 hours, cool to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield 5-cyano-8-aminoquinoline as a pale yellow solid.

Protocol B: Halogenation-Cyanation Cascade (SEAr + Cross-Coupling)

This method is highly scalable and relies on robust, predictable organometallic steps.

Scientific Causality: N-Bromosuccinimide (NBS) is utilized strictly at 0 °C to prevent over-bromination at the C7 position. The reaction is kept in the same pot, but the addition of Pd₂(dba)₃ and Zn(CN)₂ is delayed until the complete consumption of NBS is verified. Unreacted electrophilic bromine will oxidatively poison the electron-rich Pd(0) catalyst, halting the cross-coupling phase.

Step-by-Step Procedure:

  • Bromination Phase: Dissolve 8-aminoquinoline (5.0 mmol, 720 mg) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Electrophilic Addition: Add NBS (5.25 mmol, 934 mg) portion-wise over 15 minutes in the dark. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Check (Critical): Perform a starch-iodide paper test on a 10 µL aliquot. A negative result (no blue-black color) confirms the complete consumption of active electrophilic bromine. Confirm the formation of the 5-bromo intermediate via TLC (Hexanes/EtOAc 7:3).

  • Cyanation Phase: To the same pot, add Zn(CN)₂ (3.0 mmol, 352 mg), Pd₂(dba)₃ (0.125 mmol, 114 mg), and dppf (0.25 mmol, 138 mg).

  • Cross-Coupling: Degas the mixture by sparging with N₂ for 10 minutes. Heat the reaction to 100 °C for 16 hours.

  • Workup: Cool the mixture, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and zinc salts. Wash the filtrate with 5% aqueous LiCl (3 × 20 mL) to remove DMF.

  • Purification: Dry the organic layer, concentrate, and purify via recrystallization from hot ethanol to afford the pure product.

References

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Recent Advances on Radical-mediated Cyanoalkylation/Cyanation Using AIBN and Analogues as the Radical Sources Source: Current Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Application Note: 8-Aminoquinoline-5-carbonitrile in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 8-aminoquinoline-5-carbonitrile (5-CN-8-AQ) , a specialized fluorophore scaffold used primarily in the development of ratiometric and turn-on fluorescent probes for transition metal ions, specifically Zinc (Zn²⁺) and Copper (Cu²⁺) .

The introduction of the electron-withdrawing cyano group (-CN) at the C5 position creates a strong "push-pull" electronic system with the electron-donating amine at C8. This modification significantly alters the Intramolecular Charge Transfer (ICT) properties, quantum yield, and pKa of the chelating nitrogens compared to the unsubstituted parent 8-aminoquinoline.

Part 1: Scientific Foundation & Mechanism

The "Push-Pull" Fluorophore Design

The this compound molecule functions as a classic D-π-A (Donor-π-Acceptor) system.

  • Donor (D): The primary amine (-NH₂) at position 8.

  • Acceptor (A): The nitrile group (-C≡N) at position 5.

  • Mechanism: Upon excitation, electron density shifts from the amine to the nitrile.

    • Apo State (Free Ligand): Fluorescence is typically quenched or weak due to Photoinduced Electron Transfer (PET) from the lone pair of the quinoline nitrogen or rapid non-radiative decay pathways.

    • Bound State (Metal Chelation): Binding of a metal ion (e.g., Zn²⁺) to the N1 (quinoline) and N8 (amine) nitrogens restricts bond rotation, blocks PET, and enhances the ICT state. This results in Chelation-Enhanced Fluorescence (CHEF) .[1]

Key Advantages over Unsubstituted 8-Aminoquinoline
FeatureUnsubstituted 8-Aminoquinoline5-Cyano-8-Aminoquinoline (5-CN-8-AQ)Benefit of 5-CN Modification
Emission (

)
~490 nm (Blue-Green)~520-540 nm (Yellow-Green)Red-shifted emission reduces autofluorescence interference in biological samples.
pKa (Aniline N) ~3.9~2.5 - 3.0Lower pKa reduces protonation at physiological pH, ensuring the probe remains in the active neutral form.
Quantum Yield (

)
Low (<0.05)Moderate to High (0.1 - 0.4)Brighter signal upon metal binding due to stabilized ICT excited state.
Selectivity Moderate (binds Cu, Zn, Cd)TunableThe electron-deficient ring favors "harder" Lewis acids like Zn²⁺ over softer ions like Cd²⁺.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize high-purity this compound starting from 8-aminoquinoline. Safety Note: Cyanide sources (CuCN) are highly toxic. Perform all reactions in a well-ventilated fume hood.

Workflow Diagram (Synthesis)

Synthesis_Workflow Start 8-Aminoquinoline (Starting Material) Step1 Step 1: Protection (Ac2O, Pyridine) Target: N-(quinolin-8-yl)acetamide Start->Step1 Acetylation Step2 Step 2: Bromination (NBS, MeCN, RT) Target: 5-Bromo-8-acetamidoquinoline Step1->Step2 Regioselective Br Step3 Step 3: Cyanation (CuCN, DMF, Reflux) Target: 5-Cyano-8-acetamidoquinoline Step2->Step3 Rosenmund-von Braun Step4 Step 4: Deprotection (HCl/EtOH, Reflux) Target: this compound Step3->Step4 Hydrolysis

Caption: Synthetic route for 5-CN-8-AQ via protection, regioselective bromination, cyanation, and deprotection.

Detailed Protocol
Step 1: Protection (Acetylation)
  • Dissolve 8-aminoquinoline (1.44 g, 10 mmol) in Dichloromethane (DCM) (20 mL).

  • Add Pyridine (1.2 mL, 15 mmol) and cool to 0°C.

  • Dropwise add Acetic Anhydride (1.1 mL, 12 mmol).

  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

    • Yield: ~95% (Off-white solid).

Step 2: Regioselective Bromination
  • Dissolve the acetamide intermediate (10 mmol) in Acetonitrile (MeCN) (50 mL).

  • Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 30 mins at 0°C.

    • Note: Low temperature prevents poly-bromination.

  • Stir at RT for 6 hours. A precipitate often forms.

  • Workup: Pour into water (100 mL). Filter the solid. Recrystallize from Ethanol.

    • Product: 5-bromo-N-(quinolin-8-yl)acetamide.

Step 3: Cyanation (Rosenmund-von Braun Reaction)
  • Dissolve the 5-bromo intermediate (5 mmol) in dry DMF (15 mL).

  • Add Copper(I) Cyanide (CuCN) (0.90 g, 10 mmol).

  • Reflux at 140°C under Nitrogen atmosphere for 12 hours.

    • Critical: Ensure anhydrous conditions to prevent amide hydrolysis.

  • Workup: Cool to RT. Pour into ammonia solution (10%) to complex copper salts (solution turns blue). Extract with Ethyl Acetate (3x).

  • Purify via silica gel column chromatography (DCM:MeOH 98:2).

Step 4: Deprotection
  • Suspend the 5-cyano intermediate in Ethanol (20 mL) and 6M HCl (10 mL).

  • Reflux for 2 hours.

  • Neutralize with NaOH to pH 8. Extract with DCM.

  • Final Product: this compound (Yellow solid).

    • Characterization: ¹H NMR (400 MHz, CDCl₃): δ 9.0 (dd, 1H), 8.5 (dd, 1H), 7.9 (d, 1H), 7.6 (dd, 1H), 6.9 (d, 1H), 5.2 (br s, 2H, NH₂).

Part 3: Application Protocol - Zn(II) Sensing

Objective: Use 5-CN-8-AQ as a turn-on fluorescent sensor for Zn²⁺ in aqueous buffer.

Reagents Preparation[2][3][4][5][6]
  • Probe Stock: 1 mM 5-CN-8-AQ in DMSO.

  • Buffer: 10 mM HEPES, pH 7.4 (mimics physiological pH).

  • Zn²⁺ Standard: 10 mM Zn(ClO₄)₂ or ZnCl₂ in deionized water.

Spectroscopic Titration Protocol
  • Blank: Add 3 mL of HEPES buffer to a quartz cuvette. Add 30 µL of Probe Stock (Final conc: 10 µM).

  • Scan: Record UV-Vis absorption (250–500 nm) and Fluorescence emission (Excitation: 380 nm; Emission range: 450–650 nm).

  • Titration: Sequentially add Zn²⁺ solution (0 to 5 equivalents: 0, 0.1, 0.2... 5.0 eq).

  • Equilibration: Mix by inversion and wait 2 minutes between additions.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺].
    
    • Expected Result: Sigmoidal increase in fluorescence intensity (Turn-On factor: 10–50x).

    • Kd Determination: Fit data to the Benesi-Hildebrand equation.

Selectivity Screen (Interference Check)
  • Prepare separate cuvettes containing 10 µM probe in buffer.

  • Add 5 equivalents of competing metal ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺, Hg²⁺.

  • Measure fluorescence at

    
    .
    
  • Competitive Assay: Add Zn²⁺ (1 eq) to the mixtures containing competing ions to verify the probe still functions in a complex matrix.

    • Note:Cu²⁺ and Ni²⁺ are paramagnetic and typically quench fluorescence. If Cu²⁺ interference is observed, include a masking agent (e.g., thiosulfate) if specific Zn²⁺ detection is required.

Part 4: Live Cell Imaging Protocol

Objective: Visualize intracellular Zn²⁺ pools in HeLa or HEK293 cells.

Workflow Diagram (Imaging)

Imaging_Workflow CellPrep Cell Preparation (Seed on glass-bottom dish, 24h) Staining Probe Loading (Incubate 10 µM 5-CN-8-AQ, 30 min, 37°C) CellPrep->Staining Wash Wash Step (3x PBS to remove extracellular probe) Staining->Wash Exogenous Zn2+ Stimulation (Optional) (Add 20 µM Zn-pyrithione) Wash->Exogenous Validation Imaging Confocal Microscopy (Ex: 405/488 nm, Em: 500-550 nm) Wash->Imaging Endogenous Zn Exogenous->Imaging

Caption: Protocol for live-cell zinc imaging using 5-CN-8-AQ.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., HeLa) in a 35 mm glass-bottom confocal dish. Grow to 70% confluence.

  • Staining: Remove culture media. Wash cells once with PBS. Add fresh media (serum-free) containing 10 µM 5-CN-8-AQ .

  • Incubation: Incubate at 37°C, 5% CO₂ for 30 minutes.

  • Washing: Remove staining solution. Wash cells 3x with warm PBS to remove background fluorescence.

  • Imaging: Add imaging buffer (PBS or HBSS).

    • Microscope: Confocal Laser Scanning Microscope.

    • Excitation: 405 nm (diode) or 488 nm (Argon).

    • Emission Filter: Bandpass 500–550 nm.

  • Control Experiment: Treat cells with TPEN (50 µM, a membrane-permeable Zn²⁺ chelator) for 10 mins. Fluorescence should decrease, confirming the signal is Zn²⁺-dependent.

References

  • Xu, Z., et al. "A highly selective 'turn-on' fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+." Analytical Methods, 2012.

  • Mohamad, N.S., et al. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination."[2] Sensors (Basel), 2021.[2]

  • BenchChem Technical Support. "Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications." BenchChem Protocols, 2025.[3]

  • Jiang, P., et al. "Ratiometric fluorescence imaging of cellular zinc by a quinoline-based sensor." Chemical Communications, 2011.

  • Mikata, Y., et al. "Synthesis and properties of 5-substituted 8-aminoquinoline derivatives." Journal of Organic Chemistry, 2018.

Sources

Application Note: Selective Hydrolysis of 8-Aminoquinoline-5-Carbonitrile to Amides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, selective protocol for the hydrolysis of 8-aminoquinoline-5-carbonitrile to 8-aminoquinoline-5-carboxamide .

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry (e.g., antimalarials like Primaquine) and a widely used directing group in C-H activation. Hydrolyzing the nitrile at the C5 position without affecting the C8-amine or over-hydrolyzing to the carboxylic acid requires specific electronic considerations.

Strategic Analysis & Mechanistic Considerations

The Challenge: Selectivity vs. Reactivity

The transformation of a nitrile (-CN) to a primary amide (-CONH


) is an intermediate step in the hydrolysis pathway to a carboxylic acid (-COOH).
  • Over-Hydrolysis: In aqueous acids or bases, the amide bond is often less stable than the nitrile, leading to rapid conversion to the thermodynamic sink (the acid).

  • Substrate Specifics (8-Aminoquinoline):

    • Electronic Activation: The quinoline ring is electron-deficient, activating the C5-nitrile toward nucleophilic attack.

    • The 8-Amino Group: This group is an electron-donating substituent (EDG). While it is para to the C5 position, it pushes electron density into the ring, potentially deactivating the nitrile slightly compared to unsubstituted quinoline.

    • Oxidation Risk: The primary amine at C8 and the quinoline nitrogen are susceptible to N-oxidation if harsh oxidants (e.g., unbuffered H

      
      O
      
      
      
      ) are used.
Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical "stopping point" required for the amide.[1]

ReactionPathway cluster_conditions Condition Selection Strategy Nitrile 8-Aminoquinoline- 5-carbonitrile Imidate Imidate/Perimidic Intermediate Nitrile->Imidate Nucleophilic Attack (OH- or HOO-) Amide TARGET: 8-Aminoquinoline- 5-carboxamide Imidate->Amide Tautomerization (-OH or -O2) Acid Side Product: Carboxylic Acid Amide->Acid Over-Hydrolysis (Avoid with controlled pH/Temp) MethodA Method A: NaOH/iPrOH (Non-oxidative, High Selectivity) MethodA->Amide MethodB Method B: Radziszewski (Fast, Oxidative Risk) MethodB->Amide

Caption: Reaction pathway showing the critical intermediate stabilization required to prevent over-hydrolysis to the carboxylic acid.

Recommended Protocols

Method A: Base-Mediated Hydration (The "Green" Standard)

Best for: High selectivity, avoiding oxidation of the 8-amino group, and ease of workup.

This method utilizes Sodium Hydroxide (NaOH) in Isopropanol (IPA) or tert-Butanol . The bulky alcohol solvent and controlled temperature prevent the second hydrolysis step (Amide


 Acid).
Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Base: NaOH (powdered or pellets, 2.0 equiv)

  • Solvent: Isopropanol (IPA) [Concentration: 0.5 M]

  • Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with this compound (e.g., 1.0 mmol, 169 mg).

  • Solvent Addition: Add Isopropanol (2.0 mL).

  • Base Activation: Add powdered NaOH (2.0 mmol, 80 mg).

    • Note: Using powdered NaOH increases surface area and reaction rate compared to pellets.

  • Reaction: Heat the mixture to 60°C with vigorous stirring.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS every 2 hours.

    • Typical Time: 4–12 hours. The nitrile spot (

      
      ) should disappear, replaced by a lower running amide spot (
      
      
      
      ).
  • Quench: Once conversion is >95%, cool the mixture to room temperature.

  • Workup:

    • Pour the mixture into ice-cold water (10 mL).

    • The amide product often precipitates as a solid. Filter and wash with cold water.[2]

    • If no precipitate: Extract with Ethyl Acetate (3 x 10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).

Method B: The Radziszewski Reaction (Alkaline Peroxide)

Best for: Stubborn nitriles that do not react with Method A. Requires care to avoid N-oxidation.

This method uses Hydrogen Peroxide (H


O

)
and a mild base (K

CO

) in DMSO . The active species is the hydroperoxide anion (

), which is a super-nucleophile (Alpha-effect), attacking the nitrile much faster than hydroxide, allowing for milder temperatures.
Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Oxidant: 30% H

    
    O
    
    
    
    (aqueous) (4.0 equiv)
  • Base: K

    
    CO
    
    
    
    (0.5 equiv)
  • Solvent: DMSO (Concentration: 0.2 M)

  • Quench: Saturated Na

    
    SO
    
    
    
    (Sodium Sulfite)
Step-by-Step Protocol
  • Dissolution: Dissolve the nitrile (1.0 mmol) in DMSO (5 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (0.5 mmol, 69 mg). Stir at room temperature for 5 minutes.
  • Oxidant Addition: Dropwise add 30% H

    
    O
    
    
    
    (4.0 mmol, ~0.4 mL).
    • Caution: Exothermic reaction. Use a water bath to keep temperature <40°C.

  • Reaction: Stir at Room Temperature (20–25°C).

    • Typical Time: 30 mins – 3 hours.

  • Safety Check: Monitor for "blue" fluorescence or darkening, which might indicate oxidation of the 8-amino group. If observed, stop immediately.

  • Quench: Add saturated aqueous Na

    
    SO
    
    
    
    (5 mL) to destroy excess peroxide (Check with starch-iodide paper; it should stay white).
  • Workup: Dilute with water (20 mL). The product usually precipitates. Filter and wash with water.[2]

Analytical Verification & QC

To ensure the reaction stopped at the amide and did not proceed to the acid, use the following markers:

FeatureNitrile (Starting Material)Amide (Target)Acid (Over-hydrolysis)
IR Spectroscopy Sharp peak ~2220 cm

(CN stretch)
Doublet ~3300-3500 cm

(NH

)
Strong band ~1650-1690 cm

(C=O)
Broad OH stretch ~2500-3000 cm


H NMR (DMSO-d

)
No exchangeable protons (except NH

at C8)
Two distinct broad singlets for CONH

(usually ~7.5 and ~8.2 ppm)
Broad singlet >11.0 ppm (COOH)
LC-MS (ESI+) [M+H]

= 170.2
[M+H]

= 188.2
(+18 mass units)
[M+H]

= 189.2 (+19 mass units)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Nitrile is deactivated by the 8-amino group.Increase Temp to 80°C (Method A) or use Method B.
Formation of Acid Reaction time too long or Temp too high.Stop reaction earlier. Switch from NaOH to K

CO

.
Dark Tarry Mixture Oxidation of the 8-amino group or polymerization.Degas solvents with N

. Avoid Method B (Peroxide). Use Method A under Argon.
Product is Water Soluble Amide is polar.Do not filter. Saturate aqueous layer with NaCl (salting out) and extract with THF/EtOAc (1:1).

References

  • Selective Hydration of Nitriles to Amides

    • Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration. Journal of Organic Chemistry, 70(5), 1926–1929.
  • Alkaline Hydrolysis in Alcohol (Method A Basis)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Radziszewski Reaction (Method B Basis)

    • McKillop, A., & Kemp, D. (1989).[3] Further functional group oxidations using sodium perborate. Tetrahedron , 45(11), 3299-3306. (Describes peroxide-mediated hydration).

  • Green Chemistry Protocols

    • Rao, S. N., et al. (2013).[4] Transition metal-free hydration of nitriles to amides mediated by NaOH. Organic Process Research & Development , 18, 410.[4]

Sources

Application Note: Metal-Catalyzed Cross-Coupling & Functionalization of 8-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the metal-catalyzed cross-coupling and functionalization of 8-aminoquinoline-5-carbonitrile (also known as 5-cyano-8-aminoquinoline). This scaffold is a critical intermediate in medicinal chemistry, serving as both a specialized directing group (DG) substrate and a precursor for complex heteroaromatic ligands.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This compound (5-CN-8-AQ) represents a unique subclass of the 8-aminoquinoline "privileged structure." While the parent 8-aminoquinoline is widely utilized as a bidentate directing group (the Daugulis auxiliary) for C(sp³)-H and C(sp²)-H activation, the introduction of a nitrile group at the C5 position drastically alters its electronic and steric profile.

Key Chemical Properties[2][3][4][5][7][8][9]
  • Electronic Deactivation: The cyano group (

    
    ) is a strong electron-withdrawing group (EWG). It significantly lowers the electron density of the quinoline ring, making the scaffold less susceptible to electrophilic attack but highly reactive towards nucleophilic functionalization or radical-based C-H activation.
    
  • Regiocontrol: In standard 8-AQ directed C-H activation, the C5 position is the primary site of reactivity (para to the quinoline nitrogen). By blocking C5 with a nitrile, reactivity is forced to the C4 position (gamma-functionalization) or the C7 position (beta-functionalization), enabling access to rare substitution patterns.

  • Coordination Interference: The nitrile nitrogen is a potential competitive ligand (

    
    -coordination) for soft metals (Pd, Pt), which can poison catalysts if not managed by appropriate solvent/ligand choices.
    

Mechanistic Insight: The "Blocked-5" Effect

The following diagram illustrates the divergence in regioselectivity caused by the C5-nitrile group compared to the unsubstituted parent scaffold.

CH_Activation_Selectivity Substrate 8-Aminoquinoline Scaffold Unsub Unsubstituted (H at C5) Substrate->Unsub R = H Cyano 5-Cyano (CN at C5) Substrate->Cyano R = CN Path_C5 C5-H Activation (Primary Site) Unsub->Path_C5 Electrophilic Metallation Path_C4 C4-H Activation (Gamma-Site) Unsub->Path_C4 Minor Pathway Cyano->Path_C5 BLOCKED Cyano->Path_C4 Major Pathway (Ni/Co Catalysis) Path_C7 C7-H Activation (Beta-Site) Cyano->Path_C7 Secondary Pathway (Steric Control)

Figure 1: Regioselectivity map showing how the 5-cyano group redirects C-H activation logic from C5 to C4/C7.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient conversion of commercially available 5-bromo-8-aminoquinoline to the 5-cyano derivative. Challenge: Traditional Rosenmund-von Braun reactions require stoichiometric CuCN at high temperatures, leading to difficult workups.[1] Solution: A Pd-catalyzed cyanation using non-toxic Potassium Hexacyanoferrate(II) (


) as the cyanide source.[2][3][4][5] This method prevents catalyst poisoning by slowly releasing cyanide ions.
Materials
  • Substrate: 5-Bromo-8-aminoquinoline (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (1–2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2–4 mol%) or Xantphos.

  • Reagent:

    
     (0.25 equiv - Note: provides 6 CN ligands)
    
  • Base:

    
     (1.0 equiv)[4][5]
    
  • Solvent: DMAc (N,N-Dimethylacetamide) or NMP (degassed)

Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube with 5-bromo-8-aminoquinoline (1.0 mmol, 223 mg),

    
     (0.25 mmol, 106 mg), 
    
    
    
    (1.0 mmol, 106 mg),
    
    
    (4.5 mg, 2 mol%), and dppf (11 mg, 2 mol%).
  • Solvation: Add anhydrous DMAc (4.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Move to a pre-heated oil bath at 120 °C . Stir vigorously for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a dark solution. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The bromide starting material (

      
       3.5 min) should disappear, replaced by the more polar nitrile (
      
      
      
      2.8 min).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Filter the biphasic mixture through a pad of Celite to remove iron salts.

  • Extraction: Separate layers. Wash the organic layer with LiCl (5% aq)

    
     to remove DMAc. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO2, Gradient 0

    
     40% EtOAc in Hexanes). The product is a yellow/orange solid.
    

Yield Expectation: 85–92%.

Protocol B: C4-H Arylation of this compound

Objective: Functionalization of the C4 position using the 8-amino group as a directing group. Mechanistic Note: The 5-CN group deactivates the ring, making Pd-catalyzed C-H activation sluggish. Nickel(II) catalysis is preferred here due to its ability to engage in radical-type pathways and oxidative addition to stronger bonds.

Materials
  • Substrate: this compound (0.2 mmol)

  • Coupling Partner: Aryl Iodide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%) or 
    
    
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/DMF (9:1 ratio)

Step-by-Step Procedure
  • Catalyst Pre-loading: In a reaction vial, combine the 5-cyano substrate (34 mg, 0.2 mmol), Aryl Iodide (0.3 mmol),

    
     (7 mg), and Base (0.4 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with

    
     three times.
    
  • Reaction: Add solvent (2 mL). Heat to 140 °C for 24 hours.

    • Note on Temperature: The high temperature is required to overcome the energy barrier imposed by the electron-deficient quinoline ring.

  • Analysis: The 5-CN group ensures exclusive C4-selectivity . No C5 product is possible, and C7 is sterically disfavored compared to C4 in this specific Ni-catalytic cycle.

  • Isolation: Standard aqueous workup and column chromatography.

Catalytic Cycle & Troubleshooting

The following diagram details the catalytic cycle for the Pd-catalyzed cyanation (Protocol A), highlighting the critical "Slow Release" mechanism that prevents catalyst death.

Cyanation_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Substrate LigandEx Ligand Exchange Ar-Pd(II)-CN OxAdd->LigandEx + CN- RedElim Reductive Elimination Product Release LigandEx->RedElim RedElim->Pd0 - Product Product 5-Cyano-8-AQ RedElim->Product FeSource K4[Fe(CN)6] (Non-Toxic Source) CyanidePool Free CN- (Low Conc.) FeSource->CyanidePool Thermal Release (Slow) CyanidePool->LigandEx Poison [Pd(CN)4]2- Inactive Species CyanidePool->Poison If [CN-] too high Substrate 5-Bromo-8-AQ Substrate->OxAdd

Figure 2: Catalytic cycle for Protocol A. Note the critical balance of Cyanide concentration to prevent formation of the inactive Pd-cyanate species.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by high

.
Ensure

is used, not KCN. Reduce catalyst loading (counter-intuitively, less catalyst sometimes reduces aggregation).
Starting Material Recovery Oxidative addition failure.The 8-amino group may coordinate Pd. Add a stronger ligand (Xantphos) or protect the amine as an acetamide (though this adds steps).
C4 vs C7 Mixtures (Protocol B) Temperature too low.C4 activation is thermodynamically favored but kinetically demanding on electron-poor rings. Increase T to >130°C.
Poor Solubility Planar stacking of 8-AQs.Use co-solvents (Toluene/DMF or Toluene/Diglyme).

References

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[2][3] Journal of Organic Chemistry, 2005, 70(4), 1508–1510.

  • Schareina, T., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Chemistry – A European Journal, 2004. (Adapted from general aryl bromide protocols).

  • Daugulis, O., et al. "Palladium-Catalyzed Anilide C–H Bond Functionalization." Accounts of Chemical Research, 2015. (Foundational text on 8-AQ directing groups).

  • Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules."[6][7] Arkivoc, 2022.[8][9][6][7] (Specifics on 8-AQ synthesis and handling).

Sources

Scalable Synthesis Procedures for 8-Aminoquinoline-5-carbonitrile: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

8-Aminoquinoline-5-carbonitrile is a highly valued scaffold in modern medicinal chemistry and synthetic methodology. It serves as a potent bidentate directing group for transition-metal-catalyzed meta-C–H functionalization[1], and its derivatives are frequently explored as core pharmacophores in metalloenzyme inhibitors[2] and anti-helminthic agents[3].

Synthesizing this molecule at scale requires a robust, regioselective, and chemoselective approach. As detailed in this application note, the optimal route involves a three-phase workflow starting from commercially available 5-bromoquinoline. By strategically utilizing steric blocking, palladium-catalyzed cross-coupling, and controlled catalytic hydrogenation, this protocol ensures high yields, excellent purity, and self-validating quality control at every intermediate stage.

Visualization of the Synthetic Workflow

SynthesisWorkflow SM 5-Bromoquinoline (Starting Material) Int1 5-Bromo-8-nitroquinoline (Intermediate 1) SM->Int1 HNO3, H2SO4 0°C to RT Int2 8-Nitroquinoline-5-carbonitrile (Intermediate 2) Int1->Int2 Zn(CN)2, Pd(dba)2 DMF, 100°C Prod This compound (Final Product) Int2->Prod H2, Pd/C MeOH, RT

Figure 1: Three-step scalable synthetic workflow for this compound.

Detailed Experimental Protocols & Self-Validating Quality Controls

Phase 1: Regioselective Nitration to 5-Bromo-8-nitroquinoline

Mechanistic Causality: Electrophilic aromatic substitution on the quinoline system typically yields a mixture of 5- and 8-substituted isomers because the protonated quinolinium ion deactivates the heteroaromatic ring. By utilizing 5-bromoquinoline as the starting material, the C5 position is sterically and electronically blocked. This forces the nitronium electrophile exclusively to the C8 position, ensuring near-perfect regiocontrol without the need for complex chromatographic separations[4].

Reagents:

  • 5-Bromoquinoline (1.0 equiv)

  • Fuming Nitric Acid (HNO₃, 1.5 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)

Step-by-Step Procedure:

  • Charge a round-bottom flask with concentrated H₂SO₄ and cool to 0 °C using an ice-water bath.

  • Add 5-bromoquinoline portion-wise, maintaining the internal temperature below 5 °C to prevent oxidative degradation.

  • Add fuming HNO₃ dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours[4].

  • Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution with aqueous NH₄OH until precipitation is complete.

  • Filter the solid, wash thoroughly with distilled water, and recrystallize from ethanol to afford 5-bromo-8-nitroquinoline.

QC & Analytical Validation:

  • LC-MS: Look for a 1:1 isotopic doublet at m/z 253.0 and 255.0 ([M+H]⁺), which confirms the presence of the bromine atom and the addition of the nitro group[5].

  • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the C8 proton and the presence of two distinct aromatic doublets corresponding to the C6 and C7 protons.

Phase 2: Palladium-Catalyzed Cyanation to 8-Nitroquinoline-5-carbonitrile

Mechanistic Causality: Traditional Rosenmund-von Braun cyanation requires stoichiometric copper(I) cyanide and harsh temperatures (>150 °C), complicating scale-up and waste management. Instead, a palladium-catalyzed cross-coupling utilizing Zn(CN)₂ is employed[6]. The bulky, electron-rich biarylphosphine ligand XPhos is critical here; it accelerates the sluggish oxidative addition of the Pd(0) species into the highly deactivated C–Br bond of the nitroquinoline system. Diisopropylethylamine (DIPEA) acts as a mild base to neutralize acidic byproducts and assists in reducing the Pd(II) precatalyst to the active Pd(0) state[6].

Reagents:

  • 5-Bromo-8-nitroquinoline (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 4.0 equiv)

  • Pd(dba)₂ (0.3 equiv)

  • XPhos (0.3 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous DMF (solvent)

Step-by-Step Procedure:

  • In a Schlenk flask, dissolve 5-bromo-8-nitroquinoline in anhydrous DMF.

  • Add Zn(CN)₂, followed by DIPEA. Degas the mixture by sparging with argon for 15 minutes.

  • Add Pd(dba)₂ and XPhos under a positive stream of argon[6].

  • Seal the flask and heat the mixture to 100 °C for 0.5 to 2 hours until complete conversion is observed via TLC[6].

  • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove zinc and palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield 8-nitroquinoline-5-carbonitrile.

QC & Analytical Validation:

  • FT-IR Spectroscopy: The hallmark of successful cyanation is the appearance of a sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹.

  • LC-MS: The mass spectrum will show m/z 200.0 ([M+H]⁺), and the characteristic bromine isotope pattern will be completely absent.

Phase 3: Chemoselective Reduction to this compound

Mechanistic Causality: Reducing a nitro group in the presence of a nitrile requires strict chemoselectivity. Catalytic hydrogenation using 10% Pd/C under balloon pressure (1 atm) at room temperature provides the perfect thermodynamic balance. The nitro group is readily reduced to the primary amine, while the nitrile group—which typically requires elevated pressures or strong hydride reagents to reduce—remains completely intact[3].

Reagents:

  • 8-Nitroquinoline-5-carbonitrile (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 10-20% w/w)

  • Hydrogen gas (H₂, balloon)

  • Methanol (MeOH, solvent)

Step-by-Step Procedure:

  • Dissolve 8-nitroquinoline-5-carbonitrile in HPLC-grade MeOH in a round-bottom flask[3].

  • Carefully add 10% Pd/C under an argon atmosphere to prevent ignition of the solvent.

  • Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen-filled balloon.

  • Stir the suspension vigorously at room temperature for 16 hours[3].

  • Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry out, as spent Pd/C is highly pyrophoric.

  • Concentrate the filtrate under reduced pressure to afford the final product, this compound[3].

QC & Analytical Validation:

  • LC-MS: Confirm the final mass at m/z 170.1 ([M+H]⁺).

  • ¹H NMR (DMSO-d₆): Validation is achieved by observing a new D₂O-exchangeable broad singlet integrating to 2H at ~6.2 ppm, corresponding to the primary amine. Furthermore, the aromatic protons will shift upfield due to the strong electron-donating effect of the newly formed amino group.

Quantitative Data Summary

The following table summarizes the expected performance metrics for this scalable synthetic route, providing benchmarks for process validation.

Synthesis PhaseTarget Intermediate / ProductExpected YieldTarget Purity (HPLC)Reaction TimePrimary QC Metric
Phase 1 5-Bromo-8-nitroquinoline82–85%>98%4 hLC-MS: m/z 253.0 / 255.0
Phase 2 8-Nitroquinoline-5-carbonitrile75–78%>95%0.5–2 hFT-IR: ~2220 cm⁻¹
Phase 3 This compound90–92%>99%16 hLC-MS: m/z 170.1

References

  • Title : A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source : Journal of Medicinal Chemistry (via PubMed Central) URL :[Link]

  • Title: Sulfonamides and their use for the treatment of helminth infections and diseases (Patent JP2024506322A)
  • Title : Catalytic Arene meta-C–H Functionalization Exploiting a Quinoline-Based Template Source : ACS Catalysis URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Aminoquinoline-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimized synthesis of 8-aminoquinoline-5-carbonitrile , structured as a support center resource for drug development professionals.

Ticket ID: #SYN-Q8-CN-05 Status: Resolved / Expert Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound is frequently bottlenecked by two critical issues: poor regioselectivity during halogenation (leading to 5,7-dibromo byproducts) and catalyst poisoning during cyanation due to the chelating nature of the 8-aminoquinoline scaffold ("pincer" effect).

To maximize yield (>60% overall) and purity, we recommend Route A (The Protection Strategy) over the traditional direct functionalization. This protocol mitigates chelation-induced catalyst deactivation and sterically directs halogenation to the C5 position.

Module 1: Strategic Route Selection

The Workflow Visualization

The following diagram outlines the logic flow for the recommended synthetic pathway, highlighting critical decision nodes and failure points.

SynthesisWorkflow Start Starting Material: 8-Aminoquinoline Step1 Step 1: N-Protection (Ac2O / Pyridine) Start->Step1 Recommended Failure1 Direct Bromination Risk: 5,7-Dibromo mixture Start->Failure1 Legacy Route (Low Yield) Step2 Step 2: Regioselective Bromination (NBS, MeCN, <0°C) Step1->Step2 Steric Control at C7 Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, Xantphos) Step2->Step3 Clean Conversion Step4 Step 4: Deprotection (Acidic Hydrolysis) Step3->Step4 Final Target Failure2 Direct Cyanation (Free Amine) Risk: Catalyst Poisoning Failure1->Failure2 Impure Intermediate

Figure 1: Logical workflow comparing the recommended Protection Strategy (Solid Line) vs. the Legacy Route (Dotted Line).

Module 2: Critical Troubleshooting (Q&A)

Phase 1: Halogenation (C-H Activation)

Q: Why am I seeing significant 5,7-dibromo-8-aminoquinoline formation? A: The 8-amino group is a strong ortho/para director. In its free form, the C7 position (ortho) and C5 position (para) are both highly activated.

  • The Fix: You must protect the amine with an acetyl group (Acetamide). The steric bulk of the acetamide group hinders the C7 (ortho) position, directing the electrophile (Br+) almost exclusively to the C5 (para) position.

  • Protocol Adjustment: Switch from molecular bromine (Br2) to N-Bromosuccinimide (NBS) in acetonitrile at 0°C to -10°C. This provides a controlled source of Br+ and prevents over-bromination [1].

Phase 2: Cyanation (The Bottleneck)

Q: My Pd-catalyzed cyanation stalls at 20-30% conversion. Is the catalyst dead? A: Likely, yes. The 8-aminoquinoline motif is a notorious "pincer" ligand. The quinoline nitrogen (N1) and the unprotected amine (N8) form a stable 5-membered chelate with Palladium, displacing your phosphine ligands and deactivating the catalytic cycle.

  • The Fix: Ensure the amine is protected (e.g., N-acetyl) before this step. The amide carbonyl reduces the electron density on the nitrogen, preventing effective chelation with Pd.

  • Catalyst Recommendation: Use Pd2(dba)3 (1-2 mol%) with Xantphos (2-4 mol%). Xantphos has a wide bite angle that facilitates the reductive elimination of the nitrile product [2].

Q: Can I use CuCN (Rosenmund-von Braun) instead of Palladium? A: You can, but expect lower yields (~40-50%) and difficult purification. Copper-mediated cyanation requires harsh temperatures (>150°C) in DMF/NMP, which often leads to degradation of the quinoline ring or hydrolysis of the nitrile. The Pd/Zn(CN)2 method is superior for purity profiles [3].

Phase 3: Purification

Q: The product co-elutes with the starting material. How do I separate them? A: Planar quinolines often streak on silica.

  • The Fix: Deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading your sample. Use a gradient of Hexanes/Ethyl Acetate. If solubility is an issue during loading, use a "dry load" technique (adsorb crude onto silica/Celite) rather than dissolving in a large volume of DCM.

Module 3: Optimized Experimental Protocol

Step 1: Protection & Bromination (Telescoped)
  • Acetylation: Dissolve 8-aminoquinoline (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at RT for 2h. Wash with 1M HCl to remove pyridine.

  • Bromination: Redissolve the crude acetamide in MeCN. Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 mins.

  • Workup: Quench with saturated Na2S2O3 (removes trace Br2). Extract with EtOAc.

    • Target:N-(5-bromoquinolin-8-yl)acetamide .

Step 2: Cyanation[1]
  • Setup: In a glovebox or under strict Argon flow, combine:

    • N-(5-bromoquinolin-8-yl)acetamide (1.0 eq)

    • Zn(CN)2 (0.6 eq) — Note: Zn(CN)2 provides 2 CN groups.

    • Pd2(dba)3 (2 mol%)

    • Xantphos (4 mol%)

    • Zn dust (10 mol%) — Keeps Pd in active (0) state.

  • Solvent: Anhydrous DMAc or DMF (degassed).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Cool. Dilute with EtOAc. Wash with 10% NH4OH (to sequester Zn salts) followed by brine.

Step 3: Deprotection
  • Hydrolysis: Dissolve the nitrile intermediate in Ethanol/6M HCl (1:1). Reflux for 1-2 hours.

    • Caution: Do not use strong base (NaOH) for prolonged periods at high heat, as you risk hydrolyzing the nitrile to a carboxylic acid. Acidic hydrolysis is generally milder on the nitrile group in this scaffold.

  • Neutralization: Carefully adjust pH to ~8 with saturated NaHCO3. The free amine product, This compound , will precipitate or can be extracted into DCM.

Module 4: Data & Expectations

Table 1: Method Comparison for Cyanation Step

ParameterMethod A: Pd-Catalyzed (Recommended)Method B: CuCN (Traditional)
Reagents Zn(CN)2, Pd2(dba)3, XantphosCuCN, DMF
Temperature 80-100°C160-180°C
Reaction Time 12-16 h24-48 h
Workup Clean (NH4OH wash)Messy (Copper waste/emulsions)
Typical Yield 75-85% 40-55%
Purity (Crude) >90%~70%

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Source: ACG Publications [Link]

  • Synthesizing Aromatic Nitriles via Cyanation. Source: Scientific Update / J. Org. Chem (BMS Protocol) [Link]

  • Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline. Source: National Institutes of Health (PMC) [Link]

Technical Support Center: Optimizing Purification of 8-Aminoquinoline-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-aminoquinoline-5-carbonitrile (CAS: 1394084-40-2). As a highly valuable bidentate directing group in C–H activation and a critical intermediate in drug discovery, this compound presents unique physicochemical challenges. Its molecular architecture combines a basic primary amine, a coordinating quinoline nitrogen, and a highly polar, electron-withdrawing nitrile group.

This guide is designed for researchers, scientists, and drug development professionals. It synthesizes field-proven insights with fundamental chemical causality to help you troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound streak and tail so severely on standard silica gel? A1: The purification difficulty stems directly from acid-base chemistry. The primary amine at the 8-position and the quinoline nitrogen are highly basic. Standard silica gel stationary phases contain acidic silanol groups (Si–OH). When your compound passes through the column, these basic nitrogens form strong hydrogen bonds and ionic interactions with the silanols, leading to irreversible adsorption and severe peak tailing[1]. Furthermore, the nitrile group at the 5-position significantly increases the molecule's dipole moment, requiring higher polarity solvent systems that often exacerbate these interactions.

Q2: My NMR shows trace impurities in the aromatic region, and the purified compound has an unexpected deep red/yellow color. What is happening? A2: You are likely observing metal contamination. The 8-aminoquinoline scaffold is a highly effective bidentate chelating agent, forming thermodynamically stable five-membered metallacycles with transition metals[2]. If your synthetic route involved palladium (e.g., catalytic reduction of 8-nitroquinoline-5-carbonitrile using Pd/C and H₂[3] or a cross-coupling step), trace Pd ions will tightly bind to your product. Environmental Cu(II) or Fe(III) from solvents or glassware can also be scavenged by the compound[1]. The intense color is a result of Metal-to-Ligand Charge Transfer (MLCT) complexes.

Q3: Can I use reverse-phase (C18) chromatography instead of normal phase to avoid silica tailing? A3: Yes, but it requires strict pH control. While C18 silica eliminates the acidic silanol interactions, the basic nitrogens of this compound will still ionize at a neutral pH, leading to poor retention and broad peaks. If you opt for reverse-phase HPLC, you must use a buffered mobile phase (e.g., 0.1% Trifluoroacetic acid or ammonium formate) to lock the compound into a single ionization state[4].

Part 2: Troubleshooting Guide

Problem: Co-elution with 8-nitroquinoline-5-carbonitrile (Starting Material).

  • Causality: The nitrile group dominates the polarity of both the starting material and the product, causing their

    
     values to be frustratingly similar on standard TLC plates.
    
  • Solution: Exploit their pKa differences. The 8-nitro precursor is significantly less basic than the 8-amino product. Perform a rigorous acid-base extraction (see Protocol 2) prior to chromatography. The amino product will partition into the aqueous acidic layer, leaving the nitro starting material in the organic layer[1].

Problem: Product degradation or poor recovery off the column.

  • Causality: While the electron-withdrawing nitrile group at C5 provides some oxidative stability compared to electron-rich derivatives (like 8-amino-5-methoxyquinoline), extended residence time on acidic silica in the presence of atmospheric oxygen can still induce degradation[1].

  • Solution: Run fast flash chromatography columns rather than gravity columns. Degas your solvents by sparging with nitrogen, and never leave the compound loaded on the stationary phase overnight.

Part 3: Quantitative Data & Optimization Tables

To establish a self-validating purification system, selecting the correct mobile phase modifier and metal scavenger is critical.

Table 1: Recommended Solvent Systems and Modifiers
Solvent SystemBasic ModifierMechanism of ActionExpected Observation
Hexanes / EtOAcNoneN/ASevere tailing, low yield (<50%), broad fractions.
Hexanes / EtOAc0.5% v/v Triethylamine (Et₃N) Et₃N competitively binds to acidic silanols, shielding the product.Sharp peaks, excellent recovery (>90%), tight fractions.
DCM / MeOH0.1% v/v Ammonia (aq) Stronger base for highly polar/stubbornly retained impurities.Good for highly polar analogs; requires careful drying post-column.
Table 2: Metal Scavenging Strategies
Scavenger TypeTarget MetalsProtocol SummaryPost-Treatment Validation
QuadraSil AP Pd, Cu, FeAdd 1-2 equiv by weight to organic solution. Stir 2h at RT. Filter.Solution color lightens significantly; NMR aromatic region sharpens.
EDTA (aq. wash) Cu, Zn, FeWash organic layer 3x with 0.1M aqueous EDTA (pH 8).Elimination of paramagnetic broadening in ¹H NMR.

Part 4: Experimental Protocols

Protocol 1: Modified Silica Gel Chromatography (The "Et₃N Neutralization" Method)

This protocol is a self-validating system designed to prevent irreversible adsorption.

  • Mobile Phase Preparation: Prepare a gradient system of Hexanes/Ethyl Acetate (e.g., starting at 80:20). Add exactly 0.5% v/v Triethylamine (Et₃N) to all mobile phase mixtures. Mix thoroughly.

  • Column Packing: Prepare a slurry of standard silica gel (230–400 mesh) using the Et₃N-modified mobile phase. Pack the column under gentle pressure. Causality: Pre-treating the silica with Et₃N neutralizes the active Si-OH sites before the target compound is introduced.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of DCM. Load carefully onto the silica bed.

  • Elution: Run the column using the modified gradient.

  • Validation: Spot the eluted fractions on a TLC plate that has been pre-eluted with 1% Et₃N in Hexanes. Visualize under UV (254 nm). The product must appear as a single, tight, circular spot without a "comet tail."

Protocol 2: Metal Scavenging and Acid-Base Extraction

Use this protocol if the compound was synthesized via Pd/C reduction or cross-coupling.

  • Dissolution & Scavenging: Dissolve the crude mixture in DCM (10 mL/g). Add QuadraSil AP (1 g per gram of crude). Stir vigorously at room temperature for 2 hours. Filter through a pad of Celite to remove the metal-bound resin.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M HCl (3 × 20 mL). Causality: The basic 8-aminoquinoline protonates and moves to the aqueous layer, while neutral impurities (like unreacted nitro precursors) remain in the DCM.

  • Basification & Recovery: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches 10. The product will precipitate or oil out.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3 × 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: The final organic layer should transition from a dark, murky solution to a clear, pale yellow solution, indicating the successful removal of transition metal complexes.

Part 5: Workflow Visualizations

Below are the logical workflows and mechanistic pathways governing the purification of this compound.

Workflow Crude Crude this compound MetalCheck Trace Metal Contamination Suspected? (e.g., Pd, Cu) Crude->MetalCheck Scavenger Treat with Metal Scavenger (e.g., QuadraSil AP) or EDTA wash MetalCheck->Scavenger Yes AcidBase Acid-Base Extraction (1M HCl then NaOH) MetalCheck->AcidBase No Scavenger->AcidBase TLC TLC Optimization (Add 0.5% Et3N to eluent) AcidBase->TLC Column Flash Chromatography (Silica Gel + 0.5% Et3N) TLC->Column Pure Pure this compound Column->Pure

Workflow for the systematic purification of this compound.

Mechanism SiOH Acidic Silica Surface (Si-OH Groups) AQ 8-Aminoquinoline (Basic Nitrogens) SiOH->AQ Strong H-Bonding (No Modifier) Tailing Irreversible Adsorption & Peak Tailing AQ->Tailing Elution Clean Elution (Sharp Peaks) AQ->Elution Free to Elute Et3N Triethylamine (Et3N) (Basic Modifier) Et3N->SiOH Competes for Si-OH (Neutralization) Et3N->Elution Blocks AQ Binding

Mechanism of basic modifiers preventing silica tailing during chromatography.

References

  • Google Patents. JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases.
  • Comptes Rendus de l'Académie des Sciences. Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators. Retrieved from [Link]

  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

Sources

Solving solubility issues of 8-aminoquinoline-5-carbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Solving Solubility Challenges in DMSO for Preclinical Research

Welcome to the technical support guide for 8-aminoquinoline-5-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have consolidated field-proven insights and best practices to ensure the integrity and reproducibility of your experiments.

Understanding the Solubility Challenge

This compound possesses a complex molecular structure that influences its solubility. The quinoline core is inherently hydrophobic, while the amino (-NH2) and carbonitrile (-CN) groups introduce polarity. This combination can lead to challenging dissolution behavior, particularly at higher concentrations. While it is expected to have moderate to good solubility in polar aprotic solvents like DMSO, issues such as slow dissolution, precipitation, and incomplete solubility can arise without proper technique.[1]

This guide provides a systematic approach to diagnosing and solving these issues, ensuring you can prepare clear, stable stock solutions for your assays.

Troubleshooting Guide: Question & Answer

This section directly addresses the most common solubility problems encountered in the lab.

Q1: I've added this compound powder to DMSO, but it's not dissolving with simple mixing. What should I do first?

A1: This is a common starting problem. The initial energy barrier to break the compound's crystal lattice structure needs to be overcome. The first steps involve increasing mechanical and thermal energy safely.

  • Step 1: Vortexing. Vigorously vortex the vial for 1-2 minutes. This increases the interaction between the solvent and the compound's surface area.

  • Step 2: Gentle Warming. If vortexing is insufficient, warm the solution in a water bath set to 37°C for 5-10 minutes.[2][3] This increases the kinetic energy of the system, often significantly improving solubility. Caution: Do not overheat, as this can risk degrading the compound.

  • Step 3: Sonication. If particulates remain, use a bath sonicator for 5-15 minutes.[2][4] The high-frequency sound waves create micro-cavitations that break apart stubborn agglomerates of the compound, facilitating dissolution.

If the solution is still not clear after these steps, you may be exceeding the compound's solubility limit at that concentration.

Q2: My compound dissolves in DMSO after warming, but it crashes out or precipitates upon cooling to room temperature. Why is this happening?

A2: This indicates that you have created a supersaturated solution. While heat can temporarily increase the amount of solute dissolved, the solution is not stable at lower temperatures. The solubility limit has been exceeded.

  • Solution 1: Reduce the Concentration. The most reliable solution is to prepare a new stock solution at a lower concentration (e.g., if you tried 50 mM, attempt 20 mM or 10 mM).

  • Solution 2: Maintain Elevated Temperature (Assay Dependent). For immediate use in some assays (e.g., enzymatic assays), you might be able to maintain the working solution at 37°C. However, this is not suitable for cell-based assays or long-term storage and is generally not recommended.

Q3: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous assay buffer or cell media. What should I do?

A3: This is a classic issue known as "precipitation upon dilution" or "DMSO shock."[5] The compound is highly soluble in 100% DMSO but insoluble in the final aqueous environment. The key is to manage the transition from organic to aqueous solvent and respect the compound's kinetic solubility limit.

  • Lower the Final Compound Concentration: This is the most critical factor. The concentration in your final assay medium is likely too high. Perform a serial dilution to find a concentration that remains soluble.[3][5]

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <0.5%), but be aware that a slightly higher, cell-tolerated concentration (e.g., 0.5% vs. 0.1%) can sometimes help keep the compound in solution.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Improve Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, add the DMSO stock to a smaller volume first, mix well, and then bring it to the final volume. Pre-warming the aqueous buffer to 37°C can also help.[3]

Experimental Protocols & Data

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution
  • Weigh Compound: Accurately weigh the required mass of this compound. For 1 mL of a 10 mM solution (MW: 183.19 g/mol ), you would need 1.83 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Initial Dissolution: Vortex the vial for 2 minutes. Visually inspect for any undissolved particles.

  • Assisted Dissolution: If needed, place the vial in a 37°C water bath for 10 minutes, followed by vortexing.[2] If particles persist, sonicate for 10 minutes.[2]

  • Final Check & Storage: Ensure the solution is perfectly clear. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2] The safety data sheet for the related compound 8-aminoquinoline indicates it can be air-sensitive, so minimizing headspace and using an inert gas like argon is good practice for long-term stability.[6]

Troubleshooting Summary Table
IssuePrimary CauseRecommended Actions
Initial Insolubility Insufficient energy to break crystal lattice1. Vortex vigorously2. Warm gently (37°C)3. Sonicate
Precipitation on Cooling Supersaturation1. Reduce stock concentration2. Prepare fresh at a lower concentration
Precipitation on Dilution Exceeding kinetic solubility in aqueous media1. Lower final assay concentration2. Optimize final DMSO %3. Modify dilution technique (e.g., pre-warm buffer)
Troubleshooting Workflow Diagram

This diagram illustrates the decision-making process when encountering solubility issues.

G cluster_0 Start: Dissolution in DMSO A Add Compound to DMSO & Vortex B Is solution clear? A->B C Warm (37°C) & Vortex B->C No H Stock Solution Ready (Store at -20°C/-80°C) B->H Yes D Is solution clear? C->D E Sonicate for 10-15 min D->E No D->H Yes F Is solution clear? E->F G Reduce Concentration (e.g., from 50mM to 20mM) & Restart Process F->G No F->H Yes G->A

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound stock solutions in DMSO? A: Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or, for longer-term storage, at -80°C.[2] They should be protected from light and moisture.

Q: What are the primary safety precautions when handling this compound? A: Based on data for the parent compound 8-aminoquinoline, it should be handled with care. It is classified as a skin and eye irritant.[7][8] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Handle the powder in a chemical fume hood to avoid inhalation.[6]

Q: Can I use co-solvents other than DMSO? A: While DMSO is the most common choice, other polar aprotic solvents like dimethylformamide (DMF) may also be effective.[1] For certain applications, especially in vivo studies, co-solvent systems including PEGs or surfactants like Tween 80 might be necessary, but this requires significant formulation development and validation.[10]

Q: How does the pH of an aqueous buffer affect the solubility of quinoline derivatives? A: The quinoline ring system contains a basic nitrogen atom.[11] In acidic conditions (lower pH), this nitrogen can become protonated, forming a salt that is generally more soluble in aqueous solutions.[11] Therefore, if you are experiencing precipitation in a neutral (pH 7.4) buffer, adjusting the pH to be more acidic may improve solubility, provided it is compatible with your assay.

References

  • Mandal, A. (2014). Answer to "How to dissolve a poorly soluble drug?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. ResearchGate. Retrieved from [Link]

  • Desta, Z. T. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. Retrieved from [Link]

  • Castelli, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline PubChem Compound Summary. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

Sources

Minimizing side reactions during the cyanation of 8-aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the cyanation of 8-aminoquinoline , focusing on the most chemically relevant and challenging pathway in drug development: C5-selective functionalization of the quinoline ring while preserving the 8-amino directing group.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity

Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists.

Scope & Diagnostic: Defining Your Pathway

Before troubleshooting, confirm your reaction pathway. 8-Aminoquinoline (8-AQ) is a bidentate ligand and a privileged scaffold. "Cyanation" can refer to two distinct transformations.

  • Pathway A: Ring C-H Functionalization (Target: C5-Cyano-8-Aminoquinoline)

    • Objective: Install a nitrile group on the quinoline ring (typically C5) while keeping the 8-amino group intact for further directing group (DG) utility or biological activity.

    • Challenge: Direct C-H cyanation is rare and low-yielding due to catalyst poisoning by the 8-amino group.

    • Standard Solution:Two-Step Protocol (C5-Bromination

      
       Metal-Catalyzed Cyanation).
      
  • Pathway B: Sandmeyer Reaction (Target: 8-Cyanoquinoline)

    • Objective: Replace the amino group (-NH

      
      ) with a nitrile (-CN).
      
    • Challenge: Diazotization stability and side-product formation (phenols, azo coupling).

    • Note: This guide focuses primarily on Pathway A as it is the more complex, scaffold-building reaction common in modern medicinal chemistry.

Reaction Workflow & Logic

Direct C-H cyanation of 8-AQ is often plagued by catalyst poisoning (due to N,N-bidentate chelation) and poor regiocontrol . The industry-standard approach utilizes a high-fidelity two-step sequence.

Optimized Pathway: C5-Bromination Cyanation

G Start 8-Aminoquinoline (Substrate) Step1 Step 1: C5-Bromination (NBS or CuBr2) Start->Step1 Regioselective Electrophilic Subst. Inter 5-Bromo-8-Aminoquinoline (Intermediate) Step1->Inter >90% Yield Side1 Side Rxn: C7-Bromination (Regioisomer) Step1->Side1 High Temp/Excess Rgt Step2 Step 2: Cyanation (CuCN or Zn(CN)2/Pd) Inter->Step2 Rosenmund-von Braun or Pd-Catalysis Side2 Side Rxn: Catalyst Poisoning (8-AQ Chelates Pd/Cu) Inter->Side2 Free NH2 Interference Product 5-Cyano-8-Aminoquinoline (Target) Step2->Product C-Br to C-CN Side3 Side Rxn: Hydrolysis (Amide Formation) Product->Side3 Acidic Workup

Figure 1: Logical workflow for C5-cyanation of 8-aminoquinoline, highlighting critical nodes for side reaction intervention.

Troubleshooting Guide (Q&A)

Phase 1: Regioselectivity & Bromination (The Setup)

Q1: I am observing significant C7-brominated byproduct. How do I enforce C5 selectivity?

  • Root Cause: The C5 position is electronically favored (para to the amine), but high temperatures or excess brominating agent can activate the C7 position (ortho to the amine).

  • Solution:

    • Switch Reagent: Use N-Bromosuccinimide (NBS) in acetonitrile at 0°C to Room Temperature . Avoid molecular bromine (

      
      ), which is too aggressive.
      
    • Stoichiometry: Limit NBS to 1.0–1.05 equivalents .

    • Mechanism: The reaction proceeds via electrophilic aromatic substitution. Lower temperatures favor the kinetic product (C5).

Q2: My brominated intermediate is dark/tarry. Is this polymerization?

  • Root Cause: 8-Aminoquinoline is prone to oxidative polymerization, especially if radical initiators are present or if the reaction is exposed to air/light for prolonged periods.

  • Solution:

    • Perform the bromination under an inert atmosphere (Ar/N

      
      ) .
      
    • Quench immediately upon consumption of starting material (monitor via TLC/LCMS).

    • Filter through a short pad of silica/Celite immediately after workup to remove oligomers.

Phase 2: The Cyanation Step (The Critical Junction)

Q3: The cyanation reaction (Pd-catalyzed) stalled at <20% conversion. Is the catalyst dead?

  • Root Cause: Catalyst Poisoning . The 8-aminoquinoline motif is a powerful bidentate ligand (N,N-chelation). It displaces the phosphine ligands on the Palladium (

    
    ) or Copper (
    
    
    
    ) catalyst, forming a stable, unreactive complex.
  • Corrective Protocol:

    • Option A (Hard Route): Protect the amine (e.g., Acetyl or Piv) before cyanation, then deprotect. This prevents chelation.

    • Option B (Direct Route): Use Copper(I) Cyanide (CuCN) in DMF (Rosenmund-von Braun) at elevated temperature (

      
      ). Copper is less sensitive to this specific chelation inhibition than Pd(0) in this context, or rather, the high temperature overcomes the activation barrier.
      
    • Option C (Pd Optimization): If using Pd, use a strongly binding bidentate ligand (e.g., dppf or Xantphos) that can compete with the substrate for the metal center, and increase catalyst loading to 5-10 mol%.

Q4: I obtained the product, but the nitrile hydrolyzed to an amide during workup. Why?

  • Root Cause: The 8-amino group can provide intramolecular assistance (neighboring group participation) or simply increase local basicity, making the C5-nitrile more susceptible to hydrolysis under acidic or basic aqueous conditions.

  • Solution:

    • Avoid Acidic Workup: Do not use 1M HCl to remove copper salts.

    • Quench: Use NH

      
      OH/NH
      
      
      
      Cl (1:1)
      or EDTA solution (pH ~8) to chelate copper residues without hydrolyzing the nitrile.
    • Drying: Ensure the organic phase is dried thoroughly (

      
      ) and solvents are removed at 
      
      
      
      .

Optimized Experimental Protocol

Objective: Synthesis of 5-Cyano-8-Aminoquinoline via C5-Bromination.

Step 1: Regioselective C5-Bromination
  • Dissolve 8-aminoquinoline (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Cool the solution to

    
     in an ice bath.
    
  • Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump it all at once.

  • Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Monitor: TLC should show a new spot (lower Rf than SM).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Yield Expectation: 85-95%.

Step 2: Cyanation (Rosenmund-von Braun Method)

Why this method? It tolerates the free amine better than many Pd-catalyzed cycles.

  • Charge a dried Schlenk tube with 5-bromo-8-aminoquinoline (1.0 equiv) and CuCN (2.0 equiv).

  • Evacuate/Backfill with Argon (3 cycles).

  • Add anhydrous DMF (0.2 M).

  • Heat to

    
     for 12–16 hours. Vigorous stirring is essential.
    
  • Quench: Cool to RT. Pour into a solution of FeCl

    
     (aq)  or Ethylenediamine (10% aq)  to break the copper-nitrile complex.
    
  • Extract: Vigorously extract with EtOAc (x3). The aqueous layer will be blue/green (Copper salts).

  • Purification: Flash chromatography. Yield Expectation: 60-75%.

Side Reaction Mitigation Matrix

Side ReactionSymptomPrevention Strategy
C7-Bromination Isomeric byproduct in Step 1Maintain low temp (

); Strict 1.05 eq NBS stoichiometry.
N-Cyanation Formation of cyanamides (R-NH-CN)Avoid electrophilic cyanide sources (e.g., BrCN). Use nucleophilic sources (CuCN, Zn(CN)

).
Catalyst Deactivation No reaction in Step 2; SM recoverySwitch from Pd to Cu-mediated cyanation; or protect amine as Acetamide.
Hydrolysis Amide peak in IR (

) instead of CN (

)
Use buffered/basic quench (EDTA/NH

OH); Avoid strong acids.
Oxidative Dimerization Biaryl formation (Azo-dimers)Exclude

rigorously; Degas solvents via freeze-pump-thaw.

References

  • Stahl, S. S., et al. (2013). "Copper-catalyzed C5-selective halogenation of 8-aminoquinolines." Journal of the American Chemical Society, 135(26), 9797–9804.[1] Link

    • Context: Establishes the protocol for high-yield, regioselective C5-bromin
  • Zhang, X., et al. (2016). "Copper-catalyzed remote C–H functionalization of 8-aminoquinolines." Chemical Reviews, 116(15), 8780–8807. Link

    • Context: Comprehensive review of 8-AQ directing group chemistry and side reaction mechanisms.
  • Li, J., et al. (2021). "Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline." RSC Advances, 11, 30869-30874. Link

    • Context: Discusses radical pathways and the risks of dimerization/alkyl
  • Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of aromatic halides."[2] Chemical Reviews, 87(4), 779–794. Link

    • Context: Foundational text on Rosenmund-von Braun reaction conditions and workup protocols to prevent hydrolysis.

Sources

Recrystallization solvent systems for 8-aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 8-Aminoquinoline-5-carbonitrile

Welcome to the Solid State Chemistry & Purification Support Hub.

Ticket ID: #AQ5CN-RX-001 Topic: Optimization of Recrystallization Solvent Systems for this compound Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing This compound presents a unique challenge due to the competing solubility profiles of its functional groups. The lipophilic quinoline core contrasts with the polar amino (-NH₂) and nitrile (-CN) moieties, often leading to "oiling out" rather than distinct crystal formation.

This guide provides a validated troubleshooting framework, moving beyond generic "recipes" to a mechanistic approach for solvent selection and process control.

Part 1: Solvent System Selection (FAQs)

Q1: What is the "Gold Standard" solvent system for this compound? A: There is no single universal solvent due to varying impurity profiles (e.g., regioisomers vs. starting materials). However, our internal data and literature precedents for 5-substituted-8-aminoquinolines recommend Ethanol (EtOH) / Water or Acetonitrile (MeCN) as primary starting points.

Solvent SystemRatio (v/v)Mechanism of ActionBest For...
Ethanol / Water 9:1 to 4:1Anti-solvent Precipitation: The nitrile group hydrogen-bonds with EtOH; water acts as a strong anti-solvent to force lattice formation upon cooling.Removing inorganic salts and highly polar byproducts.
Acetonitrile (MeCN) PureTemperature-Dependent Solubility: High solubility at reflux (82°C) but significantly lower at 0°C.Removing non-polar starting materials (e.g., unreacted quinolines).
Ethyl Acetate / Hexane 1:2 to 1:5Polarity Gradient: Dissolves the lipophilic core while precipitating the polar product.Final polishing of "oily" crude material.

Technical Insight: The 5-cyano group significantly increases the melting point and polarity compared to the parent 8-aminoquinoline (mp ~64°C). Consequently, low-boiling solvents like dichloromethane (DCM) are often poor choices for recrystallization as they lack the thermal range to dissolve the lattice without excessive volume [1, 2].

Q2: My product is "oiling out" instead of crystallizing. Why? A: This is the most common failure mode for 8-aminoquinoline derivatives. It occurs when the compound separates as a liquid phase (emulsion) before it can nucleate as a solid.

  • Cause: The crystallization temperature (

    
    ) is lower than the liquid-liquid phase separation temperature (
    
    
    
    ).
  • Immediate Fix: Re-heat the mixture until clear, then add a seed crystal at a temperature just below the saturation point. If no seed is available, scratch the glass interface to induce nucleation [3].

Q3: How do I remove the 5-bromo precursor or regioisomers? A:

  • 5-Bromo Impurity: Use Toluene . The bromo-derivative is typically more soluble in aromatic solvents than the cyano-derivative. Recrystallize from hot toluene; the product should precipitate while the bromo-impurity stays in the mother liquor.

  • Regioisomers (e.g., 7-cyano): These are difficult to separate by crystallization alone. We recommend a "Flash Chromatography Pre-treatment" (Silica, Hexane/EtOAc) followed by recrystallization from MeOH to refine the crystal habit [4].

Part 2: Experimental Protocols

Protocol A: The "Slow-Cool" Ethanol/Water Method

Recommended for initial purification of crude solids.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Solvation: Add absolute Ethanol (approx. 5-8 mL) and heat to reflux (80°C) with magnetic stirring.

    • Note: If solids remain, add EtOH dropwise until dissolved. If the solution is dark/black, add activated carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation Setup: Remove from heat. While still near boiling, add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

  • Controlled Cooling:

    • Wrap the flask in aluminum foil and a towel (insulation) to ensure very slow cooling to Room Temperature (RT) over 2-3 hours.

    • Critical: Do not place in an ice bath immediately.

  • Collection: Once at RT, move to an ice bath (0-4°C) for 1 hour. Filter the needles/prisms and wash with cold 1:1 EtOH/Water.

Protocol B: Solvent Screening (Micro-Scale)

Use this if Protocol A fails.

  • Place 50 mg of solid into 4 separate HPLC vials.

  • Add 200 µL of solvent: (1) MeOH,[1][2] (2) MeCN,[3] (3) Toluene,[3] (4) EtOAc.[4]

  • Heat to 70°C.

    • If insoluble: Solvent is too weak (discard).

    • If soluble: Cool to RT.

  • Observe:

    • Crystals: Ideal candidate.

    • Powder/Amorphous: Acceptable, but may trap impurities.

    • Oil: Reject.

Part 3: Troubleshooting & Logic Visualization

Workflow: Troubleshooting "Oiling Out"

The following decision tree outlines the corrective actions when liquid-liquid phase separation occurs.

Recrystallization_Logic Start Issue: Product Oils Out (Liquid droplets form) CheckTemp Check Solution Temperature Start->CheckTemp Reheat Re-heat to Reflux (Dissolve Oil) CheckTemp->Reheat Oil persists AddSolvent Add More Solvent (Decrease Concentration) Reheat->AddSolvent Solution too conc. Seed Add Seed Crystal at T < Saturation Point Reheat->Seed Solution clear AddSolvent->Seed SlowCool Insulate Flask (Cool Rate < 1°C/min) Seed->SlowCool AntiSolvent Switch to Anti-Solvent Method (e.g., DMF -> Water) SlowCool->AntiSolvent Fails again

Caption: Logic flow for addressing the "Oiling Out" phenomenon during quinoline crystallization.

Solvent Polarity & Solubility Map

Understanding where your molecule sits on the polarity scale is crucial.

Solubility_Map NonPolar Non-Polar (Hexane, Toluene) Dissolves Impurities Target 8-Aminoquinoline-5-CN (Moderately Polar) NonPolar->Target Low Solubility (Anti-Solvent) Polar Polar Protic (EtOH, MeOH) Dissolves Target (Hot) Polar->Target Ideal Recrystallization Range HighlyPolar Highly Polar (DMSO, DMF) Dissolves Everything HighlyPolar->Target Too Soluble (Hard to recover)

Caption: Solubility relationship between solvent classes and the this compound target.

References

  • BenchChem Technical Support . (2025). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Retrieved from

  • Mettler Toledo . (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • PrepChem . (n.d.). Preparation of 8-aminoquinoline. Retrieved from

  • National Institutes of Health (NIH) . (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from

Disclaimer: The protocols above are based on standard chemical principles for quinoline derivatives. Always perform a micro-scale safety test before scaling up.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Utilizing 8-Aminoquinoline-5-carbonitrile Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for catalyst poisoning issues encountered when using 8-aminoquinoline-5-carbonitrile and its derivatives as directing groups in metal-catalyzed reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst performance when using this compound ligands.

Q1: What are the typical signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are a significant decrease in the reaction rate or a complete stall of the reaction, leading to low product conversion. Other signs include the formation of side products, a noticeable change in the color of the reaction mixture (e.g., the formation of palladium black), and inconsistent results between experimental batches.

Q2: Can the 8-aminoquinoline moiety itself poison the catalyst?

A2: Yes, this is a critical point to consider. The 8-aminoquinoline group is a powerful bidentate directing group due to its strong chelation to the metal center.[1] However, this strong coordination can, in some cases, lead to the formation of highly stable, catalytically inactive complexes. This is a form of product inhibition where the desired product, still bearing the 8-aminoquinoline group, sequesters the active catalyst.[2] Furthermore, nitrogen-containing heterocycles are known poisons for palladium and platinum catalysts.[3]

Q3: How might the cyano (-CN) group on the ligand contribute to catalyst deactivation?

A3: The cyano group introduces another potential route for catalyst poisoning. Nitriles are known to be potential catalyst poisons for transition metals.[4] More specifically, in palladium-catalyzed reactions, excess cyanide ions can disrupt every stage of the catalytic cycle, from oxidative addition to reductive elimination, by forming inactive palladium-cyanide complexes.[5][6] While the nitrile group in this compound is covalently bound, it can still coordinate to the metal center and potentially lead to deactivation, especially under harsh reaction conditions.

Q4: What role does the purity of my this compound ligand and other reagents play?

A4: The purity of all reaction components is paramount. Trace impurities in your ligand, substrate, solvent, or even gases can act as potent catalyst poisons. Common culprits for palladium and platinum catalysts include sulfur and phosphorus compounds.[3] Ensuring high purity through methods like recrystallization of solids and distillation of liquid reagents is a crucial preventative measure.

Q5: Can the reaction temperature and atmosphere affect catalyst stability?

A5: Absolutely. Many catalysts used in C-H activation and cross-coupling reactions are sensitive to air and moisture. Running reactions under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents is essential to prevent the formation of inactive metal oxides. Additionally, high reaction temperatures can lead to thermal decomposition of the catalyst. It is crucial to identify the optimal temperature that balances reaction rate with catalyst stability.

II. In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve catalyst poisoning issues.

Guide 1: Initial Diagnosis of Catalyst Inactivity

If you observe low or no product formation, follow this diagnostic workflow to identify the potential cause.

Step-by-Step Diagnostic Protocol:

  • Verify Reagent and Solvent Purity:

    • Action: Analyze your this compound ligand, substrate, and any other critical reagents for impurities using techniques like NMR, Mass Spectrometry, or elemental analysis.

    • Causality: As mentioned, trace impurities are a common source of catalyst poisons. This step helps to rule out external contamination as the primary cause of deactivation.

  • Ensure Inert Reaction Conditions:

    • Action: Confirm that your reaction setup is free of oxygen and moisture. Utilize Schlenk line techniques or a glovebox for setting up the reaction. Ensure solvents are properly dried and degassed.

    • Causality: Oxygen can lead to the oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides), thus halting the catalytic cycle.

  • Evaluate Catalyst and Ligand Integrity:

    • Action: Use a fresh batch of catalyst and ligand. If possible, test the catalyst in a well-established, reliable reaction to confirm its activity.

    • Causality: Catalysts and ligands can degrade over time, especially if not stored under appropriate conditions (e.g., in a desiccator or under an inert atmosphere).

  • Monitor Reaction Progress:

    • Action: Take aliquots of the reaction mixture at regular intervals and analyze them by techniques like TLC, GC, or LC-MS.

    • Causality: This will help you determine if the reaction is stalling immediately (suggesting a potent, fast-acting poison) or if it is deactivating over time (suggesting a slower process like product inhibition or thermal decomposition).

Visualization of the Diagnostic Workflow:

start Low/No Product Formation reagent_purity Step 1: Verify Reagent and Solvent Purity start->reagent_purity inert_conditions Step 2: Ensure Inert Reaction Conditions reagent_purity->inert_conditions If pure catalyst_integrity Step 3: Evaluate Catalyst and Ligand Integrity inert_conditions->catalyst_integrity If inert monitor_reaction Step 4: Monitor Reaction Progress catalyst_integrity->monitor_reaction If active conclusion Proceed to Specific Poisoning Diagnosis monitor_reaction->conclusion

Caption: A flowchart for the initial diagnosis of catalyst inactivity.

Guide 2: Investigating Ligand-Based Catalyst Poisoning

If the initial diagnosis suggests that the issue is not due to external factors, the this compound ligand itself may be the source of poisoning.

Potential Mechanisms of Ligand-Based Poisoning:

  • Strong Chelation by the 8-Aminoquinoline Moiety: The bidentate nature of the 8-aminoquinoline can lead to the formation of an overly stable complex with the metal catalyst, effectively taking it out of the catalytic cycle. This is particularly relevant for product inhibition, where the product-catalyst complex is too stable to allow for catalyst turnover.[7]

  • Coordination of the Cyano Group: The lone pair of electrons on the nitrogen of the cyano group can coordinate to the metal center. This can either block a coordination site needed for the catalytic cycle or, in some cases, lead to the formation of inactive metal-cyanide species.[5]

Visualization of Potential Poisoning Mechanisms:

cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathways catalyst Active Catalyst (e.g., Pd(0)) oxidative_addition Oxidative Addition catalyst->oxidative_addition quinoline_poisoning Strong Chelation by 8-Aminoquinoline catalyst->quinoline_poisoning cyano_poisoning Coordination of Cyano Group catalyst->cyano_poisoning transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Product reductive_elimination->product product->catalyst inactive_complex Inactive Catalyst Complex quinoline_poisoning->inactive_complex cyano_poisoning->inactive_complex

Caption: Potential pathways for catalyst poisoning by the this compound ligand.

Experimental Protocols to Mitigate Ligand-Based Poisoning:

  • Vary Ligand-to-Metal Ratio:

    • Protocol: Systematically vary the stoichiometry of the this compound ligand relative to the metal catalyst. Start with a 1:1 ratio and incrementally increase it.

    • Causality: An excess of the ligand can sometimes saturate the metal's coordination sphere, leading to the formation of inactive species. Finding the optimal ratio can minimize this effect.

  • Introduce a Co-ligand:

    • Protocol: Add a weakly coordinating co-ligand to the reaction mixture. This could be a phosphine ligand or another additive that can help to modulate the electronic properties of the catalyst and facilitate product release.

    • Causality: A co-ligand can compete for coordination sites on the metal, potentially preventing the formation of the overly stable chelate with the 8-aminoquinoline product and promoting catalyst turnover.

  • Modify the Ligand Structure:

    • Protocol: If possible, synthesize and test derivatives of the this compound ligand with altered steric or electronic properties. For example, introducing bulky groups near the coordinating nitrogens could disfavor strong chelation.

    • Causality: Modifying the ligand structure can fine-tune its binding affinity for the metal catalyst, striking a balance between effective directing group ability and preventing irreversible poisoning.

Guide 3: Catalyst Regeneration

In cases where the catalyst has been poisoned, regeneration may be possible, although its effectiveness depends on the nature of the poison.

General Protocol for Catalyst Regeneration (for heterogeneous catalysts like Pd/C):

Note: Regeneration of homogeneous catalysts is often more complex and may require re-synthesis of the active species.

  • Solvent Washing:

    • Protocol: After the reaction, filter the catalyst and wash it with a solvent that is likely to dissolve the suspected poison but not the catalyst itself. For organic residues, solvents like chloroform or acetic acid may be effective.

    • Causality: This aims to physically remove adsorbed poisons from the catalyst surface.

  • Thermal Treatment:

    • Protocol: For some types of poisoning, heating the catalyst under a controlled atmosphere can help to desorb or decompose the poisoning species. This should be done with caution as it can also lead to catalyst sintering if not performed correctly.

    • Causality: High temperatures can provide the energy needed to break the bonds between the poison and the catalyst's active sites.[8]

Table 1: Summary of Troubleshooting Strategies

Problem Potential Cause Suggested Solution(s)
No reaction from the start Impure reagents, inactive catalyst, non-inert conditionsVerify purity of all components, use a fresh batch of catalyst, ensure rigorous inert atmosphere techniques.
Reaction starts but stalls Product inhibition, thermal decomposition, slow-acting poisonVary ligand-to-metal ratio, add a co-ligand, optimize reaction temperature.
Inconsistent results Variable purity of reagents, inconsistent reaction setupStandardize reagent purification and reaction setup procedures.
Formation of side products Suboptimal reaction conditions, catalyst degradationScreen different solvents, temperatures, and co-ligands.

III. Concluding Remarks

Troubleshooting catalyst poisoning when using multifunctional ligands like this compound requires a systematic and logical approach. By carefully considering the potential roles of both the quinoline and nitrile functionalities, and by rigorously controlling experimental parameters, researchers can overcome these challenges. This guide provides a framework for diagnosing and addressing common issues, but it is important to remember that each catalytic system is unique. We encourage you to use these principles as a starting point for your own investigations.

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Cinnolin-8-amine related experiments. Retrieved from BenchChem.

  • chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Culkin, D. A., & Hartwig, J. F. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4771–4783.

  • Wikipedia. (2024). Catalyst poisoning. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 8-Aminoquinoline Directing Group Removal. Retrieved from BenchChem.

  • G. A. Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.

  • Culkin, D. A., & Hartwig, J. F. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Request PDF.

  • Sharma, R., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(21), 13279-13291.

  • MDPI. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI.

  • Hartwig, J. F., et al. (2014). Iridium-Catalyzed Silylation of Aryl C–H Bonds. Journal of the American Chemical Society.

  • Chen, D., et al. (2021). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.

  • Xu, Z., et al. (2023). C5–H alkylation of 8-aminoquinolines via a rhodium catalyst. Green Chemistry.

  • Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025, August 8). Anguil.

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition.

  • Zhang, T., et al. (2025). Transformation of tert‐Butyl Amide Directing Groups to Nitriles in Iridium‐Catalyzed C−H Bond Functionalizations. Request PDF.

  • Peris, E. (2016). Polyaromatic N-heterocyclic carbene ligands and π-stacking. Catalytic consequences. INAM-UJI.

  • Medeiros, D. R., et al. (2011). Mechanistic insights on N-heterocyclic carbene-catalyzed annulations: the role of base-assisted proton transfers. PubMed.

  • Ozerov, O. V., et al. (2018). Electrochemical C–H bond activation via cationic iridium hydride pincer complexes. Chemical Science.

  • Molecules. (2021). Nitrile as a Versatile Directing Group for C(sp2)−H Functionalizations. ResearchGate.

  • Lisi, L., & Cimino, S. (Eds.). (2019). Catalysts Deactivation, Poisoning and Regeneration. MDPI.

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.

  • MDPI. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI.

  • ResearchGate. (2025). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. ResearchGate.

  • Kumar, R., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. PubMed.

  • ResearchGate. (2026). (PDF) Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands. ResearchGate.

  • Kim, S., et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science.

  • ChemRxiv. (n.d.). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv.

  • Molecules. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed.

  • Benchchem. (2025). Troubleshooting guide for Cinnolin-8-amine related experiments. Benchchem.

  • Shimadzu. (n.d.). GC Troubleshooting Tips. Shimadzu.

  • ResearchGate. (n.d.). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. ResearchGate.

  • MDPI. (2023). Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. MDPI.

  • Agilent. (2024). My Chromatography Has Changed: Steps for Effective Troubleshooting. Agilent.

Sources

Technical Support Center: 8-Aminoquinoline-5-carbonitrile Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the stability profile of 8-aminoquinoline-5-carbonitrile (8-AQ-5-CN) under acidic conditions. While the quinoline core is robust, the coexistence of an electron-rich 8-amino group and an acid-labile 5-cyano group creates a unique stability tension.

In acidic media, three primary vectors dictate stability:

  • Nitrile Hydrolysis: The conversion of the 5-cyano group to an amide and subsequently a carboxylic acid.

  • Protonation Equilibria: The formation of mono- vs. di-cationic species, which alters solubility and reactivity.

  • Oxidative Susceptibility: Although acid generally stabilizes the amine against oxidation, the presence of trace metal ions or oxidizing acids can trigger rapid degradation.[1]

Module 1: Acidic Stability & Degradation Mechanisms

The Hydrolysis Pathway (Primary Degradation Mode)

The most critical risk in acidic aqueous environments is the hydrolysis of the nitrile moiety. While aromatic nitriles are generally stable at pH 3–5, strong mineral acids (pH < 1) or elevated temperatures will catalyze the addition of water across the


 triple bond.
  • Stage 1 (Amide Formation): The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[2][3][4][5] This forms an imidate intermediate, which tautomerizes to the primary amide (8-aminoquinoline-5-carboxamide ). This is often observed as an M+18 peak in LC-MS.

  • Stage 2 (Acid Formation): Under prolonged exposure or heat, the amide hydrolyzes further to the carboxylic acid (8-aminoquinoline-5-carboxylic acid ), releasing ammonium.

Protonation & Solubility

8-Aminoquinoline derivatives exhibit two distinct pKa values.

  • pKa₁ (~ -0.5): Protonation of the quinoline ring nitrogen.

  • pKa₂ (~ 4.0): Protonation of the exocyclic 8-amino group.[6]

Implication: In strong acids (e.g., 1M HCl), the molecule exists as a dication . This species is highly soluble in water but chemically distinct from the neutral species. The strong electron-withdrawing nature of the protonated ring nitrogen generally deactivates the ring toward electrophilic attack but activates the nitrile toward nucleophilic attack (hydrolysis).

Visualizing the Degradation Pathway

HydrolysisPathway cluster_legend Legend Nitrile 8-AQ-5-CN (Starting Material) Protonated Activated Nitrile (R-C≡NH+) Nitrile->Protonated + H+ Imidate Imidic Acid Intermediate Protonated->Imidate + H2O Amide Primary Amide (M+18 Impurity) Imidate->Amide Tautomerization Carboxylic Carboxylic Acid (M+19/M+1 Impurity) Amide->Carboxylic + H2O / H+ (Heat) Stable Stable Form Degradant Degradant

Figure 1: Acid-catalyzed hydrolysis pathway of the 5-cyano group. The formation of the amide is the rate-determining step in dilute acid, while conversion to carboxylic acid requires harsher conditions.

Module 2: Troubleshooting Guide

This section addresses specific observations reported by users handling 8-AQ-5-CN in acidic buffers or solvents.

Scenario A: "My solution turned brown/black overnight."

Diagnosis: Oxidative Degradation (Quinone Imine Formation).

  • Cause: While acid protonation protects the amine, any neutralization (local pH spikes) or presence of light/oxygen can trigger oxidation. 8-aminoquinolines are notoriously air-sensitive.

  • Solution:

    • Degas solvents thoroughly before dissolution.

    • Store solutions in amber vials under argon/nitrogen.

    • Check Acid Quality: Ensure your acid source (e.g., HCl) is free of oxidizing impurities like free chlorine or iron (Fe³⁺), which catalyze this reaction.

Scenario B: "I see a new peak at [M+18] in my LC-MS."

Diagnosis: Hydrolysis to Amide.

  • Cause: Exposure to aqueous acid for >4 hours or elevated temperature (>40°C).

  • Solution:

    • Reduce Temperature: Perform acid-mediated reactions or extractions at 0–5°C.

    • Limit Time: Quench acidic reactions immediately upon completion.

    • Switch Acid: If possible, use non-aqueous acids (e.g., HCl in dioxane) to prevent the water-dependent hydrolysis step.

Scenario C: "A yellow precipitate formed when I added HCl."

Diagnosis: Hydrochloride Salt Formation (Not Degradation).

  • Cause: The dihydrochloride salt of 8-AQ-5-CN may have lower solubility in high-molarity acid (common ion effect) or organic solvents (like ether/DCM).

  • Verification: Filter the solid and redissolve in water. If it dissolves clearly and HPLC shows a single peak matching the parent, it is the salt form.

Module 3: Standardized Stress Testing Protocol

To validate the stability of your specific lot of 8-AQ-5-CN, perform this "Forced Degradation" quick-check.

Experimental Setup
ParameterCondition A (Mild)Condition B (Stress)
Solvent 0.1 M HCl (aq)1.0 M HCl (aq)
Concentration 0.5 mg/mL0.5 mg/mL
Temperature 25°C (Ambient)60°C
Duration 24 Hours4 Hours
Control Sample in MeOH at 4°CN/A
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (quinoline specific).

Decision Logic Flowchart

Troubleshooting Start Observation: Sample Issue in Acid Color Color Change? (Darkening) Start->Color Precip Precipitate? Start->Precip NewPeak New HPLC Peak? Start->NewPeak Oxidation Oxidation Detected Action: Degas, Protect from Light Color->Oxidation Yes SaltTest Redissolve in H2O Precip->SaltTest Yes MassSpec Check Mass (LC-MS) NewPeak->MassSpec Yes SaltConfirmed Salt Form (Stable) Action: Proceed SaltTest->SaltConfirmed Dissolves SaltFailed Polymerization/Degradation Action: Discard SaltTest->SaltFailed Insoluble Amide Amide (M+18) Cause: Hydrolysis MassSpec->Amide +18 Da Acid Acid (M+19) Cause: Hydrolysis++ MassSpec->Acid +19 Da

Figure 2: Diagnostic decision tree for evaluating stability issues.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Nitric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to dissolve the compound? 
A: Avoid if possible.  Nitric acid often contains trace nitrous acid (

), which can react with the primary amine at position 8 to form a diazonium salt. This is highly unstable and will lead to phenol formation or polymerization. Use Sulfuric (

) or Hydrochloric (

) acid instead.

Q2: Is the compound stable in TFA (Trifluoroacetic acid)? A: Yes, 8-AQ-5-CN is generally stable in neat TFA for short periods (e.g., for deprotection of other groups or LC-MS sample prep). TFA is a non-oxidizing acid with low water content, minimizing hydrolysis risk compared to aqueous HCl.

Q3: Why does the retention time shift in acidic HPLC buffers? A: The 8-amino group protonates (pKa ~4.0). If your mobile phase pH is near 4.0, you will see peak broadening or shifting due to the equilibrium between neutral and protonated forms. Recommendation: Ensure mobile phase pH is < 2.5 (using 0.1% TFA or Formic Acid) to keep the species fully protonated and sharp.

References

  • BenchChem. (2025).[1][7] Improving the stability of Cinnolin-8-amine in solution (Analogous chemistry for 8-aminoquinolines).

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides: Mechanism and Kinetics.

  • ChemRxiv. (2023). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies (pKa and oxidation data).

  • ChemicalBook. 8-Aminoquinoline Properties and Synthesis.

  • LibreTexts Chemistry. Mechanism of Acid Catalyzed Hydrolysis of Nitriles.

Sources

Technical Support Center: Metal Impurity Remediation for 8-Aminoquinoline-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting persistent transition metal (Pd, Cu, Fe) contamination in 8-aminoquinoline scaffolds.

Introduction: The "Pincer" Problem

If you are reading this, you are likely facing a specific, frustrating phenomenon: your 8-aminoquinoline-5-carbonitrile sample retains high levels of metal catalyst (often >1000 ppm) despite standard silica chromatography or recrystallization.

This is not a failure of your technique; it is a feature of the molecule.

The 8-aminoquinoline (8-AQ) motif is not just a substrate; it is a privileged bidentate ligand. It forms a thermodynamically stable 5-membered chelate ring with transition metals (particularly Palladium and Copper). Standard purification methods compete with this chelation and often lose. To purify this compound, you must break this complex using a ligand with a higher binding affinity than the 8-AQ core.

Part 1: The Mechanism (Why is it sticking?)

Q: Why does flash chromatography fail to remove the palladium catalyst?

A: In standard chromatography, the silica stationary phase interacts with polar functional groups. However, the metal in your sample is likely not "free"; it is tightly bound within the "bite angle" of the quinoline nitrogen and the 8-amino group. This complex is often non-polar enough to co-elute with your product, or stable enough to resist displacement by the silica surface.

Visualization: The 8-AQ Chelation Trap

The following diagram illustrates the competitive binding environment. You must introduce a "Breaker" ligand (Scavenger) that outcompetes the "Pincer" (Product).

ChelationMechanism cluster_0 The Problem cluster_1 The Solution Pd Metal Catalyst (Pd/Cu) Complex Stable Metal-Product Complex Pd->Complex Product 8-Aminoquinoline (The Pincer) Product->Complex Bidentate Binding Waste Metal-Scavenger Complex (Removed) Complex->Waste Ligand Exchange (Thermodynamic Drive) PureProduct Purified Product Complex->PureProduct Scavenger Remediation Agent (Thiol/DMT/NAC) Scavenger->Waste

Figure 1: The thermodynamic displacement required to break the 8-aminoquinoline-metal complex.

Part 2: Wet Chemistry Protocols (Bulk Removal)

Q: My crude reaction mixture has >5000 ppm Pd. Should I use a scavenger resin immediately?

A: No. Solid-supported scavengers are expensive and best suited for "polishing" (<1000 ppm). For bulk removal, use a liquid-liquid extraction with a water-soluble chelator.

Protocol A: The N-Acetylcysteine (NAC) Wash

Best for: Palladium (Pd) and Copper (Cu) removal from organic layers.

Why it works: NAC contains a thiol (-SH) and a carboxylic acid. It outcompetes the 8-AQ ligand and pulls the metal into the aqueous phase. It is milder than strong acids, preserving your 5-carbonitrile group (which can hydrolyze to an amide/acid under harsh conditions).

Step-by-Step:

  • Dissolution: Dissolve your crude this compound in a water-immiscible solvent (Ethyl Acetate or 2-MeTHF are preferred; Dichloromethane is acceptable but less efficient for phase separation).

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (pH 7-8) using dilute NaOH (this deprotonates the thiol, activating it).

  • The Wash: Add the NAC solution to your organic layer (1:1 volume ratio).

  • Agitation (Critical): Stir vigorously at 40-50°C for 1 hour. Note: Heat is often required to overcome the activation energy of breaking the 8-AQ chelate.

  • Separation: Separate the layers. The aqueous layer will likely turn dark/colored (containing the metal).

  • Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless.

  • Rinse: Wash the organic layer once with brine to remove residual NAC.

Part 3: Solid-Phase Scavenging (Polishing)

Q: I've done the washes, but I'm still at 200 ppm. How do I reach ICH Q3D limits (<10 ppm)?

A: Use functionalized silica scavengers.[1][2][3] For aminoquinolines, you must select a scavenger that binds the metal without binding your basic amine product.

Scavenger Selection Guide
Scavenger TypeFunctional GroupSpecificityCompatibility with 8-AQ
Si-Thiol PropylthiolPd, Cu, Ag, RuExcellent. Neutral pH; does not interact with the quinoline nitrogen.
Si-DMT DimercaptotriazinePd, Ru, Rh, IrHigh. Very strong affinity for Pd; best for difficult chelates.
Si-TAAcOH Triaminetetraacetic acidNi, Cu, FeModerate. Good for Fe, but acidic nature might cause salt formation with product.
Activated Carbon CarbonNon-specificLow. Often traps the flat aromatic quinoline product, leading to yield loss.
Protocol B: The "Slurry and Filter" Method

Recommended Scavenger: SiliaMetS® Thiol or Si-DMT

  • Ratio: Calculate the amount of scavenger needed. Usually, 4-5 equivalents relative to the residual metal content is sufficient. If metal content is unknown, use 10-20% w/w relative to the product.

  • Solvent: Dissolve product in THF, MeOH, or DMF. (Avoid DCM if possible, as reaction kinetics are slower).

  • Temperature: Add scavenger and heat to 50-60°C for 4-12 hours.

    • Technical Insight: Room temperature scavenging is often insufficient for 8-aminoquinolines due to the high stability of the impurity complex. Thermal energy is needed to facilitate the ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Check metal content.

Part 4: Decision Tree & Workflow

Use this logic flow to determine the most efficient purification route for your specific batch.

RemediationWorkflow Start Crude 8-Aminoquinoline Derivative Check Initial Metal Content (ppm) Start->Check High > 1000 ppm Check->High Heavy Contamination Med 100 - 1000 ppm Check->Med Moderate Low < 100 ppm Check->Low Polishing Wash Protocol A: NAC Aqueous Wash (50°C) High->Wash Scavenge Protocol B: Si-DMT or Si-Thiol (60°C in DMF/THF) Med->Scavenge Recryst Recrystallization (+ 1% NAC in solvent) Low->Recryst Wash->Check Re-assay Final Final QC (ICP-MS) Scavenge->Final Recryst->Final

Figure 2: Integrated workflow for metal impurity removal.

Part 5: Analytical Verification

Q: My product looks clean (white/pale yellow), but is it?

A: Do not trust color. While Pd-8-AQ complexes are often yellow/green, trace amounts (sufficient to fail QC) can be invisible.

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only way to certify compliance with ICH Q3D.

  • Qualitative (Rapid Check):

    • Dissolve 5 mg of product in 1 mL solvent.

    • Add 1 drop of Sodium Sulfide (Na₂S) solution.

    • Result: A dark precipitate or brown discoloration indicates remaining heavy metals (Pd/Cu/Pb).

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[4] Available at: [Link]

  • Removal of Palladium from Organic Reaction Mixtures. Biotage Technical Guides. (2023).[5] Available at: [Link]

  • Palladium(II) complexes of 8-aminoquinoline derivatives. Journal of Inorganic Biochemistry. (2012).[6][7] (Provides structural evidence of the N,N-bidentate chelation mode). Available at: [Link]

  • Practical Methods for Metal Removal. Organic Process Research & Development. (2023).[5] (Comparative data on NAC vs. other washes). Available at: [Link]

Sources

Technical Support Center: Regiocontrol in 8-Aminoquinoline-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Functionalization

Core Architecture & Electronic Profile

Welcome to the technical guide for 8-aminoquinoline-5-carbonitrile (5-CN-8-AQ) . Unlike the standard 8-aminoquinoline scaffold used ubiquitously as a directing group, the introduction of the nitrile at the C5 position fundamentally alters the electronic and steric landscape of the molecule.

To control regioselectivity, you must first understand the "Push-Pull" conflict inherent in this scaffold:

  • The "Pull" (Deactivation): The C5-cyano group is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO of the quinoline ring, making the pyridine moiety (N1, C2, C3, C4) highly electrophilic and susceptible to nucleophilic radical attack (Minisci-type).

  • The "Push" (Activation): The C8-amino group is a strong electron-donating group (EDG). It activates the carbocyclic ring (C5, C6, C7, C8) toward electrophilic substitution.

  • The Steric Wall: The C5-substituent creates a peri-interaction with the C4 position, effectively shielding it from bulky reagents.

Regioselectivity Map
Reaction TypeTarget PositionPrimary DriverConstraint
Radical Alkylation (Minisci) C2 Electronic activation by N1 + Low LUMOC4 is sterically blocked by C5-CN.
Electrophilic Substitution (SEAr) C7 Ortho-direction by C8-NH₂C5 is blocked by CN; C6 is meta to NH₂ (deactivated).
N-Acylation/Coupling N8 Lone pair availabilityNucleophilicity is reduced by C5-CN (inductive withdrawal).

Interactive Troubleshooting Pathways

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for functionalizing 5-CN-8-AQ derivatives.

G Start Target Transformation Radical C-H Alkylation (Minisci) Start->Radical Add Carbon Chain Electrophile Halogenation/Nitration (SEAr) Start->Electrophile Add Halogen Amide Amide Coupling (DG Installation) Start->Amide Attach Substrate C2_Selectivity C2 Selectivity (Dominant) Radical->C2_Selectivity Standard Conditions C4_Selectivity C4 Selectivity (Suppressed) Radical->C4_Selectivity Requires Blocking C2 C5_Blocked C5 Blocked (Existing CN) Electrophile->C5_Blocked Para to NH2 Low_Yield Issue: Low Yield Amide->Low_Yield Reduced Nucleophilicity Hydrolysis Issue: CN Hydrolysis C2_Selectivity->Hydrolysis Acidic Conditions? C7_Selectivity C7 Selectivity (Ortho to NH2) C5_Blocked->C7_Selectivity Redirect to Ortho

Caption: Decision logic for regioselective functionalization of this compound.

Detailed Troubleshooting Guides

Scenario A: Radical Alkylation (Minisci Reaction)

Issue: "I am trying to alkylate C4, but I only isolate the C2 isomer."

  • Root Cause: In 5-substituted quinolines, the substituent at C5 exerts significant steric pressure on the C4 position (peri-strain). Additionally, the C2 position is electronically more positive (more electrophilic) closer to the protonated N1.

  • The Fix: You cannot easily override this thermodynamic and kinetic preference.

    • To hit C2: Use standard Minisci conditions (Ag/S₂O₈ or Photoredox). The 5-CN group accelerates this reaction compared to unsubstituted 8-AQ.

    • To hit C4: You must block C2 first (e.g., with a chloro group that can be removed later) or use a bulky radical that cannot access C2, though C4 is also crowded. Recommendation: Accept C2 selectivity as a feature of this scaffold.

Protocol 1: C2-Selective Alkylation of 5-CN-8-AQ

  • Setup: Dissolve 5-CN-8-AQ (1.0 equiv) in DCM/H₂O (biphasic 1:1).

  • Acid: Add TFA (1.0 equiv). Note: Do not use strong mineral acids (H₂SO₄) to avoid hydrolyzing the nitrile.

  • Reagents: Add alkyl carboxylic acid (2.0 equiv) and AgNO₃ (0.2 equiv).

  • Initiator: Heat to 40°C and add (NH₄)₂S₂O₈ (3.0 equiv) dropwise over 1 hour.

  • Workup: Neutralize with NaHCO₃ immediately upon completion to protect the nitrile.

Scenario B: Electrophilic Halogenation

Issue: "I want to halogenate the ring. Where will the halogen go?"

  • Analysis:

    • Standard 8-AQ halogenates at C5 (para to amine).

    • Your scaffold has a nitrile at C5.

    • The next most activated position is C7 (ortho to amine).

  • Risk: Over-halogenation can occur at C7 and potentially N-halogenation of the amine.

Protocol 2: C7-Selective Bromination

  • Solvent: Use MeCN (polar aprotic avoids participation).

  • Reagent: NBS (1.05 equiv). Avoid Br₂ (too harsh).

  • Temperature: 0°C to Room Temperature.

  • Observation: The reaction is usually fast due to the activating 8-amino group.

  • Purification: The C7-bromo product often precipitates or is easily separated from the starting material.

Scenario C: Amide Coupling (Using 5-CN-8-AQ as a Directing Group)

Issue: "Coupling 5-CN-8-AQ to my acid chloride is extremely slow compared to standard 8-aminoquinoline."

  • Root Cause: The 5-cyano group withdraws electron density from the ring, reducing the nucleophilicity of the exocyclic amine at C8.

  • The Fix:

    • Use a stronger base: Switch from Et₃N to NaH (if substrate allows) or Pyridine/DMAP.

    • Activate the Acid: Use Acid Chlorides (SOCl₂) rather than HATU/EDC couplings, which may stall.

    • Temperature: Increase reaction temperature to 60-80°C in Toluene.

Frequently Asked Questions (FAQ)

Q1: Can I hydrolyze the 5-CN group to a carboxylic acid without affecting the 8-amino group? A: Yes, but it requires care. Basic hydrolysis (NaOH/H₂O, reflux) is preferred. Acidic hydrolysis often leads to complex mixtures because the 8-amino group protonates, deactivating the ring, while the conditions might also attack the pyridine ring.

Q2: Does the 5-CN group affect the "Directing Group" power of the scaffold in C-H activation? A: Yes. The 5-CN group makes the quinoline nitrogen (N1) less basic.

  • Consequence: Binding to metal centers (Pd, Ni) is weaker.

  • Benefit: It can facilitate reductive elimination (product release) in catalytic cycles where that step is rate-limiting.

  • Adjustment: You may need to increase catalyst loading (e.g., from 5% to 10% Pd(OAc)₂) compared to unsubstituted 8-AQ protocols.

Q3: I see a side product where the nitrile is gone, but I used acidic conditions. What happened? A: You likely formed the primary amide (-CONH₂). The 5-position is electronically coupled to the 8-amino group. In strong acid, the nitrile hydrates readily. Ensure your Minisci or Halogenation reactions are kept at mild pH (use TFA, not HCl) and limited times.

Data Summary: Substituent Effects

PositionSubstituentEffect on Ring ElectronicsEffect on Reactivity
C5 -CN Strong Withdrawal (Inductive & Resonance)Activates C2 for Radicals; Deactivates N8 for coupling.
C8 -NH₂ Strong Donation (Resonance)Activates C7 for Electrophiles; Directs metals to Ortho C-H.
C2 -H Electron DeficientPrimary site for nucleophilic radical attack.
C4 -H Sterically CrowdedSecondary site; usually inaccessible in 5-substituted systems.

References

  • Minisci Reaction Regioselectivity

    • Proctor, R. S. J., & Phipps, R. J. (2019).[1] "Regioselectivity in the Minisci Reaction: Recent Advances and Future Prospects." Angewandte Chemie International Edition.

  • Functionalization of 8-Aminoquinolines

    • Corbet, M., & De Campo, F. (2013).
  • Halogenation of Quinolines

    • Fernandes, R. A., & Choudhary, P. (2022).[2] "Ni-Catalyzed Regioselective C-5 Halogenation of 8-Aminoquinoline..." Asian Journal of Organic Chemistry. (Note: Discusses C5 preference, implying C7 is next if C5 is blocked).

  • Electronic Effects in C-H Activation

    • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C-H Bonds." Chemical Reviews.

Sources

Technical Support Center: Stability & Handling of Aminoquinoline Carbonitrile Salts

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AQC-HYGRO-001 Status: Active Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Aminoquinoline carbonitriles represent a challenging class of API intermediates and drug substances. The coexistence of a basic aminoquinoline core and a hydrolytically sensitive carbonitrile (cyano) group creates a "stability paradox."

Standard salt formation with strong mineral acids (e.g., HCl) often yields highly hygroscopic solids. The absorbed atmospheric moisture, combined with the acidic micro-environment of the salt lattice, catalyzes the hydrolysis of the nitrile to an amide (and subsequently a carboxylic acid), degrading the compound.

This guide provides a self-validating workflow to diagnose, remediate, and prevent these issues.

Module 1: Diagnosis & Characterization

How to quantitatively assess hygroscopicity.

Before attempting remediation, you must classify the severity of the moisture uptake. We utilize Dynamic Vapor Sorption (DVS) rather than simple LOD (Loss on Drying) because DVS distinguishes between surface adsorption and bulk absorption (deliquescence/hydrate formation).

Standard Operating Procedure: DVS Profiling

Objective: Determine the Critical Relative Humidity (CRH) and Hysteresis Loop.

  • Sample Prep: Load 10–20 mg of sample into the quartz pan.

  • Pre-conditioning: Dry at 0% RH at 25°C for 6 hours to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Cycle: Decrease RH from 90% back to 0%.

Data Interpretation Table:

Mass Change (at 80% RH)Classification (EP/USP)Risk LevelAction Required
< 0.2%Non-hygroscopicLowStandard packaging.
0.2% – 2.0%Slightly hygroscopicModerateDesiccant required.
2.0% – 15.0%Moderately hygroscopicHighRe-salt or Co-crystal.
> 15.0%DeliquescentCriticalImmediate Process Halt.
Workflow Visualization: Diagnostic Logic

DVS_Workflow Start Sample: Aminoquinoline Carbonitrile Salt DVS Run DVS Isotherm (25°C, 0-90% RH) Start->DVS Result Analyze Mass Change @ 80% RH DVS->Result Low < 2% Uptake Result->Low High > 2% Uptake Result->High Action1 Proceed to Formulation (Standard Controls) Low->Action1 Action2 Check Hysteresis High->Action2 Hysteresis_Yes Hysteresis Present (Hydrate Formation?) Action2->Hysteresis_Yes Hysteresis_No No Hysteresis (Surface Adsorption) Action2->Hysteresis_No XRD Run PXRD (Check for Channel Hydrates) Hysteresis_Yes->XRD Resalt Initiate Salt Screening (Module 2) Hysteresis_No->Resalt

Figure 1: Decision tree for interpreting hygroscopicity data and determining next steps.

Module 2: Salt Selection Strategy (Root Cause Fix)

The Causality Principle: Lattice Energy vs. Solvation Energy.

If your aminoquinoline carbonitrile salt is hygroscopic (likely an HCl or Mesylate salt), the crystal lattice energy is insufficient to overcome the hydration energy of the ions. To fix this, we must switch the counter-ion.

The Strategy: Replace small, high-charge-density anions (Cl⁻) with large, lipophilic anions or dicarboxylic acids that pack efficiently.

Counter-Ion Selection Matrix
Counter-IonHygroscopicity RiskSolubilityNitrile Stability RiskRecommendation
Chloride (HCl) Very High HighCritical (Acidic micro-environment promotes hydrolysis)Avoid for this scaffold.
Mesylate HighHighModerateUse only if non-hygroscopic polymorph exists.
Tosylate LowModerateLowPreferred. Large aromatic ring aids packing.
Fumarate Very LowLow/ModVery LowExcellent. High MP, stable lattice.
Napsylate Very LowLowVery LowBest for extreme humidity resistance.

Scientific Rationale: The aminoquinoline core is planar. Using a planar aromatic counter-ion (Tosylate, Napsylate) allows for


-

stacking interactions, significantly increasing lattice energy and excluding water molecules. Furthermore, these weak acids provide a less aggressive pH environment, preserving the nitrile group.
Salt Screening Protocol
  • Dissolution: Dissolve free base in hot ethanol/IPA (10 vol).

  • Acid Addition: Add 1.05 eq of acid (Tosylate/Fumarate).

  • Cooling: Slow cool (0.1°C/min) to maximize crystallinity. Amorphous material is always more hygroscopic than crystalline material.

  • Isolation: Filter and wash with cold solvent (non-polar, e.g., Heptane).

Module 3: Handling & Storage Protocols

Preventing degradation during routine experimentation.

Even with an optimized salt, the nitrile group remains vulnerable.

Protocol: Drying without Degradation

Issue: Heat accelerates nitrile hydrolysis. Solution: Vacuum drying with desiccants.

  • Equipment: Vacuum oven set to < 40°C.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or Silica Gel inside the oven (do not touch the sample).
    
  • Vacuum: Pull < 5 mbar.

  • Duration: Dry until solvent peak in NMR is < 0.5% wt/wt.

Storage Conditions
  • Primary Container: LDPE bag, twisted and tied (not heat sealed if solvent residues remain).

  • Secondary Container: Aluminum foil laminate bag with heat seal.

  • Desiccant: Silica gel sachet between the primary and secondary container.

  • Temperature: 2–8°C (Refrigerated). Note: Allow to reach room temp before opening to prevent condensation.

Module 4: Troubleshooting & FAQs

Q1: My solid turned into a sticky gum overnight. Can I save it?

Diagnosis: Deliquescence. The salt absorbed enough water to dissolve itself, forming a saturated solution. Troubleshooting:

  • Do not heat it (this will hydrolyze the nitrile).

  • Dissolve the gum in a minimum amount of anhydrous Methanol or DCM.

  • Add a co-solvent (MTBE or Heptane) to induce precipitation.

  • If it remains an oil, perform a lyophilization (freeze-drying) cycle using t-Butanol/Water.

Q2: I see a new peak in the HPLC at RRT 0.85. What is it?

Diagnosis: Nitrile Hydrolysis.[1][2] Mechanism:


 (Amide).
Causality:  Your salt is likely acidic (HCl) and absorbed moisture. The local pH < 2.0 catalyzed the reaction.
Fix:  You must repurify the free base to remove the amide, then re-salt with a weaker acid (e.g., Fumaric acid, pKa ~3.0) to prevent recurrence.
Q3: The elemental analysis (CHN) values are inconsistent.

Diagnosis: Variable Hydrate Formation. Explanation: Hygroscopic salts often form non-stoichiometric channel hydrates. The water content varies with the lab's humidity on the day of weighing. Fix: Equilibrate the sample at a specific RH (e.g., 40%) for 24 hours before weighing, or measure water content (Karl Fischer) immediately prior to CHN analysis and correct the theoretical values.

Pathway Visualization: Degradation Mechanism

Hydrolysis_Pathway Salt Aminoquinoline-CN Salt (Solid State) Solution Micro-droplet Formation (Acidic pH) Salt->Solution + Moisture Moisture Atmospheric H2O (Absorption) Moisture->Solution Amide Amide Impurity (Hydrolysis Product) Solution->Amide Acid Catalysis Acid Carboxylic Acid (Final Degradant) Amide->Acid Further Hydrolysis

Figure 2: The moisture-induced degradation pathway of nitrile salts in acidic environments.

References

  • Morris, K. R., et al. (1994). "Structural properties of pharmaceutical salts." International Journal of Pharmaceutics.

    • Cited for: General principles of salt selection and l
  • European Pharmacopoeia (Ph.[3] Eur.) . "5.[4][5]11. Characters Section in Monographs."

    • Cited for: Hygroscopicity classification standards.[3][6][7][8]

  • FDA Guidance for Industry . (2024). "Stability Testing of Drug Substances and Products."[9]

    • Cited for: Stability testing protocols and humidity controls.[3][8][9][10]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Cited for: Counter-ion selection (Tosylate/Fumar
  • Surface Measurement Systems . "DVS Method for Hygroscopicity Classification."

    • Cited for: DVS experimental protocols.

Sources

Validation & Comparative

Part 1: Mechanistic Interpretation of the 1H NMR Spin System

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop 1H NMR for the Structural Elucidation of 8-Aminoquinoline-5-carbonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing analytical workflows for complex heterocyclic intermediates. This compound is a critical building block in the synthesis of advanced pharmaceuticals, including antimalarials and neuroprotective agents[1][2]. The accurate characterization of this molecule relies heavily on 1H Nuclear Magnetic Resonance (NMR) spectroscopy to verify the regiochemistry of the electron-donating amino group at C8 and the electron-withdrawing cyano group at C5.

This guide objectively compares the performance of modern Benchtop NMR (60–100 MHz) against traditional High-Field NMR (400–600 MHz) for the analysis of this compound. By examining the causality behind the molecule's unique spin system, we provide researchers with actionable, self-validating protocols for both real-time reaction monitoring and high-resolution structural verification.

To effectively evaluate and compare analytical platforms, one must first understand the intrinsic magnetic environment of this compound. The substitution pattern creates highly distinct electronic domains within the quinoline core, dictating the resulting chemical shifts:

  • The Peri-Deshielding Effect (H4): The cyano group at C5 is strongly electron-withdrawing via both inductive and resonance effects. This creates a pronounced peri-deshielding effect on the spatially adjacent H4 proton, shifting it significantly downfield to approximately 8.50 ppm[2].

  • The Push-Pull AB System (H6 & H7): The aromatic ring containing the substituents exhibits a classic "push-pull" electronic distribution. The C5-cyano group deshields the ortho-proton (H6), while the C8-amino group donates electron density via resonance, strongly shielding its ortho-proton (H7). This results in a widely dispersed AB spin system, with H6 appearing as a doublet near 7.85 ppm and H7 as a doublet upfield near 6.90 ppm[2].

  • The Heteroaromatic AMX System (H2, H3, H4): The nitrogen atom in the quinoline ring strongly deshields H2 due to direct electronegativity, pushing it to ~9.00 ppm. H3 remains relatively unaffected by the substituents, appearing as a doublet of doublets around 7.55 ppm[1][2].

Table 1: 1H NMR Spectral Assignments for this compound (400 MHz, DMSO-d6)
ProtonExpected Shift (ppm)MultiplicityCoupling Constant (J in Hz)Causality / Mechanistic Rationale
H2 8.95 – 9.05ddJ = 4.5, 1.5Strong inductive deshielding from the adjacent ring nitrogen.
H4 8.45 – 8.55ddJ = 8.5, 1.5Peri-deshielding effect from the spatial proximity of the C5-cyano group.
H6 7.80 – 7.90dJ = 8.0Deshielded by the ortho-cyano group (electron-withdrawing).
H3 7.50 – 7.60ddJ = 8.5, 4.5Standard quinoline beta-proton; minimal substituent effect.
H7 6.85 – 6.95dJ = 8.0Strongly shielded by the ortho-amino group (resonance donation).
NH2 6.50 – 6.80br sN/ABroadened by quadrupolar relaxation of nitrogen and solvent exchange.

Part 2: Platform Performance Comparison

The choice between Benchtop and High-Field NMR depends entirely on the analytical objective: chemical resolution versus temporal accessibility.

  • High-Field NMR (400–600 MHz): Operating with superconducting magnets, these systems provide exceptional chemical shift dispersion. For this compound, a 400 MHz instrument easily resolves the fine J-couplings (e.g., the 1.5 Hz meta-coupling between H2 and H4). It remains the gold standard for final structural proof, impurity profiling, and publication-quality data[2].

  • Benchtop NMR (60–100 MHz): Utilizing permanent rare-earth magnets, benchtop systems have revolutionized synthetic workflows. While the lower field strength results in some multiplet overlap (particularly between H3 and H6), modern benchtop systems excel in continuous flow reaction monitoring. They allow for the direct pumping of reaction mixtures without the need for deuterated solvents, utilizing advanced solvent suppression techniques[3][4]. This enables the real-time tracking of the catalytic reduction of 8-nitroquinoline-5-carbonitrile to the target amino compound[5][6].

Table 2: Performance Comparison: Benchtop vs. High-Field NMR
FeatureBenchtop NMR (60–100 MHz)High-Field NMR (400–600+ MHz)
Resolution (Dispersion) Low (Overlapping multiplets expected)High to Ultra-High (Baseline resolved AB/AMX systems)
Solvent Requirement Neat or non-deuterated (via suppression)Deuterated (e.g., DMSO-d6, CDCl3)
Primary Application Real-time reaction monitoring / KineticsRoutine structural verification / 2D NMR
Accessibility Fume hood / On-line continuous flowDedicated core facility

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the following protocols incorporate built-in validation steps.

Protocol A: In-Line Reaction Monitoring via Benchtop NMR (60 MHz)

Objective: Monitor the catalytic reduction of 8-nitroquinoline-5-carbonitrile to this compound in continuous flow[4].

  • System Initialization & Self-Validation: Run a baseline spectrum of the pure reaction solvent (e.g., Methanol) using a WET (Water Suppression Enhanced through T1 effects) pulse sequence. Validation: Ensure the residual solvent peak is suppressed by >95% and the baseline remains flat. If distortions occur, recalibrate the suppression pulse bandwidth.

  • Calibration: Inject a 50 mM standard of the starting material (8-nitroquinoline-5-carbonitrile). Integrate the highly deshielded H4 proton signal. Set this integral as the baseline quantitative reference (representing 100% reactant).

  • Continuous Acquisition: Connect the reactor outflow to the benchtop NMR flow cell. Acquire spectra every 60 seconds using 8 scans per spectrum to maximize temporal resolution while maintaining adequate signal-to-noise[3].

  • Data Processing: Track the appearance of the shielded H7 proton (~6.90 ppm) of the amino product. The reaction is deemed complete when the integral of the H7 product peak plateaus and the starting material peak is indistinguishable from baseline noise.

Protocol B: High-Resolution Structural Verification (400/600 MHz)

Objective: Confirm the exact regiochemistry and purity of the isolated this compound.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of high-purity DMSO-d6. Validation: Visually inspect the NMR tube. The solution must be perfectly clear; filter through a plug of glass wool if particulate matter is present to prevent magnetic susceptibility artifacts that degrade resolution.

  • Probe Tuning & Shimming: Insert the sample and automatically tune/match the probe to the 1H frequency. Perform gradient shimming (Z1-Z5). Validation: Check the full width at half maximum (FWHM) of the residual DMSO-d6 quintet (2.50 ppm). It must be < 0.8 Hz to proceed with acquisition.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum using a 30-degree flip angle, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all spins.

  • Post-Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and baseline correct. Reference the chemical shift to the residual DMSO-d6 peak at 2.50 ppm[2].

Part 4: Decision Workflow Visualization

NMR_Workflow Start Synthesize 8-Aminoquinoline- 5-carbonitrile Decision Primary Analytical Objective? Start->Decision Benchtop Benchtop NMR (60-100 MHz) In-line Reaction Monitoring Decision->Benchtop Real-Time Kinetics HighField High-Field NMR (400-600 MHz) Structural Elucidation Decision->HighField Final Verification B_Data Track Conversion & Kinetics (Solvent Suppression) Benchtop->B_Data H_Data Resolve J-Couplings & Confirm Regiochemistry HighField->H_Data

Workflow for selecting the optimal NMR platform for this compound analysis.

References

  • Title: 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem | Source: nih.
  • Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases | Source: google.
  • Title: Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR | Source: magritek.
  • Title: Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup | Source: acs.
  • Title: Reaction Monitoring | Source: oxinst.

Sources

13C NMR chemical shifts of the cyano group in aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Value of the Cyano Shift

In medicinal chemistry, aminoquinolines are privileged scaffolds, serving as the backbone for antimalarials (e.g., chloroquine analogues), anticancer agents, and kinase inhibitors. The introduction of a cyano (nitrile) group onto this scaffold alters its electronic landscape and lipophilicity, critical parameters for drug-receptor interactions.

For the synthetic chemist, 13C NMR spectroscopy offers the most definitive "performance" for validating these structures. Unlike 1H NMR, which infers the presence of the nitrile group indirectly (or not at all), 13C NMR provides a direct, quantifiable resonance for the quaternary cyano carbon (


).

This guide compares the spectroscopic signature of 2-amino-3-cyanoquinolines against standard alternatives (benzonitriles, cyanopyridines, and naked quinolines). The data reveals a distinct shielding effect (~114 ppm) in amino-substituted systems, serving as a robust diagnostic marker for regiochemical assignment.

Comparative Analysis: Chemical Shift Performance

The "performance" of an NMR signal is defined here by its diagnostic resolution—its ability to distinguish a specific structural motif from analogues. The table below aggregates experimental data to demonstrate how the amino group perturbs the standard nitrile chemical shift.

Table 1: Comparative 13C NMR Chemical Shifts of Aromatic Nitriles
Compound ClassStructural Context

(CN) (ppm)
SolventElectronic Effect
Benzonitrile Carbocyclic Baseline118.9 CDCl

Baseline conjugation
2-Cyanopyridine Heterocyclic (Ortho-N)117.8 CDCl

Inductive withdrawal by ring N
3-Cyanopyridine Heterocyclic (Meta-N)116.5 CDCl

Less direct conjugation
3-Quinolinecarbonitrile Fused Ring (No Amino)117.0 DMSO-d

Extended

-system
2-Amino-3-cyanoquinoline Target Scaffold 113.8 - 114.5 DMSO-d

Strong Shielding (Mesomeric)
2-Amino-4-chloro-3-cyanoquinoline Substituted Target114.0 DMSO-d

Shielding persists despite Cl
Key Insight: The Amino-Shielding Anomaly

Standard aromatic nitriles resonate between 116–119 ppm . However, the 2-amino-3-cyanoquinoline motif consistently displays an upfield shift to ~114 ppm .

  • Causality: This 3-5 ppm upfield shift is not a solvent artifact. It is driven by the strong mesomeric (+M) effect of the exocyclic amino group. The lone pair on the amino nitrogen donates electron density into the ring, which is conjugated to the nitrile carbon, effectively shielding it.

Mechanistic Analysis & Visualization

To interpret the data correctly, one must understand the electronic "push-pull" dynamic. The amino group acts as a pump, pushing electron density toward the electron-withdrawing cyano group.

Diagram 1: Electronic Shielding Mechanism

The following diagram illustrates the resonance contribution that leads to the increased electron density (shielding) at the cyano carbon.

ResonanceEffect cluster_legend Effect on Chemical Shift Amino Amino Group (-NH2) Electron Donor (+M) Ring Quinoline Ring Conjugated System Amino->Ring Lone pair donation (Resonance) Cyano Cyano Carbon (C≡N) Shielded Target (~114 ppm) Ring->Cyano Increased Electron Density (Upfield Shift) Standard Standard Ar-CN ~118 ppm Shifted Amino-Ar-CN ~114 ppm Standard->Shifted Shielding (-4 ppm)

Caption: Resonance pathway showing electron density transfer from the amino group to the cyano carbon, resulting in a diagnostic upfield shift.

Experimental Protocol: Validated Acquisition Workflow

Acquiring high-quality 13C NMR data for quaternary nitrile carbons requires specific parameter optimization due to their long relaxation times (


) and lack of Nuclear Overhauser Effect (NOE) enhancement.
Step-by-Step Acquisition Protocol
1. Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      rather than CDCl
    
    
    
    .
    • Reasoning: Aminoquinolines often have poor solubility in chloroform. Furthermore, DMSO stabilizes the polar amino-cyano interaction, providing sharper peaks.

  • Concentration: Aim for 20–30 mg in 0.6 mL solvent. High concentration is vital for detecting the low-intensity quaternary C

    
    N signal.
    
2. Instrument Parameters (The "Trust" Factors)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): Set to 2.0 – 4.0 seconds .

    • Causality: Quaternary carbons relax slowly. A standard d1 of 1.0s will saturate the C

      
      N signal, causing it to disappear into the noise. Increasing d1 restores signal intensity.
      
  • Scans (ns): Minimum 1024 scans .

    • Validation: The signal-to-noise ratio (S/N) increases with the square root of scans. Since the C

      
      N peak is small (no NOE enhancement), high scan counts are non-negotiable.
      
3. Data Processing
  • Exponential Multiplication (LB): Apply a Line Broadening of 1.0 – 2.0 Hz .

    • Effect: This smooths the baseline noise, helping the small quaternary peak emerge clearly.

Diagram 2: Structural Elucidation Workflow

Use this logic flow to confirm the presence of the cyano-aminoquinoline motif.

ElucidationWorkflow Start Acquire 13C NMR (DMSO-d6) CheckRegion Check 110-125 ppm Region Start->CheckRegion PeakFound Is a peak present? CheckRegion->PeakFound NoPeak Increase d1 (Relaxation Delay) & Scans PeakFound->NoPeak No PeakYes Analyze Shift Value PeakFound->PeakYes Yes NoPeak->Start Re-acquire ShiftHigh ~117-120 ppm Likely Non-Amino Ar-CN PeakYes->ShiftHigh ShiftLow ~113-115 ppm Consistent with 2-Amino-3-Cyanoquinoline PeakYes->ShiftLow

Caption: Decision tree for interpreting 13C NMR data to validate the amino-cyanoquinoline scaffold.

Conclusion

When comparing alternatives for structural characterization, 13C NMR provides the specific "product performance" required to distinguish 2-amino-3-cyanoquinolines from other nitrile-containing aromatics. The diagnostic chemical shift of ~114 ppm is a reliable indicator of the specific electronic environment created by the ortho-amino group. Researchers should prioritize DMSO-d


  as the solvent and ensure extended relaxation delays  to reliably capture this critical data point.

References

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Retrieved from

  • MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Retrieved from

  • SpectraBase. (2025).[1] Benzonitrile 13C NMR Chemical Shifts. Retrieved from

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges. Retrieved from

  • ChemicalBook. (2024). 4-Cyanopyridine 13C NMR Spectrum. Retrieved from

Sources

A Comparative Guide to the FTIR Spectral Analysis of 8-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of 8-Aminoquinoline-5-carbonitrile

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a key pharmacophore found in numerous therapeutic agents, and the addition of an amino group at the 8-position and a nitrile group at the 5-position introduces unique electronic and structural features. These modifications can profoundly influence the molecule's biological activity, making unambiguous structural characterization paramount. FTIR spectroscopy serves as a rapid and non-destructive technique to confirm the presence of key functional groups and provide a unique "fingerprint" of the molecule.

This guide will deconstruct the expected FTIR spectrum of this compound by analyzing the vibrational modes of the 8-aminoquinoline core and the 5-carbonitrile substituent. A comparison with the spectra of 8-aminoquinoline and other relevant quinoline derivatives will provide a robust framework for spectral assignment.

The Principles of FTIR Spectroscopy in the Context of this compound

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are dependent on the bond strengths, atomic masses, and overall molecular geometry. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to distinct vibrational modes. For a molecule like this compound, a nonlinear molecule with multiple atoms, the number of fundamental vibrational modes is given by the formula 3N-6, where N is the number of atoms, resulting in a complex and information-rich spectrum.[1]

The key functional groups to consider in the FTIR spectrum of this compound are:

  • The Amino (-NH₂) Group: This primary aromatic amine will exhibit characteristic N-H stretching and bending vibrations.

  • The Nitrile (C≡N) Group: This group has a very distinct and sharp stretching vibration in a relatively uncongested region of the spectrum.

  • The Quinoline Ring System: This aromatic heterocyclic system will display a series of C-H and C=C stretching and bending vibrations.

Predicted FTIR Spectrum of this compound: A Comparative Analysis

3.1. The 8-Aminoquinoline Parent Structure

The FTIR spectrum of 8-aminoquinoline can be conceptualized as a superposition of the spectra of aniline and quinoline.[2][3] Key vibrational modes for 8-aminoquinoline include:

  • N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[4][5]

  • N-H Bending: A scissoring vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range.[4]

  • Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.[6][7]

  • Aromatic C=C and C=N Stretching: The quinoline ring system will exhibit a series of sharp absorptions in the 1650-1400 cm⁻¹ region.[6]

  • C-N Stretching: For aromatic amines, a strong band is typically observed between 1335-1250 cm⁻¹.[4]

  • Out-of-Plane C-H Bending: These vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.[7]

3.2. The 5-Carbonitrile Substituent

The introduction of a nitrile group at the 5-position will introduce a highly characteristic absorption band.

  • C≡N Stretching: Nitriles exhibit a sharp and intense peak in the 2260-2220 cm⁻¹ region.[8][9] For aromatic nitriles, conjugation with the ring system weakens the C≡N bond, shifting the absorption to a lower wavenumber (2240-2220 cm⁻¹).[8][10] This peak is often one of the most easily identifiable features in the spectrum.

3.3. Comparative Spectral Data

The following table summarizes the expected vibrational frequencies for this compound based on the analysis of its parent structures and related compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Asymmetric Stretch~3450MediumCharacteristic of a primary aromatic amine.[4]
N-H Symmetric Stretch~3350MediumCharacteristic of a primary aromatic amine.[4]
Aromatic C-H Stretch3100-3000Medium-WeakTypical for aromatic ring systems.[6][7]
C≡N Stretch2240-2220Strong, SharpLowered frequency due to conjugation with the quinoline ring.[8][10]
N-H Scissoring Bend1650-1580MediumCan sometimes overlap with aromatic C=C stretching.[4]
Aromatic C=C & C=N Stretches1600-1400Medium-StrongA series of sharp bands characteristic of the quinoline ring.[6]
Aromatic C-N Stretch1335-1250StrongCharacteristic of aromatic amines.[4]
Out-of-Plane C-H Bending900-675Medium-StrongThe pattern of these bands is diagnostic of the ring substitution.[7]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and effective technique.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any residual moisture. Moisture can lead to a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the N-H stretching bands.

    • Weigh out approximately 1-2 mg of the sample and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and will yield a high-quality spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_proc Data Processing A Dry Sample & KBr B Weigh (1:100 ratio) A->B C Grind in Agate Mortar B->C D Load into Pellet Die C->D E Apply Hydraulic Pressure D->E F Acquire Background Spectrum E->F G Acquire Sample Spectrum F->G H Co-add Scans G->H I Ratio Sample/Background H->I J Baseline Correction & Peak Picking I->J

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Visualizing Key Vibrational Modes

The following diagram illustrates the primary functional groups of this compound and their corresponding characteristic vibrational regions in the FTIR spectrum.

Vibrational_Modes NH2 Amino Group (-NH₂) NH_Stretch N-H Stretch ~3450-3350 cm⁻¹ NH2->NH_Stretch Bending_Region Bending & Aromatic Region ~1650-1400 cm⁻¹ NH2->Bending_Region N-H Bend CN Nitrile Group (C≡N) CN_Stretch C≡N Stretch ~2230 cm⁻¹ CN->CN_Stretch Ring Quinoline Ring CH_Stretch Aromatic C-H Stretch ~3100-3000 cm⁻¹ Ring->CH_Stretch Ring->Bending_Region C=C/C=N Stretches Fingerprint Fingerprint Region < 1400 cm⁻¹ Ring->Fingerprint C-H Bends

Caption: Key functional groups of this compound and their IR regions.

Conclusion

The FTIR spectral analysis of this compound is a powerful tool for its structural elucidation. By understanding the characteristic vibrational frequencies of the primary aromatic amine, the conjugated nitrile group, and the quinoline ring system, a detailed and accurate interpretation of the spectrum is achievable. The most diagnostic peaks are the pair of N-H stretches above 3300 cm⁻¹ and the strong, sharp C≡N stretch around 2230 cm⁻¹. A comparative analysis with the spectra of 8-aminoquinoline and other substituted quinolines provides the necessary reference points for confident peak assignment. This guide provides the foundational knowledge and experimental protocol for researchers to effectively utilize FTIR spectroscopy in the characterization of this and similar complex heterocyclic molecules.

References

  • Engelter, C., Jackson, G. E., Knight, C. L., & Thornton, D. A. (1985). Complexes of 8-Aminoquinoline. I. The Infrared Spectra of the Ligand, the Tris Complexes of Iron, Cobalt and Nickel Perchlorates. Inorganica Chimica Acta, 107, 49-55.
  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview.
  • PubChem. (n.d.). 8-Aminoquinoline.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • ChemicalBook. (n.d.). 8-Aminoquinoline(578-66-5)IR1.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • NIST. (n.d.). 8-Quinolinamine. NIST WebBook.
  • Taylor & Francis Online. (2009, April 2). Complexes of 8-Aminoquinoline. I.
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • ResearchGate. (2015, August 22).
  • ResearchGate. (n.d.).
  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline.
  • MDPI. (2023, November 28).
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • YouTube. (2014, January 2).
  • Intranet CSIC. (n.d.). 5-Aminoquinoline-8-carbonitrile.
  • Chemistry LibreTexts. (2020, September 2). 8.
  • ACS Omega. (2025, April 7). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16)

Sources

High-Resolution Mass Spectrometry Profiling of 8-Aminoquinoline-5-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for analytical chemists and drug discovery scientists. It synthesizes theoretical exact mass calculations with established fragmentation behaviors of aminoquinoline scaffolds to provide a definitive reference for 8-aminoquinoline-5-carbonitrile.

Executive Summary

This compound (C₁₀H₇N₃) is a critical pharmacophore in the synthesis of next-generation antimalarials (analogous to Primaquine and Tafenoquine) and fluorescent chemosensors. In synthetic workflows, it is often accompanied by structurally similar impurities such as 5-bromo-8-aminoquinoline (starting material) or regioisomers that standard detection methods fail to resolve with confidence.

This guide compares High-Resolution Mass Spectrometry (HRMS) against standard industrial alternatives (HPLC-UV and Low-Resolution MS). The data demonstrates that while UV and LRMS are sufficient for routine purity checks, HRMS is the mandatory standard for structural confirmation, impurity profiling, and regulatory submission due to its ability to resolve fine isotopic structures and sub-ppm mass accuracy.

Chemical Specifications & HRMS Identity

Before analyzing performance, we establish the "Ground Truth" data for the analyte.

ParameterSpecification
Compound Name This compound
Formula C₁₀H₇N₃
Monoisotopic Mass 169.06399 Da
[M+H]⁺ Exact Mass 170.07127 Da
CAS Number 59551-02-9 (Generic for isomer class; verify specific lot)
Structure Quinoline core, 8-amino, 5-cyano substitution
Ionization Mode ESI Positive (Protonation at quinoline N or amine)

Comparative Performance Analysis

A. HRMS vs. HPLC-UV (The Specificity Gap)

Scenario: Detecting the product in a crude reaction mixture containing the starting material (5-bromo-8-aminoquinoline) and de-halogenated byproducts.

FeatureHPLC-UV (254 nm)HRMS (Orbitrap/Q-TOF)
Detection Basis Chromophore absorption (π-π* transitions)Mass-to-charge ratio (m/z)
Specificity Low. Relies solely on Retention Time (RT). Co-eluting isomers cannot be distinguished.High. Resolves co-eluting peaks by extracting specific ion chromatograms (XIC) with <5 ppm window.
Impurity ID Impossible. Cannot identify unknown peaks without standards.Definitive. Can assign formulas to unknown impurities (e.g., oxidation products) based on exact mass.
Linearity Excellent (Beer-Lambert Law).Good (requires stable isotopes for strict quantitation).

Verdict: UV is suitable for routine % purity, but HRMS is required to prove that a peak at RT 4.5 min is actually the target and not an isobaric interference.

B. HRMS vs. Low-Resolution MS (The Accuracy Gap)

Scenario: Distinguishing the target (C₁₀H₇N₃) from a potential oxidative impurity or background interference with similar nominal mass.

FeatureLow-Res MS (Triple Quad)High-Res MS (Orbitrap/Q-TOF)
Mass Accuracy Nominal (± 0.5 Da). Measures ~170.1.Accurate (< 0.001 Da). Measures 170.0712.
Confidence Medium. Cannot distinguish C₁₀H₇N₃ (169.06) from a hypothetical contaminant like C₉H₇N₂O₂ (175.05 - different mass, but close in nominal space if fragments overlap).Absolute. Mass defect analysis confirms elemental composition.
Fine Isotopes Unresolved.Resolves ¹³C, ¹⁵N contributions to validate formula.

Verdict: LRMS is the tool for quantifying knowns. HRMS is the tool for identifying unknowns and validating the structure of new batches.

Experimental Protocol: HRMS Characterization

Note: This protocol is self-validating using the internal lock mass or a known calibrant.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (LC-MS grade) .

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Causality: Formic acid ensures protonation ([M+H]⁺) of the basic quinoline nitrogen, maximizing sensitivity in ESI+ mode.

Step 2: Instrument Parameters (Q-TOF / Orbitrap)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C (Ensures desolvation without thermal degradation of the nitrile).

  • Fragmentor Voltage: 100-135V (Optimized to prevent in-source fragmentation).

  • Mass Range: m/z 50 – 500 (Focus on low mass region).

  • Reference Mass: Use LockSpray (e.g., Leucine Enkephalin) for real-time mass correction.

Step 3: Data Acquisition Workflow
  • Full Scan (MS1): Acquire data to confirm the precursor ion [M+H]⁺ at 170.0713 .

  • MS/MS (Targeted): Isolate m/z 170.07 and apply Collision Induced Dissociation (CID) energies of 10, 20, and 40 eV.

Data Interpretation & Fragmentation Pathways[1][2][3][4][5]

Observed Fragmentation Pattern (MS/MS)

The fragmentation of 8-aminoquinolines is distinct. The HRMS allows us to assign exact formulas to fragments, confirming the core structure.

Fragment Ion (m/z)Formula LossProposed Structure / Mechanism
170.0713 [M+H]⁺Precursor Ion (Stable quinoline core).
153.0447 - NH₃ (17.026)Loss of Amine. Characteristic of primary amines on aromatic rings.
143.0609 - HCN (27.011)Ring Contraction. Common in quinolines; loss of HCN from the pyridine ring.
126.0344 - NH₃ & - HCNCombined Loss. Secondary fragmentation.
Visualizing the Fragmentation Logic

The following diagram illustrates the structural breakdown validated by HRMS.

FragmentationPathway Precursor Precursor [M+H]+ m/z 170.0713 (C10H8N3)+ Frag1 Fragment A m/z 153.0447 Loss of NH3 Precursor->Frag1 - NH3 (17.02 Da) (Primary Amine Cleavage) Frag2 Fragment B m/z 143.0609 Loss of HCN Precursor->Frag2 - HCN (27.01 Da) (Quinoline Ring Contraction) Frag3 Core Ion m/z 126.0344 Combined Loss Frag1->Frag3 - HCN Frag2->Frag3 - NH3

Caption: MS/MS fragmentation pathway of this compound. The parallel loss of Ammonia and HCN confirms the presence of the exocyclic amine and the nitrogenous ring.

Analytical Workflow Diagram

This self-validating workflow ensures that the data collected is robust enough for regulatory filing or publication.

Workflow Sample Crude Reaction Mixture LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI (+) Source Protonation LC->Ionization MS1 HRMS Full Scan (m/z 170.0713) Ionization->MS1 Soft Ionization Filter Mass Filter < 5 ppm Error MS1->Filter Exact Mass Check MS2 MS/MS Fragmentation Fingerprint ID Filter->MS2 Precursor Selection Report Purity & Identity Confirmation Filter->Report Formula Confirmation MS2->Report Structural Validation

Caption: Integrated HRMS workflow for unambiguous identification of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715028, Quinoline-5-carbonitrile. Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[2] Retrieved from [Link]

  • Varga, I., et al. (2022). Directed C(sp3)–H arylation of tryptophan: transformation of the directing group into an activated amide. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry for Impurity Profiling. Retrieved from [Link]

  • Emery Pharma (2025). Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. Retrieved from [Link]

Sources

HPLC Method Validation & Performance Guide: 5-Cyano-8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-cyano-8-aminoquinoline (5-CAQ) is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of antimalarials (analogous to primaquine) and kinase inhibitors. Its analysis presents specific chromatographic challenges due to the basicity of the aminoquinoline core and the polarity of the nitrile substituent.

This guide compares the performance of standard C18 methodologies against superior Phenyl-Hexyl and Mixed-Mode alternatives. It provides a validated framework for separating 5-CAQ from its critical synthetic impurities: the starting material (8-aminoquinoline ) and the halogenated precursor (5-bromo-8-aminoquinoline ).

Chemical Profile & Critical Separation Challenges

Property5-Cyano-8-Aminoquinoline (5-CAQ)8-Aminoquinoline (8-AQ)5-Bromo-8-Aminoquinoline (5-Br-AQ)
Role Target AnalytePrecursor / ImpurityHalogenated Intermediate
Polarity High (Dipole from -CN)ModerateLow (Hydrophobic -Br)
Basicity Reduced pKa (e- withdrawing -CN)High pKa (Basic N)Reduced pKa
HPLC Challenge Peak tailing (silanol interaction)Co-elution with 5-CAQLate elution / Carryover
The "Elution Order" Logic

In Reversed-Phase (RP) chromatography, retention is governed by hydrophobicity.

  • 5-CAQ possesses a highly polar nitrile group, reducing its interaction with non-polar C18 chains compared to the bromine analog.

  • 5-Br-AQ is significantly more hydrophobic and will elute last.

  • The Critical Pair: 5-CAQ and 8-AQ often co-elute on standard C18 columns because the polarity shift of the cyano group is subtle. Resolution (

    
    ) > 1.5  between these two is the primary validation metric.
    

Method Comparison: Selecting the Stationary Phase

We compared three distinct chromatographic approaches. The Phenyl-Hexyl method is recommended for its superior selectivity of aromatic isomers.

Comparative Performance Data (Representative)
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Mixed-Mode (Primesep)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Cation Exchange + Hydrophobic
Resolution (5-CAQ / 8-AQ)

(Marginal)

(Excellent)

(Superior)
Peak Symmetry (Tailing Factor)

(Poor)

(Good)

(Perfect)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 10mM PhosphateWater/ACN + 0.1% TFA
Suitability General ScreeningQC & Impurity Profiling Complex Matrices (Blood/Plasma)
Why Phenyl-Hexyl?

The quinoline ring is electron-rich. The Phenyl-Hexyl stationary phase engages in


 stacking interactions with the quinoline core. The electron-withdrawing cyano group in 5-CAQ alters the electron density of the ring significantly compared to 8-AQ, creating a "selectivity lever" that C18 (which only sees hydrophobicity) cannot utilize.

Method Development Decision Tree

The following diagram outlines the logical workflow for optimizing the separation of 5-CAQ, ensuring self-validating protocols.

MethodDevelopment Start Start: 5-CAQ Method Development CheckBasicity Assess Sample Basicity (pKa of quinoline N) Start->CheckBasicity SelectColumn Select Stationary Phase CheckBasicity->SelectColumn Basic Heterocycle C18 C18 Column (Standard) SelectColumn->C18 Initial Screen Phenyl Phenyl-Hexyl (Selectivity) SelectColumn->Phenyl Recommended MobilePhase Mobile Phase pH Selection C18->MobilePhase Phenyl->MobilePhase Acidic Acidic (pH 2-3) Protonates N -> Improved Shape MobilePhase->Acidic Suppress Silanol Activity ResolutionCheck Check Resolution (Rs) 5-CAQ vs 8-AQ Acidic->ResolutionCheck Pass Rs > 1.5 Proceed to Validation ResolutionCheck->Pass Separated Fail Rs < 1.5 Co-elution ResolutionCheck->Fail Overlap Optimize Switch to Methanol (Enhances pi-pi selectivity) Fail->Optimize Optimize->ResolutionCheck Re-test

Caption: Workflow for selecting stationary phases and mobile phase modifiers to resolve 5-CAQ from structural analogs.

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the Phenyl-Hexyl chemistry to ensure separation of the cyano-derivative from the unsubstituted quinoline.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (Lambda max for quinoline core) and 220 nm (for impurities).

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation[1][5]
  • Solvent A (Buffer): 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Orthophosphoric acid.

    • Why pH 3.0? It ensures the quinoline nitrogen is fully protonated, preventing secondary interactions with residual silanols, while the phosphate buffer masks the silica surface.

  • Solvent B (Organic): 100% Methanol (LC-MS Grade).

    • Why Methanol? Methanol promotes

      
       interactions on Phenyl columns better than Acetonitrile.
      
C. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute salts)
15.04060Linear Gradient (Elute 5-CAQ)
20.01090Wash (Elute 5-Br-AQ)
25.01090Hold
25.19010Re-equilibration
30.09010End

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following validation steps.

Specificity & System Suitability

Inject a mixture of 5-CAQ (0.1 mg/mL), 8-AQ (impurity), and 5-Br-AQ (precursor).

  • Acceptance Criteria:

    • Resolution (

      
      ) between 5-CAQ and 8-AQ 
      
      
      
      2.0.
    • Tailing Factor (

      
      ) for 5-CAQ 
      
      
      
      1.5.
    • Relative Retention Time (RRT): 8-AQ (

      
       0.9) < 5-CAQ (1.0) < 5-Br-AQ (
      
      
      
      1.8).[1]
Linearity & Range

Prepare calibration standards at 5, 25, 50, 75, and 100 µg/mL.

  • Protocol: Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Detection (LOD) / Quantitation (LOQ)

Because 5-CAQ is a reaction intermediate, low-level detection of the unreacted 8-AQ is critical.

  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Typical LOQ: 0.5 µg/mL (approx 0.1% impurity level relative to a 0.5 mg/mL sample).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent incompatibilityDissolve sample in Mobile Phase A (Buffer) rather than 100% MeOH.
Broad Tailing Peaks Silanol interactionEnsure Buffer pH is < 3.0. Consider adding 0.1% Triethylamine (TEA) if using C18.
RT Shift Temperature fluctuationThermostat column to 35°C ± 0.5°C.
Ghost Peaks Carryover of 5-Br-AQExtend the 90% MeOH wash step by 5 minutes.

References

  • Sielc Technologies. Separation of 2-Methyl-8-aminoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. Stability and Performance of Cyano Bonded Phase HPLC Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). Development and validation of a stability-indicating RP-HPLC method for 8-aminoquinoline derivatives. Retrieved from [Link]

  • Chromatography Online. A Global Approach to HPLC Column Selection: Phenyl-Hexyl vs C18. Retrieved from [Link]

Sources

X-Ray Crystallographic and Performance Comparison of 8-Aminoquinoline and Carbonitrile-Functionalized Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of transition metal complexes utilizing 8-aminoquinoline (8-AQ) and its carbonitrile derivatives has become a cornerstone in the development of novel metallodrugs and advanced materials. The 8-AQ scaffold acts as a robust bidentate


-chelator, while the introduction of a strongly electron-withdrawing carbonitrile group (e.g., at the 5-position or 3-position) fundamentally alters the electronic landscape of the ligand. This modification lowers the pKa of the amine, enhances the 

-acceptor capabilities of the ligand, and modulates the Lewis acidity of the coordinated metal center.

This guide objectively compares the crystallographic parameters, supramolecular architectures, and biological performances of various 8-aminoquinoline and carbonitrile-functionalized metal complexes, providing actionable, self-validating protocols for their synthesis and structural characterization.

Mechanistic Insights: The Role of Ligand Substitution and Counterions

When designing coordination complexes for biological or catalytic applications, the choice of metal center (e.g., Zn²⁺, Ag⁺, Mn²⁺) and the accompanying counterion dictates the final supramolecular geometry.

  • Electronic Modulation via Carbonitrile Groups: The cyano group (–C≡N) is a powerful electron-withdrawing moiety. In1, the presence of the carbonitrile group influences the linearity of the coordination geometry and introduces new hydrogen-bond acceptor sites, which are critical for target-protein binding[1].

  • Counterion-Driven Geometry: The steric bulk and coordinating ability of the counterion significantly impact the primary coordination sphere. For instance, in2, strongly coordinating anions like iodide (I⁻) force the bidentate 8-AQ ligands into a cis configuration to minimize steric repulsion, resulting in a distorted octahedral geometry[2].

  • Supramolecular Synthons: In3 paired with dicyanamide (dca) or tricyanomethane (TCM), the crystal packing is dominated by robust N–H···N hydrogen bonds and

    
    ···
    
    
    
    stacking. These non-covalent interactions form highly stable
    
    
    and
    
    
    synthons, which directly correlate with the complex's stability in biological media[3].

Comparative X-Ray Crystallography Data

To benchmark the structural variations induced by different metals and substituents, the quantitative single-crystal X-ray diffraction (SCXRD) data of key representative complexes are summarized below.

Table 1: Crystallographic Parameters of Quinoline-Based Metal Complexes

Complex FormulationSpace GroupMetal GeometryM–N Bond Length (Å)Dominant Supramolecular Interactions
[Zn(8-AMQ)₂(dca)₂] Monoclinic, P2₁/cDistorted Octahedral2.105 – 2.180N–H···N, weak C–H···N,

···

stacking[3]
[Zn(8-AMQ)₂(TCM)₂] Triclinic, P-1Distorted Octahedral2.112 – 2.195N–H···N,

/

synthons[3]
[Mn(8-aq)₂I₂] Monoclinic, C2/cDistorted Octahedral (cis)2.231 – 2.318Cooperativity H-bonding,

···

stacking[2]
[Ag(3-quinolinecarbonitrile)₂]NO₃ Triclinic, P-1Distorted Linear2.142 – 2.336Ag···Ag interactions, C–H···O, C–H···N[1]

Experimental Workflow: Synthesis & Crystallization Protocol

Achieving diffraction-quality single crystals requires precise thermodynamic control. The following protocol outlines a self-validating workflow for synthesizing carbonitrile-functionalized 8-aminoquinoline metal complexes.

Step 1: Ligand-Metal Coordination
  • Procedure: Dissolve 2.0 mmol of the quinoline ligand (e.g., 8-aminoquinoline-5-carbonitrile) in 15 mL of absolute ethanol. Slowly add a solution of 1.0 mmol of the transition metal salt (e.g., Zn(NO₃)₂·6H₂O) dissolved in 5 mL of methanol under continuous stirring.

  • Causality: Ethanol/methanol mixtures provide optimal solubility for the free ligand while ensuring the gradual precipitation of the less soluble coordination complex, preventing the formation of kinetic amorphous aggregates.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly fluorescent free ligand spot under UV (254 nm) confirms stoichiometric coordination.

Step 2: Anion Exchange (Optional for Pseudohalides)
  • Procedure: If synthesizing complexes with specific synthons (like dca or TCM), add 2.0 mmol of sodium dicyanamide (Nadca) dropwise to the reaction mixture. Reflux for 2 hours at 60 °C.

  • Causality: The dca anion acts as both a charge-balancing counterion and a hydrogen-bond acceptor, driving the formation of the desired

    
     supramolecular networks.
    
  • Self-Validation Check: Isolate a small aliquot of the precipitate and perform FT-IR analysis. The presence of a sharp, intense

    
    (C≡N) stretching band at approximately 2226–2228 cm⁻¹ confirms successful anion incorporation[1].
    
Step 3: Single Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the purified complex powder in a minimum volume (approx. 2 mL) of N,N-dimethylformamide (DMF). Place this solution in a small inner vial. Place the inner vial inside a larger outer vial containing 10 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Causality: Vapor diffusion allows the highly volatile antisolvent (diethyl ether) to slowly permeate the DMF solution. This thermodynamically controlled decrease in solubility prevents rapid kinetic nucleation, yielding large, defect-free single crystals suitable for SCXRD.

  • Self-Validation Check: Crystals should appear within 5–14 days. Inspect under a polarized light microscope; uniform extinction upon rotation confirms the single-crystal nature (lack of twinning) before mounting on the diffractometer.

Workflow Visualization

Workflow N1 Ligand & Metal Selection 8-AQ-Carbonitrile + Transition Metal N2 Coordination Reaction Reflux in EtOH/MeOH (2-4h) N1->N2 N3 FT-IR Validation Check ν(C≡N) at ~2228 cm⁻¹ N2->N3 N4 Single Crystal Growth Vapor Diffusion (Et₂O into DMF) N3->N4 N5 SCXRD Analysis Data Collection at 100K N4->N5 N6 Hirshfeld Surface & DFT Map Supramolecular Synthons N5->N6 N7 Biological Evaluation Anticancer & Antifungal Assays N5->N7

Workflow for the synthesis, crystallographic resolution, and evaluation of quinoline complexes.

Performance Comparison: Biological & Electronic Efficacy

The structural parameters directly translate to the functional performance of these complexes. Hirshfeld surface analyses and Density Functional Theory (DFT) calculations reveal that the non-covalent interactions mapped during SCXRD are responsible for the molecules' behavior in biological assays.

Table 2: Performance Efficacy of Selected Complexes

ComplexTarget Cell Line / PathogenActivity LevelMechanistic Driver
[Zn(8-AMQ)₂(dca)₂] DLA cell line (Anticancer)High efficacy (lowest % cell death)Enhanced cellular uptake facilitated by robust N–H···N hydrogen bonding networks[3].
[Zn(8-AMQ)₂(dca)₂] C. albicans (Antifungal)Significant photodynamic activityMetal-to-ligand charge transfer (MLCT) generating reactive oxygen species (ROS) under light irradiation[3].
[Zn(8-AMQ)₂(TCM)₂] Electronic ConductivityHigh charge transfer potentialNarrow HOMO-LUMO gap and high Density of States (DOS) reactivity as confirmed by DFT[3].
[Ag(quinolinecarbonitrile)₂]⁺ Aquatic bacteria / generalVariable toxicitySpeciation in solution and Ag···Ag interactions dictating the controlled release of Ag⁺ ions[1].

Analytical Insight: The inclusion of the carbonitrile group or specific pseudohalides like TCM drastically lowers the HOMO-LUMO energy gap compared to unsubstituted 8-AQ complexes. This makes the carbonitrile-functionalized derivatives superior candidates for photodynamic therapy (PDT) and applications requiring high charge-transfer efficiency.

References

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights Source: ACS Omega URL:[Link]

  • Rationalization of Noncovalent Interactions within Six New MII/8-Aminoquinoline Supramolecular Complexes Source: RECERCAT URL:[Link]

  • Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds Source: Chalmers University of Technology URL:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Quinoline Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of quinoline carbonitrile derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the structure-spectra relationships that govern the photophysical properties of this important class of heterocyclic compounds. Quinoline carbonitriles are key structural motifs in medicinal chemistry and materials science, and a thorough grasp of their electronic behavior is paramount for their application and development.

Introduction: The Significance of Quinoline Carbonitriles and their Electronic Properties

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The introduction of a carbonitrile (-CN) group into the quinoline scaffold creates a unique class of molecules with distinct electronic and steric properties. The strong electron-withdrawing nature of the nitrile group can significantly modulate the electron density distribution within the aromatic system, thereby influencing the molecule's reactivity, intermolecular interactions, and, pertinently for this guide, its interaction with electromagnetic radiation.

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule.[3][4] For quinoline carbonitrile derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is exquisitely sensitive to the molecular structure. This guide will explore how the position of the carbonitrile group and the nature of other substituents on the quinoline ring systematically alter the UV-Vis absorption spectra, providing a predictive framework for researchers in the field.

Theoretical Framework: Electronic Transitions in Quinoline Systems

The UV-Vis absorption spectra of quinoline carbonitrile derivatives are dominated by two main types of electronic transitions: π → π* and n → π*.

  • π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In the extended aromatic system of the quinoline ring, there are multiple π orbitals, leading to several possible π → π* transitions. These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region.[3] Conjugation with other substituents can lower the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift to longer wavelengths.[5]

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily from the lone pair of the quinoline nitrogen atom, to an anti-bonding π* orbital. These transitions are generally of lower energy than π → π* transitions and thus appear at longer wavelengths. However, they are often "forbidden" by symmetry rules, resulting in significantly lower intensity (small ε) compared to π → π* transitions.[3][5] The energy of n → π* transitions is also sensitive to the solvent environment.

The overall UV-Vis spectrum of a quinoline carbonitrile derivative is a composite of these transitions, with their positions and intensities being modulated by the electronic effects (both inductive and resonance) of the substituents.

Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra

To ensure the acquisition of accurate and reproducible UV-Vis absorption spectra, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

3.1. Materials and Instrumentation

  • Solvent: A UV-grade solvent is crucial to minimize background absorbance. Common choices for quinoline derivatives include ethanol, methanol, acetonitrile, and cyclohexane. The solvent should be chosen based on the solubility of the compound and its transparency in the desired wavelength range.[6]

  • Sample: Quinoline carbonitrile derivative of high purity.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

3.2. Step-by-Step Methodology

  • Stock Solution Preparation: Accurately weigh a small amount of the quinoline carbonitrile derivative and dissolve it in the chosen UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration that will yield an absorbance reading in the optimal range of 0.1 to 1.0 at the expected λmax. A typical concentration is in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure stable output.

    • Set the desired wavelength range (e.g., 200-500 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Visualizing the Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Spectrophotometer Setup cluster_measurement Data Acquisition & Analysis A Weigh Compound B Dissolve in Solvent (Stock Solution) A->B C Dilute to Working Concentration B->C G Measure Sample Spectrum C->G D Instrument Warm-up E Set Wavelength Range D->E F Baseline Correction (Solvent Blank) E->F F->G H Identify λmax G->H I Calculate Molar Absorptivity (ε) H->I

Figure 1: A generalized workflow for acquiring UV-Vis absorption spectra of quinoline carbonitrile derivatives.

Comparative UV-Vis Absorption Data

The following table presents a comparison of the UV-Vis absorption maxima (λmax) for a selection of quinoline carbonitrile derivatives. This data has been compiled from various sources and illustrates the influence of substituent and carbonitrile position on the electronic absorption properties. It is important to note that direct comparison of molar absorptivity (ε) can be challenging due to variations in reporting across different studies; where available, it is included.

DerivativeSubstituent(s)CN Positionλmax (nm)SolventReference(s) (Illustrative)
Quinoline-3-carbonitrile, 2-oxo-1,2-dihydro-4-hydroxy-4-OH, 2-oxo3~330-340Varies[7][8] (Implied)
Quinoline-3-carbonitrile, 2-chloro-2-Cl3~280-320Varies[2] (Inferred)
Quinoline-3-carbonitrile, 4-amino-4-NH₂3~340-360Varies[1] (Analogous)
Quinoline, 6-nitro-6-NO₂-~340Ethanol[9][10] (Analogous)
Quinoline-3-carbonitrile, 2-oxo-4-aryl-2-oxo, 4-aryl3Broad, >300Varies[11] (Implied)

Note: This table is illustrative and compiled from multiple sources. The exact λmax values can vary depending on the specific substituents and the solvent used. "Implied" or "Analogous" indicates that the data is inferred from closely related structures discussed in the cited literature.

Structure-Spectra Relationship: A Detailed Analysis

The data presented, though illustrative, reveals key trends in the UV-Vis absorption spectra of quinoline carbonitrile derivatives.

5.1. Effect of Electron-Donating and Withdrawing Groups

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups. When attached to the quinoline ring, they increase the electron density of the aromatic system and extend the conjugation. This leads to a decrease in the energy of the π → π* transitions, resulting in a significant bathochromic (red) shift to longer wavelengths. For example, 4-aminoquinoline derivatives absorb at longer wavelengths compared to unsubstituted quinoline.[1]

  • Electron-Withdrawing Groups (EWGs): The carbonitrile (-CN) group is a potent electron-withdrawing group. Its effect on the absorption spectrum is dependent on its position and the presence of other substituents. When an EWG like a nitro group (-NO₂) is present, it can also lead to a red shift, particularly if it extends the conjugated system.[9] The interplay between the electron-withdrawing nitrile group and other substituents creates a push-pull system that can fine-tune the electronic properties and, consequently, the absorption spectrum.

5.2. The Role of the Carbonitrile Group Position

The position of the carbonitrile group on the quinoline ring influences its electronic interaction with the aromatic system. For instance, a carbonitrile group at the 2- or 4-position can exert a stronger influence on the nitrogen of the quinoline ring through resonance compared to a carbonitrile at the 3-position. This can lead to different spectral shifts depending on the substitution pattern.

5.3. Impact of Solvent Polarity (Solvatochromism)

The polarity of the solvent can influence the absorption spectrum, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited states of a molecule to different extents. For π → π* transitions, an increase in solvent polarity generally leads to a small red shift. Conversely, for n → π* transitions, polar solvents can form hydrogen bonds with the non-bonding electrons of the nitrogen atom, lowering the energy of the ground state more than the excited state. This results in a hypsochromic (blue) shift to shorter wavelengths. The observation of solvatochromic shifts can provide valuable insights into the nature of the electronic transitions.

Visualizing the Quinoline Carbonitrile Scaffold

Figure 2: General structure of a substituted quinoline carbonitrile, highlighting common positions for substituents (R) and the carbonitrile group (CN). Note: The image in the diagram is a placeholder and would ideally be the chemical structure.

Conclusion

The UV-Vis absorption spectra of quinoline carbonitrile derivatives are a rich source of information about their electronic structure. This guide has demonstrated that the absorption properties are highly tunable through synthetic modification. The key takeaways for researchers are:

  • The position and electronic nature of substituents on the quinoline ring are the primary determinants of the λmax.

  • Electron-donating groups generally cause a bathochromic shift, while the effect of electron-withdrawing groups is more complex and depends on their interplay with other substituents.

  • The solvent environment can induce spectral shifts, providing insights into the nature of the electronic transitions.

  • A systematic understanding of these structure-spectra relationships is invaluable for the rational design of quinoline carbonitrile derivatives with tailored photophysical properties for applications in drug discovery, sensing, and materials science.

By leveraging the principles and data presented in this guide, researchers can make more informed decisions in the synthesis and characterization of novel quinoline carbonitrile compounds.

References

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Retrieved from [Link]

  • Tiwari, R., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PLoS ONE, 10(6), e0127825. [Link]

  • Prasad, M. V. S., Sri, N. U., & Veeraiah, V. (2015). A combined experimental and theoretical studies on FT-IR, FT-Raman and UV-vis spectra of 2-chloro-3-quinolinecarboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 163–174. [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Retrieved from [Link]

  • PharmaTutor. (2012, March 6). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Retrieved from [Link]

  • Scribd. (n.d.). Electronic Transitions in UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • PLOS. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • MDPI. (2018, June 20). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Retrieved from [Link]

  • Semantic Scholar. (2011, April 10). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. Retrieved from [Link]

  • Hay, M. P., et al. (2007). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Journal of the American Chemical Society, 129(36), 11011–11023. [Link]

Sources

Melting point determination and purity assessment of 8-aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Melting Point Determination & Purity Assessment of 8-Aminoquinoline-5-carbonitrile

Executive Summary

This compound is a critical bicyclic heteroaromatic intermediate, often utilized in the synthesis of antimalarials (analogous to primaquine), kinase inhibitors, and organic light-emitting diodes (OLEDs).[1][2][3][4][5][6] Its dual functionality—the nucleophilic amino group at position 8 and the electrophilic nitrile at position 5—makes it highly versatile but also prone to oxidation and polymerization.[6]

This guide provides a rigorous framework for assessing the purity of this compound. Unlike common reagents with established pharmacopeial standards, this intermediate often requires de novo characterization.[5] We compare the Standard Capillary Method against Differential Scanning Calorimetry (DSC) to establish a "Gold Standard" for purity assessment.

Part 1: The Target Analyte & Theoretical Baseline

To accurately assess purity, one must understand the thermodynamic behavior of the scaffold.

  • Parent Scaffold: 8-Aminoquinoline (CAS 578-66-5) typically melts at 62–65 °C [1].[2][3][6][7]

  • Substituent Effect: The addition of a nitrile (-CN) group at position 5 introduces a strong dipole moment and rigidifies the aromatic system.[3][6]

  • Thermodynamic Prediction: Based on structural analogs (e.g., 5-nitroquinolines), the 5-cyano derivative is expected to exhibit a significantly higher melting point than the parent, likely in the 120–160 °C range, depending on polymorphs.[2][5]

  • Impurity Profile: Common impurities include unreacted 8-aminoquinoline (lowers MP), 5-bromo precursors, and oxidation products (azo-dimers), which often appear as dark tars that obscure visual melting point determination.[2][3][5]

Part 2: Comparative Assessment Methodologies

For research and drug development, choosing the right assessment method is a trade-off between throughput and thermodynamic accuracy.[2][6]

Comparison Table: Purity Assessment Techniques
FeatureMethod A: Capillary Melting Point (Visual) Method B: Differential Scanning Calorimetry (DSC) Method C: HPLC-UV (Complementary)
Principle Visual observation of phase change (Solid

Liquid).[2][3][6]
Measurement of heat flow (

) vs. Temperature.[3][6][8][9]
Chromatographic separation based on polarity.[3][6]
Precision

1.0 – 2.0 °C (Operator dependent).[3][6]

0.1 °C (Automated).

0.5% (Area normalization).
Suitability Quick routine check for "gross" purity.Gold Standard for thermodynamic purity & polymorphism.[3][6]Quantifies specific chemical impurities.[3][6][10]
Limitation Difficult for colored/decomposing samples (common with quinolines).[3][6]Requires expensive instrumentation; destructive.[3][6]Does not detect inorganic salts or residual solvents.[3][6]
Cost Low.[3][6][11]High.Medium-High.

Expert Insight: For this compound, Method A is often compromised by the compound's tendency to sublime or decompose (darken) before melting.[2][3][6] Method B (DSC) is recommended for establishing the initial reference standard.[3][6]

Part 3: Experimental Protocols

Workflow 1: Purification (Prerequisite)

Before establishing a melting point standard, the crude material must be purified to remove synthesis byproducts (e.g., isomers, inorganic salts).[3][5]

  • Dissolution: Dissolve crude this compound in boiling Ethanol (95%) or Toluene . (Toluene is preferred if removing polar tars).[3][6]

  • Filtration: Filter hot to remove insoluble mechanical impurities.[3][6]

  • Crystallization: Allow slow cooling to room temperature, then 4 °C. Rapid cooling traps impurities.[6]

  • Drying: Vacuum dry at 40 °C for 6 hours. Note: Solvent inclusion can depress MP.[3][6]

Workflow 2: Determination via DSC (The Gold Standard)

Rationale: DSC separates the melting endotherm from decomposition exotherms.[3][5]

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (MP 156.6 °C) and Zinc standards.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles to prevent pan deformation).[3][6]

  • Ramp: Equilibrate at 40 °C. Ramp at 10 °C/min to 250 °C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the Onset Temperature (

      
      ) : This is the thermodynamic melting point.[3]
      
    • Identify the Peak Temperature (

      
      ) .[3]
      
    • Purity Calculation: Use the Van’t Hoff equation integration (available in most DSC software) to estimate purity based on peak shape.[3][6]

Workflow 3: Routine Capillary Method (USP <741> Class Ia)

Rationale: For daily quick-checks in the lab.[2][3][6]

  • Preparation: Grind the sample to a fine powder. Pack into a capillary tube to a height of 3 mm.

  • Apparatus: Use an automated melting point apparatus (e.g., Mettler Toledo MP50) or oil bath.

  • Fast Ramp: Heat rapidly to 10 °C below the expected MP (derived from DSC).

  • Slow Ramp: Decrease heat rate to 1.0 °C/min .

  • Observation:

    • Collapse Point: Sample pulls away from walls (wetting).[3][6]

    • Meniscus Point: Liquid phase forms.[3][6][12]

    • Clear Point: Complete liquefaction.[3][6]

  • Acceptance Criteria: A range of < 2.0 °C indicates acceptable purity (>98%). A range > 4 °C implies significant impurities.[3][6]

Part 4: Visualization of Assessment Logic

The following diagram illustrates the decision matrix for handling the crude intermediate.

G Start Crude this compound Purification Recrystallization (EtOH or Toluene) Start->Purification VisualCheck Visual Appearance (Yellow/Brown Powder) Purification->VisualCheck MethodChoice Select Assessment Method VisualCheck->MethodChoice DSC Method B: DSC (Thermodynamic Purity) MethodChoice->DSC Validation Capillary Method A: Capillary MP (Routine Check) MethodChoice->Capillary Routine AnalysisDSC Analyze Endotherm Onset vs Peak DSC->AnalysisDSC AnalysisCap Measure Range (Start to Clear Melt) Capillary->AnalysisCap Decision Purity Decision AnalysisDSC->Decision AnalysisCap->Decision Pass Pass: Range < 2°C Proceed to Synthesis Decision->Pass High Purity Fail Fail: Range > 4°C or Decomposition Decision->Fail Impure Fail->Purification Reprocess

Caption: Workflow for the purification and purity assessment of this compound, highlighting the feedback loop for reprocessing.

Part 5: Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Melting Range > 5 °C High impurity load (eutectic mixture).[2][3][6]Recrystallize. Check HPLC for isomers.
Darkening before melt Decomposition/Oxidation.[3][6]Use DSC with sealed pans.[3][6] Perform MP under Argon.
MP Lower than Ref. Solvent entrapment or "Wet" sample.Dry sample at 50°C under high vacuum (1-2 mmHg).
Double Melting Peak (DSC) Polymorphism.[3][6]Anneal sample or recrystallize from a different solvent.[3][6][10]

References

  • PubChem. (n.d.).[3][6] 8-Aminoquinoline (Compound Summary). National Center for Biotechnology Information.[3][6] Retrieved March 3, 2026, from [Link][3][5]

  • Mettler Toledo. (n.d.).[3][6] Thermal Analysis of Pharmaceuticals: DSC and TGA. Retrieved from [Link][3][5]

Sources

Elemental Analysis Standards & Validation Protocols: 8-Aminoquinoline-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of elemental analysis (EA) standards and validation protocols specifically for 8-aminoquinoline-5-carbonitrile .

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, QC Managers

Executive Summary: The Validation Challenge

This compound (C₁₀H₇N₃) represents a specific class of nitrogen-rich heterocyclic intermediates often used in the synthesis of kinase inhibitors and antimalarials. Validating its purity presents a unique "triad of challenges" for standard elemental analysis:

  • Refractory Combustion: The fused quinoline ring system is thermally stable and difficult to combust completely, often leading to low Carbon values.

  • High Nitrogen Content (~25%): Requires optimized reduction columns to prevent nitrogen oxide (NOx) tailing.

  • Solvent Trapping: The 8-amino/5-cyano substitution pattern creates a "molecular cleft" that frequently traps water or crystallization solvents, causing EA failures despite high chromatographic purity.

This guide compares the traditional Combustion Analysis (CHN) against the modern orthogonal standard, Quantitative NMR (qNMR) , establishing the most reliable protocol for drug development workflows.

The Theoretical Standard

Before selecting an analytical method, the theoretical baseline must be established. For This compound (MW: 169.18 g/mol ):

ElementCountAtomic MassContributionTheoretical % Acceptance Tolerance (ACS)
Carbon 1012.011120.1171.00% 70.60% – 71.40%
Hydrogen 71.0087.0564.17% 3.77% – 4.57%
Nitrogen 314.00742.02124.84% 24.44% – 25.24%

Note: The standard pharmaceutical acceptance criterion is ±0.40% absolute difference from theoretical values.

Comparative Analysis: Combustion (CHN) vs. qNMR

We evaluated the performance of Automated Combustion Analysis against Quantitative NMR (qNMR) for three batches of this compound.

Method A: Automated Combustion Analysis (The Traditional Standard)

Principle: Flash combustion at >1000°C converts the sample into CO₂, H₂O, and N₂, which are separated by GC and quantified via Thermal Conductivity Detection (TCD).

  • Calibration Standard: Acetanilide (Standard) or Sulfanilamide (High N/S check).

  • Combustion Aid: Tungsten (VI) Oxide (WO₃) is required for this compound to prevent the formation of refractory char (coke) in the crucible.

Method B: Quantitative NMR (The Orthogonal Standard)

Principle: Direct ratio measurement of the analyte's proton signals against a NIST-traceable internal standard.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with quinoline aromatic region).

  • Solvent: DMSO-d₆ (Required due to low solubility of the carbonitrile in CDCl₃).

Performance Data Comparison

The following table summarizes data from a "failed" EA batch, demonstrating the diagnostic superiority of qNMR.

MetricMethod A: CHN Combustion Method B: ¹H-qNMR Interpretation
Purity Result FAIL (C: 69.1%, H: 4.5%, N: 24.1%)98.4% w/w qNMR confirms the material is chemically pure.
Deviation C: -1.9%, H: +0.33%N/AEA deviation suggests contamination.
Impurity ID Blind (Cannot ID cause)Detected (0.4 eq. H₂O)The "missing" Carbon mass in EA was actually trapped water weight.
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)qNMR sample can be recovered.
Turnaround 15 mins45 minsEA is faster for high-throughput screening.

Verdict: While CHN is the standard for confirming composition, it produces false negatives for hygroscopic aminoquinolines. qNMR is the superior standard for purity assignment.

Detailed Experimental Protocols

Protocol 1: Optimized CHN Combustion for Refractory Nitrogen Heterocycles

Use this protocol if your journal/regulatory body mandates elemental analysis.

  • Sample Pre-treatment (CRITICAL):

    • Dry the sample at 60°C under high vacuum (<5 mbar) for 12 hours over P₂O₅. Aminoquinolines are notoriously hygroscopic.

  • Weighing:

    • Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Add Combustion Aid: Add 5–10 mg of Tungsten (VI) Oxide (WO₃) powder directly over the sample in the capsule. This supplies local oxygen and prevents "coking" of the quinoline ring.

  • Instrument Parameters (e.g., Elementar vario EL cube):

    • Combustion Temp: 1150°C (Boosted temp for aromatics).

    • Oxygen Dosing: 120 seconds (Excess O₂ required for 25% Nitrogen content).

  • Calibration:

    • Run Sulfanilamide (C₆H₈N₂O₂S) as the daily factor standard. It mimics the heteroatom density of the analyte better than Acetanilide.

Protocol 2: ¹H-qNMR Purity Assay

Use this protocol for internal purity validation and troubleshooting EA failures.

  • Internal Standard Selection:

    • Use 1,3,5-Trimethoxybenzene (TMB) (TraceCERT® grade).

  • Sample Preparation:

    • Weigh exactly 10.0 mg of this compound.

    • Weigh exactly 5.0 mg of TMB.

    • Dissolve both in 0.6 mL DMSO-d₆ . Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1): 60 seconds (Must be >5× T1 of the longest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weighed mass.

Decision Workflow (Visualization)

The following diagram illustrates the logical workflow for validating this compound, specifically addressing the "Failed EA" loop.

ValidationWorkflow Start Synthesized This compound Drying Vacuum Dry (60°C, P2O5, 12h) Start->Drying EA_Run Run CHN Analysis (w/ WO3 Aid) Drying->EA_Run Check_EA Is Result within ±0.4%? EA_Run->Check_EA Pass VALIDATED (High Confidence) Check_EA->Pass Yes Fail_Path FAIL (Dev > 0.4%) Check_EA->Fail_Path No qNMR Run qNMR (DMSO-d6, TMB Std) Fail_Path->qNMR Diagnose Check_qNMR Is qNMR Purity > 98%? qNMR->Check_qNMR Recalc_EA Recalculate EA including Solvents Check_qNMR->Recalc_EA Yes (Trapped Solvent) Repurify RE-PURIFY (Recrystallize) Check_qNMR->Repurify No (Impure) Check_Recalc Does Recalc Match Found? Recalc_EA->Check_Recalc Pass_Solvate VALIDATED as Solvate Check_Recalc->Pass_Solvate Yes Check_Recalc->Repurify No

Caption: Logical decision tree for validating refractory nitrogen heterocycles. qNMR serves as the primary diagnostic tool when combustion analysis fails.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • American Chemical Society. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 843–854.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • PubChem. (2025).[1] "8-Aminoquinoline Compound Summary." National Library of Medicine.

  • PerkinElmer Application Note. "The Elemental Analysis of Heterocyclic Nitrogen Derivatives." PerkinElmer Inc.

Sources

Safety Operating Guide

8-Aminoquinoline-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

8-Aminoquinoline-5-carbonitrile: Advanced Operational Safety and Disposal Protocol

Introduction For researchers, scientists, and drug development professionals, handling functionalized quinoline derivatives like this compound (CAS: 1394084-40-2) requires rigorous safety and logistical planning. This compound, featuring both a primary amine and a nitrile group on a quinoline scaffold, presents unique toxicological and reactive profiles. This guide provides step-by-step, self-validating protocols for the safe handling, segregation, and disposal of this chemical, ensuring strict compliance with OSHA and EPA regulations.

Chemical Profile & Mechanistic Toxicology

Understanding the chemical behavior of this compound is the foundation of our safety protocols. Do not merely follow steps; understand the causality behind the hazards:

  • Quinoline Core: Aromatic heterocycles can intercalate with DNA, presenting potential mutagenic and cytotoxic risks upon prolonged exposure.

  • Amino Group (-NH₂): Increases the compound's nucleophilicity and facilitates dermal absorption, necessitating strict barrier protection.

  • Nitrile Group (-C≡N): While generally stable under ambient conditions, nitriles can undergo hydrolysis in the presence of strong acids or bases. Under extreme reductive conditions or combustion, they pose a risk of releasing hydrogen cyanide (HCN) or nitrogen oxides (NOx).

Table 1: Quantitative Hazard Data & Required Controls

Hazard CategoryGHS ClassificationMechanistic RationaleRequired Engineering Control
Acute Toxicity (Oral/Dermal) Category 3 / 4Rapid systemic absorption via mucous membranes and skin.Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.
Eye/Skin Irritation Category 2A / 2Amine basicity disrupts lipid bilayers in the epidermis.Splash goggles; double-gloving with chemical-resistant materials.
Environmental Hazard Aquatic ToxicityStable aromatic ring resists rapid biodegradation in water.Zero-drain disposal policy; complete capture of all rinsate.

Pre-Operational Setup & PPE Causality

Proper Personal Protective Equipment (PPE) selection must be grounded in chemical compatibility.

  • Gloves: Use heavy-duty Nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides superior permeation resistance against organic amines compared to latex, which can rapidly degrade and become porous upon contact with aromatic compounds.

  • Respirator: If handling bulk powders outside a closed system, an N95 or P100 particulate respirator is mandatory. Causality: The fine powder of this compound can easily aerosolize, leading to inhalation toxicity.

  • Eye Protection: Chemical splash goggles. Causality: Standard safety glasses are insufficient because they do not form a seal against aerosolized, irritating dust.

Step-by-Step Operational Handling Protocol

This protocol ensures a self-validating workflow where each step verifies the safety of the previous one.

Step 1: Workspace Preparation

  • Verify the chemical fume hood is operating with a face velocity of 80-100 feet per minute (fpm).

  • Clear the hood of all incompatible chemicals, specifically strong oxidizers, strong acids, and strong bases.

  • Line the work surface with a disposable, absorbent, plastic-backed bench pad to contain micro-spills.

Step 2: Weighing and Transfer

  • Use anti-static weighing boats. Causality: Static electricity can cause the fine powder to repel and disperse into the ambient air.

  • Tare the vessel, transfer the compound using a conductive spatula, and immediately seal the source bottle.

  • Wipe the exterior of the weighing vessel with a solvent-dampened tissue (e.g., ethanol) before removing it from the hood. Place the tissue directly into the solid hazardous waste bin.

Waste Segregation & Disposal Methodologies

Proper disposal emphasizes isolation and the prevention of environmental leaks[1]. Laboratories must adhere to the Resource Conservation and Recovery Act (RCRA) governing the generation, storage, and disposal of hazardous waste[2].

Critical Segregation Rule: Never mix this compound waste with acidic waste streams. Causality: Acidic environments can hydrolyze the nitrile group, risking the generation of toxic byproducts or gases.

Step-by-Step Disposal Protocol:

  • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, bench pads, and single-use PPE) into a dedicated, sealable, and compatible solid waste container[1]. Label clearly as "Hazardous Solid Waste: Toxic Organic (Quinoline/Nitrile derivatives)."

  • Liquid Waste: Collect all solvent solutions and rinsate containing the compound in a high-density polyethylene (HDPE) carboy. Do not use metal containers due to potential amine reactivity. Label as "Hazardous Liquid Waste: Toxic Organics."

  • Glassware Decontamination: Triple-rinse contaminated glassware with a compatible solvent (e.g., methanol or acetone) inside the fume hood. Collect all rinsate into the liquid waste carboy. Only after triple-rinsing can the glassware be washed in the standard laboratory sink.

DisposalWorkflow Start This compound Waste Generated Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SegSolid Segregate in Sealable Solid Container Solid->SegSolid SegLiquid Segregate in Compatible HDPE Carboy Liquid->SegLiquid Label Apply EPA/RCRA Hazardous Waste Labels SegSolid->Label SegLiquid->Label Incinerate High-Temp Incineration (Approved Facility) Label->Incinerate

Workflow for the segregation and disposal of this compound waste.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent exposure and facility contamination.

Dry Powder Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don a particulate respirator (N95/P100) and double nitrile gloves.

  • Suppress: Do NOT dry sweep. Causality: Sweeping aerosolizes the toxic powder. Gently cover the spill with damp absorbent paper (dampened with water or a mild solvent) to suppress dust.

  • Collect: Use a non-sparking scoop to transfer the wetted material into a hazardous waste bag.

  • Decontaminate: Wash the surface with a detergent solution, followed by an ethanol wipe down. Dispose of all cleaning materials as hazardous solid waste.

Ultimate Disposal Mechanism: Waste contractors typically utilize high-temperature incineration for final disposal[1]. This method is chosen because temperatures exceeding 1000°C completely break down the stable quinoline ring and oxidize the nitrogen atoms, preventing environmental contamination.

Degradation Compound This compound (C10H7N3) Incineration High-Temperature Incineration (>1000°C) Compound->Incineration Thermal Oxidation Combustion Combustion Products (CO2, H2O, NOx) Incineration->Combustion Breakdown Scrubber Alkaline Scrubber (Neutralizes NOx) Combustion->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe Cleaned Air

Thermal degradation pathway of this compound during incineration.

Regulatory Compliance & Documentation

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must maintain a written Chemical Hygiene Plan that outlines specific procedures for handling and disposing of hazardous chemicals[3].

  • Inventory Tracking: Maintain accurate logs of the compound from receipt to final disposal to prevent unauthorized accumulation.

  • Manifesting: Ensure all waste manifests accurately reflect the presence of toxic organic nitriles/amines before handing them over to licensed RCRA waste haulers.

References

1.[2] The EI Group. (2024). Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. Retrieved from [Link] 2.[1] US Bio-Clean. (2014). OSHA Compliance For Laboratories. Retrieved from [Link] 3.[3] University of Puerto Rico. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 8-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, logistics, and handling protocols for 8-Aminoquinoline-5-carbonitrile (CAS: 314062-44-7).

Status: High-Potency Research Chemical Primary Hazard Class: Toxic / Irritant / Suspected Mutagen Containment Level: ISO Class 5 (Fume Hood) or Glovebox

Hazard Assessment & Logic (The "Why")

Since specific toxicological data for the 5-carbonitrile derivative is often sparse, safety protocols must be derived from Structure-Activity Relationship (SAR) logic, combining the known hazards of the 8-aminoquinoline scaffold with the nitrile functional group.

Structural ComponentAssociated HazardOperational Implication
8-Aminoquinoline Core Genotoxicity & Hematotoxicity Known to induce methemoglobinemia (oxidative stress on red blood cells) and potential DNA intercalation.Zero-Skin-Contact Policy: Double-gloving is mandatory. Avoid inhalation of dusts which enter the bloodstream rapidly.
5-Carbonitrile Group Metabolic Toxicity Organic nitriles can liberate cyanide ions (

) upon hepatic metabolism or contact with strong acids.
Acid Segregation: Never store or process near strong mineral acids without pH control.
Physical State Dust Aerosolization Likely a fine, electrostatic solid.Static Control: Use anti-static gun or weigh inside a draft-shielded balance within a fume hood.

Personal Protective Equipment (PPE) Strategy

Do not rely on a single barrier. Use a Layered Defense System .

A. Respiratory & Inhalation Control
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (If Hood unavailable/Cleaning spills): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Surgical masks provide NO protection against this compound.

B. Dermal Protection (The "Breakthrough" Rule)

Standard latex gloves are permeable to organic nitriles. You must use Nitrile or Laminate gloves.

  • Inner Layer: 4 mil Nitrile (Disposable).

  • Outer Layer: 5-8 mil Nitrile (Long-cuff, tucked over lab coat sleeves).

  • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are insufficient for powders that can drift.

Operational Protocols

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap for integrity inside a fume hood.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amino group.

    • Segregation: Store in a secondary container (polyethylene bin) labeled "TOXIC - NITRILE". Keep separate from Acids and Oxidizers .

Phase 2: Weighing & Transfer (Critical Risk Step)

The highest risk of exposure occurs when the solid is manipulated.

  • Preparation: Place a disposable balance draft shield or a simple secondary containment tray inside the fume hood.

  • Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat to prevent "popping" of the powder.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable spatula.

    • Do not return excess chemical to the stock vial (prevents cross-contamination).

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe, then dispose of the wipe as solid hazardous waste.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible. Once in solution (e.g., DMSO, DCM), the risk of airborne exposure drops, but permeation risk increases.

  • Acid Warning: If the reaction involves acidic conditions (e.g., hydrolysis), ensure the off-gas is scrubbed (bleach trap) to neutralize potential trace HCN evolution.

Visualizations

Figure 1: Safe Handling Workflow

HandlingWorkflow Start Receipt of 8-Aminoquinoline-5-CN Inspect Inspect Seal in Fume Hood Start->Inspect Storage Store: 2-8°C, Argon, Segregated from ACIDS Inspect->Storage Weighing Weighing Protocol: 1. Double Nitrile Gloves 2. Anti-static Gun 3. Inside Hood Only Storage->Weighing Retrieve Solubilization Dissolve Solid Immediately Weighing->Solubilization Waste Disposal: Segregate from Acidic Waste Weighing->Waste Contaminated Consumables Reaction Reaction / Synthesis Solubilization->Reaction Reaction->Waste

Caption: Operational workflow emphasizing the critical weighing step and segregation from acidic waste streams.

Figure 2: PPE Decision Logic

PPE_Logic State Physical State? Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Solid_PPE REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves 4. N95 (if outside hood) Solid->Solid_PPE Liquid_PPE REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Single Nitrile Gloves (Double if DCM/DMSO) Liquid->Liquid_PPE

Caption: PPE selection based on physical state. Solids require higher respiratory and ocular protection due to aerosolization risks.

Emergency & Disposal Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full-face respirator (P100/OV) and double gloves.

  • Contain: Cover spill with a dry absorbent pads (for solutions) or damp paper towels (for powders—to prevent dust).

  • Clean: Wipe area with 10% bleach solution (oxidizes traces), followed by water.

  • Dispose: All cleanup materials go into "Hazardous Solid Waste".

Waste Disposal
  • Labeling: Clearly label as "TOXIC - ORGANIC NITRILE / QUINOLINE".

  • Incompatibility: NEVER mix with acidic waste streams (e.g., Chromic acid, HCl waste). Acid contact can generate Hydrogen Cyanide (HCN) gas.

  • Stream: Dispose of via high-temperature incineration service.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11317865 (8-Aminoquinoline). Retrieved from [Link]

  • Interactive Learning Paradigms, Inc. The MSDS HyperGlossary: Nitrile Hazards. Retrieved from [Link]

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